molecular formula C23H29Cl2N3O2 B3047852 OPC-14523 hydrochloride CAS No. 145969-31-9

OPC-14523 hydrochloride

Katalognummer: B3047852
CAS-Nummer: 145969-31-9
Molekulargewicht: 450.4 g/mol
InChI-Schlüssel: SFOVXVXPFWJNBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OPC-14523 hydrochloride is a useful research compound. Its molecular formula is C23H29Cl2N3O2 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2.ClH/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;/h2-3,5-8,17H,4,9-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOVXVXPFWJNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145969-31-9
Record name 2(1H)-Quinolinone, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145969-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OPC-14523 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPC-14523 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3VP43XU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of OPC-14523 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-14523 hydrochloride is a novel investigational compound with a complex pharmacological profile, primarily characterized by its potent interaction with sigma (σ) receptors and serotonin (B10506) 1A (5-HT1A) receptors. It also exhibits inhibitory activity at the serotonin transporter (5-HT transporter). This technical guide provides an in-depth exploration of the mechanism of action of OPC-14523, summarizing key preclinical data, detailing experimental methodologies, and visualizing its proposed signaling pathways. The unique combination of activities at these targets suggests a potential therapeutic role in complex neuropsychiatric disorders such as delirium, where dysregulation of both serotonergic and dopaminergic systems is implicated.

Core Pharmacological Profile

OPC-14523 is a phenylpiperazine derivative that demonstrates high affinity for multiple CNS targets.[1] Its primary mechanism is believed to stem from its combined agonist activity at σ1 and 5-HT1A receptors, coupled with serotonin reuptake inhibition.[2][3] This multi-target engagement is thought to produce a more rapid and robust antidepressant-like effect compared to selective serotonin reuptake inhibitors (SSRIs) alone.[2][3]

Receptor Binding Affinities

The in vitro receptor binding profile of OPC-14523 has been characterized through radioligand binding assays. The compound exhibits nanomolar affinities for σ1, σ2, and 5-HT1A receptors, as well as the 5-HT transporter. Notably, its affinity for the 5-HT1A receptor is the highest among its primary targets.

TargetIC50 (nM)Reference
5-HT1A Receptor2.3[2]
Sigma-1 (σ1) Receptor47[2]
Sigma-2 (σ2) Receptor56[2]
Serotonin Transporter (5-HT Transporter)80[2]
Functional Activity

OPC-14523 acts as an agonist at both σ and 5-HT1A receptors. Its activity at the 5-HT transporter leads to the inhibition of serotonin reuptake.

TargetFunctional ActivityIC50 / ED50Reference
Serotonin ReuptakeInhibition27 nM (IC50, in vitro)[2]
Antidepressant-like effect (Forced Swim Test, rat)In vivo efficacy27 mg/kg (ED50)[2]
Antidepressant-like effect (Forced Swim Test, mouse)In vivo efficacy20 mg/kg (ED50)[2]

The compound shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake and does not inhibit monoamine oxidase (MAO) A or B, or muscarinic receptors.[2] Another putative antipsychotic, OPC-14597, has been shown to have both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity, though this is a distinct compound from OPC-14523.[4]

Signaling Pathways and Downstream Effects

The therapeutic effects of OPC-14523 are believed to be mediated by the synergistic action on its primary targets, leading to a modulation of serotonergic and dopaminergic neurotransmission.

Proposed Mechanism of Action

The combined agonism at 5-HT1A and sigma receptors is central to the mechanism of OPC-14523. The 5-HT1A agonism contributes to the antidepressant and anxiolytic effects, while sigma receptor activation is thought to potentiate these effects and may contribute to cognitive enhancement. The inhibition of serotonin reuptake further increases synaptic serotonin levels.

OPC-14523_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron OPC14523 OPC-14523 SERT 5-HT Transporter OPC14523->SERT Inhibits HT1A_auto 5-HT1A Autoreceptor OPC14523->HT1A_auto Agonist Sigma1_pre σ1 Receptor OPC14523->Sigma1_pre Agonist OPC14523_synapse OPC-14523 Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Reuptake Serotonin_synapse 5-HT HT1A_auto->Serotonin_synapse Inhibits Release Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse_post 5-HT HT1A_post Postsynaptic 5-HT1A Receptor Downstream Downstream Signaling (e.g., CREB, BDNF) HT1A_post->Downstream Sigma1_post σ1 Receptor Sigma1_post->Downstream OPC14523_synapse->HT1A_post Agonist OPC14523_synapse->Sigma1_post Agonist Serotonin_synapse_post->HT1A_post Activates

Proposed mechanism of action of OPC-14523.
Electrophysiological Effects

In vivo electrophysiological studies in anesthetized rats have shown that a 2-day treatment with OPC-14523 (1 mg/kg/day) significantly increases the firing rate of putative 5-HT neurons in the dorsal raphe nucleus (DRN).[3] This effect was blocked by the co-administration of a selective σ1 antagonist, NE-100, indicating the involvement of sigma receptors in this neuronal activation.[3]

Relevance to Delirium

Delirium is a neuropsychiatric syndrome characterized by acute and fluctuating disturbances in attention, awareness, and cognition.[5][6] The pathophysiology is complex and thought to involve the dysregulation of several neurotransmitter systems, including dopamine and serotonin.[5][6][7][8][9] An excess of dopaminergic activity is a key hypothesis in delirium, while both increases and decreases in serotonin have been implicated.[5][6] By modulating both serotonin and sigma systems, which in turn can influence dopaminergic pathways, OPC-14523 may have a potential role in correcting the neurochemical imbalances underlying delirium.

Delirium_Pathophysiology cluster_neurotransmitter Neurotransmitter Imbalance cluster_OPC14523 Potential Intervention: OPC-14523 Delirium Delirium Dopamine ↑ Dopamine Dopamine->Delirium Serotonin ↑↓ Serotonin Serotonin->Delirium Acetylcholine ↓ Acetylcholine Acetylcholine->Delirium GABA ↑↓ GABA GABA->Delirium OPC14523 OPC-14523 Modulate_5HT Modulates Serotonin OPC14523->Modulate_5HT Modulate_Sigma Modulates Sigma Receptors OPC14523->Modulate_Sigma Modulate_5HT->Serotonin Corrects Imbalance Modulate_DA Indirectly Modulates Dopamine Modulate_Sigma->Modulate_DA Modulate_DA->Dopamine Corrects Imbalance

Neurotransmitter imbalances in delirium and potential points of intervention for OPC-14523.

Experimental Protocols

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of OPC-14523 for various CNS receptors.

Methodology:

  • Tissue Preparation: Specific brain regions from rodents (e.g., cortex, striatum, hippocampus) are dissected and homogenized in an appropriate buffer.

  • Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of OPC-14523.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Receptor_Binding_Assay_Workflow start Start tissue_prep 1. Brain Tissue Homogenization start->tissue_prep membrane_prep 2. Membrane Preparation (Centrifugation) tissue_prep->membrane_prep binding_reaction 3. Incubation with Radioligand & OPC-14523 membrane_prep->binding_reaction separation 4. Separation of Bound/Free Ligand (Filtration) binding_reaction->separation quantification 5. Quantification (Scintillation Counting) separation->quantification data_analysis 6. Data Analysis (IC50 Calculation) quantification->data_analysis end End data_analysis->end

Workflow for a typical in vitro receptor binding assay.
Forced Swimming Test (Porsolt Test)

Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.

Methodology:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Acclimation (Pre-test): On the first day, animals (mice or rats) are placed in the water for a 15-minute pre-swim session.

  • Drug Administration: 24 hours after the pre-test, animals are administered OPC-14523 or vehicle orally.

  • Test Session: At a specified time after drug administration (e.g., 60 minutes), the animals are placed back into the water for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer, typically during the last 4 minutes of the test.

  • Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect. The ED50 (the dose that produces 50% of the maximum effect) is calculated.

Summary and Future Directions

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OPC-14523 hydrochloride is a novel psychoactive compound with a multi-target pharmacological profile, showing significant potential in the treatment of major depressive disorder and other neuropsychiatric conditions. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and in vitro and in vivo pharmacological activities. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with a summary of its binding affinities and functional activities presented in a clear, tabular format. Furthermore, this guide includes graphical representations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound is a synthetic molecule belonging to the quinolinone class of compounds. Its chemical structure is characterized by a 3,4-dihydro-5-methoxy-2(1H)-quinolinone core linked to a 4-(3-chlorophenyl)piperazinylpropyl moiety.

IUPAC Name: 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of OPC-14523 and its hydrochloride salt is presented in the table below.

PropertyValueReference
OPC-14523 (Free Base)
Molecular FormulaC23H28ClN3O2[1]
Molecular Weight413.94 g/mol [1]
This compound
Molecular FormulaC23H29Cl2N3O2
Molecular Weight450.40 g/mol [2]
CAS Number145969-31-9[2][3]
SMILESCOc1cccc2c1CCC(=O)N2CCCN3CCN(CC3)c4cccc(c4)Cl.Cl
InChIKeySFOVXVXPFWJNBL-UHFFFAOYSA-N[3]

Pharmacological Profile

This compound is an orally active compound that exhibits high affinity for sigma (σ) receptors and serotonin (B10506) 5-HT1A receptors, and also interacts with the serotonin transporter (SERT).[2]

In Vitro Binding Affinities and Functional Activity

The in vitro activity of OPC-14523 has been characterized through various receptor binding and neurotransmitter reuptake assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

TargetIC50 (nM)Reference
σ1 Receptor47[2]
σ2 Receptor56[2]
5-HT1A Receptor2.3[2]
Serotonin Transporter (SERT)80[2]
³H-5-HT Reuptake27
Proposed Mechanism of Action

The antidepressant-like effects of OPC-14523 are believed to be mediated by its synergistic action on sigma and 5-HT1A receptors.

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron OPC14523 OPC-14523 SERT SERT OPC14523->SERT Inhibition 5HT1A_auto 5-HT1A Autoreceptor OPC14523->5HT1A_auto Agonism Sigma1 σ1 Receptor OPC14523->Sigma1 Agonism 5HT1A_post 5-HT1A Receptor OPC14523->5HT1A_post Agonism 5HT_vesicle 5-HT 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release 5HT_synapse->SERT Reuptake 5HT_synapse->5HT1A_post downstream Downstream Signaling (Antidepressant Effect) 5HT1A_post->downstream

Caption: Proposed mechanism of action of OPC-14523.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacological characterization of OPC-14523.

In Vitro Receptor Binding Assays

A general protocol for determining the binding affinity of OPC-14523 to its target receptors is outlined below. Specific radioligands and tissue preparations are required for each target.

Objective: To determine the IC50 of OPC-14523 for σ1, σ2, and 5-HT1A receptors.

Materials:

  • This compound

  • Radioligand specific for the receptor of interest (e.g., [³H]DTG for sigma receptors, [³H]8-OH-DPAT for 5-HT1A receptors)

  • Membrane preparations from cells expressing the target receptor or from specific brain regions (e.g., rat brain homogenates)

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Scintillation vials and scintillation fluid

  • Microplate harvester and filter mats

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the incubation buffer.

  • In a 96-well plate, add the membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of OPC-14523 or vehicle.

  • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a microplate harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Place the filter mats in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined by non-linear regression analysis of the competition binding data.

binding_assay_workflow start Start prep_reagents Prepare Reagents (OPC-14523 dilutions, radioligand, membranes) start->prep_reagents incubation Incubate (Reagents in 96-well plate) prep_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid washing->scintillation counting Liquid Scintillation Counting scintillation->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Caption: Workflow for in vitro receptor binding assay.

In Vitro ³H-5-HT Reuptake Assay

This assay measures the ability of OPC-14523 to inhibit the reuptake of serotonin into synaptosomes.

Objective: To determine the IC50 of OPC-14523 for the serotonin transporter.

Materials:

  • This compound

  • [³H]Serotonin ([³H]5-HT)

  • Synaptosomal preparations from rat brain (e.g., cortex or hippocampus)

  • Krebs-Ringer bicarbonate buffer

  • Scintillation vials and scintillation fluid

  • Microplate harvester and filter mats

  • Liquid scintillation counter

Procedure:

  • Prepare synaptosomes from the desired brain region of rats.

  • Prepare serial dilutions of this compound in the buffer.

  • Pre-incubate the synaptosomes with varying concentrations of OPC-14523 or vehicle at 37°C.

  • Initiate the uptake reaction by adding [³H]5-HT at a concentration near its Km for the transporter.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filter mats and wash with ice-cold buffer.

  • Quantify the amount of [³H]5-HT taken up by the synaptosomes using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a known potent serotonin reuptake inhibitor (e.g., fluoxetine) or by conducting the assay at 0-4°C.

  • The IC50 value is determined by non-linear regression analysis of the inhibition data.

Conclusion

This compound is a promising drug candidate with a unique pharmacological profile characterized by high affinity for sigma and 5-HT1A receptors, along with moderate activity at the serotonin transporter. The data presented in this technical guide provide a comprehensive foundation for further research and development of this compound for the treatment of neuropsychiatric disorders. The detailed experimental protocols offer a basis for the replication and extension of these findings.

References

An In-Depth Technical Guide to the Target Receptors of OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel psychoactive compound that has demonstrated potential antidepressant-like effects. Its mechanism of action is attributed to its interaction with multiple neurotransmitter receptors and transporters. This technical guide provides a comprehensive overview of the target receptors of OPC-14523, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways and experimental workflows.

Core Target Receptors and Binding Affinities

This compound exhibits a multi-target binding profile, with its primary interactions occurring at sigma receptors (σ₁ and σ₂), the serotonin (B10506) 1A (5-HT₁ₐ) receptor, and the serotonin transporter (5-HTT). The compound shows high affinity for these targets, with potencies in the nanomolar range.

Quantitative Binding Data

The following table summarizes the in vitro binding affinities of OPC-14523 for its primary molecular targets, as determined by radioligand binding assays. The data is presented as IC₅₀ values, which represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to its target.

Target Receptor/TransporterRadioligandTissue SourceIC₅₀ (nM)Reference
Sigma-1 (σ₁) Receptor --INVALID-LINK---pentazocineRat brain membranes47[1]
Sigma-2 (σ₂) Receptor [³H]DTGRat brain membranes56[1]
Serotonin 1A (5-HT₁ₐ) Receptor [³H]8-OH-DPATRat brain membranes2.3[1]
Serotonin Transporter (5-HTT) [³H]ParoxetineRat brain membranes80[1]
Serotonin (5-HT) Reuptake [³H]5-HTRat synaptosomes27[1][2]

Mechanism of Action

OPC-14523's pharmacological effects are believed to stem from its combined agonist activity at both sigma and 5-HT₁ₐ receptors.[1] Electrophysiological studies have confirmed that OPC-14523 acts as an agonist at both presynaptic 5-HT₁ₐ autoreceptors located on serotonin neurons in the dorsal raphe nucleus (DRN) and at postsynaptic 5-HT₁ₐ receptors.[3] This dual agonism, coupled with its interaction with sigma receptors, is thought to produce a synergistic antidepressant-like effect.[1]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the interaction of OPC-14523 with its target receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity of OPC-14523 for sigma-1, sigma-2, and 5-HT₁ₐ receptors, and the 5-HT transporter.

General Protocol:

  • Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the appropriate assay buffer. Protein concentration is determined using a standard protein assay.

  • Binding Reaction: A specific concentration of the membrane preparation is incubated with a known concentration of a specific radioligand and varying concentrations of the test compound (OPC-14523).

    • For Sigma-1 Receptors: --INVALID-LINK---pentazocine is used as the radioligand.

    • For Sigma-2 Receptors: [³H]DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a masking concentration of a selective sigma-1 ligand to isolate sigma-2 binding.

    • For 5-HT₁ₐ Receptors: [³H]8-OH-DPAT is the designated radioligand.

    • For 5-HT Transporter: [³H]Paroxetine is utilized to label the transporter.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values are then calculated by non-linear regression analysis of the competition binding data.

In Vivo Extracellular Electrophysiological Recordings

Objective: To assess the functional activity of OPC-14523 at 5-HT₁ₐ receptors in the dorsal raphe nucleus.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate). The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull overlying the dorsal raphe nucleus.

  • Electrode Placement: A single-barreled glass micropipette filled with a recording solution is lowered into the DRN to record the extracellular firing activity of presumed serotonergic neurons.

  • Drug Administration: OPC-14523 is applied locally via microiontophoresis through a multi-barreled micropipette attached to the recording electrode. This allows for the precise application of the drug in the vicinity of the recorded neuron.

  • Data Acquisition: The spontaneous firing rate of the neuron is recorded before, during, and after the application of OPC-14523.

  • Data Analysis: Changes in the neuronal firing rate in response to OPC-14523 are quantified and analyzed to determine its agonist or antagonist properties. A decrease in the firing rate of serotonergic neurons is indicative of 5-HT₁ₐ autoreceptor agonism.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with OPC-14523.

cluster_OPC14523_Targets OPC-14523 Target Engagement OPC-14523 OPC-14523 Sigma-1 R Sigma-1 R OPC-14523->Sigma-1 R Binds Sigma-2 R Sigma-2 R OPC-14523->Sigma-2 R Binds 5-HT1A R 5-HT1A R OPC-14523->5-HT1A R Agonist 5-HTT 5-HTT OPC-14523->5-HTT Inhibits

OPC-14523 binding to its primary molecular targets.

cluster_5HT1A_Signaling 5-HT1A Receptor Signaling Pathway OPC-14523 OPC-14523 5-HT1A Receptor 5-HT1A Receptor OPC-14523->5-HT1A Receptor Activates Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits GIRK Channel GIRK Channel Gi/o Protein->GIRK Channel Activates (via Gβγ) cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases activity of Neuronal Hyperpolarization Neuronal Hyperpolarization GIRK Channel->Neuronal Hyperpolarization Leads to cluster_Sigma1_Signaling Sigma-1 Receptor Signaling OPC-14523 OPC-14523 Sigma-1 Receptor (ER) Sigma-1 Receptor (ER) OPC-14523->Sigma-1 Receptor (ER) Binds BiP (Chaperone) BiP (Chaperone) Sigma-1 Receptor (ER)->BiP (Chaperone) Dissociates from IP3 Receptor IP3 Receptor Sigma-1 Receptor (ER)->IP3 Receptor Modulates Modulation of Ion Channels Modulation of Ion Channels Sigma-1 Receptor (ER)->Modulation of Ion Channels Translocates to modulate Ca2+ Release Ca2+ Release IP3 Receptor->Ca2+ Release Regulates Cellular Stress Response Cellular Stress Response Ca2+ Release->Cellular Stress Response Modulation of Ion Channels->Cellular Stress Response cluster_Binding_Assay Radioligand Binding Assay Workflow Tissue Homogenization Tissue Homogenization Membrane Preparation Membrane Preparation Tissue Homogenization->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation + Radioligand + OPC-14523 Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50) cluster_Electrophysiology In Vivo Electrophysiology Workflow Animal Anesthesia Animal Anesthesia Stereotaxic Surgery Stereotaxic Surgery Animal Anesthesia->Stereotaxic Surgery Electrode Placement (DRN) Electrode Placement (DRN) Stereotaxic Surgery->Electrode Placement (DRN) Baseline Firing Rate Recording Baseline Firing Rate Recording Electrode Placement (DRN)->Baseline Firing Rate Recording Microiontophoresis of OPC-14523 Microiontophoresis of OPC-14523 Baseline Firing Rate Recording->Microiontophoresis of OPC-14523 Post-drug Firing Rate Recording Post-drug Firing Rate Recording Microiontophoresis of OPC-14523->Post-drug Firing Rate Recording Data Analysis Data Analysis Post-drug Firing Rate Recording->Data Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel, orally active psychotropic agent with a unique pharmacological profile that has garnered interest for its potential antidepressant effects. Developed by Otsuka Pharmaceutical, this compound acts as a dual agonist for sigma (σ) and serotonin (B10506) 5-HT1A receptors, while also inhibiting the serotonin transporter. Its multifaceted mechanism of action suggests a potential for a rapid onset of antidepressant activity compared to traditional selective serotonin reuptake inhibitors (SSRIs). This document provides a comprehensive overview of its core physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and interaction with biological systems. These properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride[1]
CAS Number 145969-31-9[1][2]
Molecular Formula C₂₃H₂₈ClN₃O₂・HCl[2][3]
Molecular Weight 450.41 g/mol [2]
Appearance White to off-white solid
Melting Point Not determined[4]
Solubility In DMSO: 83.33 mg/mL (185.01 mM); requires sonication. It is noted that DMSO is hygroscopic and should be newly opened for best results. In Water: 5 mg/mL (11.10 mM); requires sonication, warming, and heating to 60°C. Predicted Water Solubility: 0.0296 mg/mL (ALOGPS).[1]
pKa (Strongest Basic) 7.67 (Predicted by ChemAxon)[1]
logP 3.99 (Predicted by ALOGPS) 3.64 (Predicted by ChemAxon)[1]

Mechanism of Action and Signaling Pathways

This compound exhibits a distinct mechanism of action by concurrently targeting multiple key proteins involved in neurotransmission. It is an agonist at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with IC₅₀ values of 47 nM and 56 nM, respectively.[5] Simultaneously, it demonstrates high-affinity agonism for the serotonin 5-HT₁ₐ receptor (IC₅₀ = 2.3 nM) and also functions as an inhibitor of the serotonin transporter (5-HTT) with an IC₅₀ of 80 nM.[5]

This combined stimulation of σ₁ and 5-HT₁ₐ receptors is believed to be the primary driver of its acute antidepressant-like effects. This dual agonism leads to a rapid increase in the firing activity of serotonergic neurons in the dorsal raphe nucleus (DRN). This effect is notably faster than that of traditional SSRIs, which typically require several weeks to desensitize the 5-HT₁ₐ autoreceptor and restore neuronal firing rates. The antidepressant action of OPC-14523 can be blocked by pretreatment with antagonists for either the σ receptor (e.g., NE-100) or the 5-HT₁ₐ receptor (e.g., WAY-100635), confirming the essential role of both pathways.

OPC14523_Signaling_Pathway cluster_synapse Synaptic Regulation OPC OPC-14523 SigmaR Sigma-1 Receptor (σ₁) OPC->SigmaR Agonist HT1A 5-HT1A Receptor OPC->HT1A Agonist HTT 5-HT Transporter OPC->HTT Inhibitor DRN Dorsal Raphe Nucleus (DRN) Serotonergic Neurons SigmaR->DRN Modulates Firing Rate (+) HT1A->DRN Modulates Firing Rate (+) Serotonin Increased Synaptic Serotonin (5-HT) HTT->Serotonin Blocks Reuptake DRN->Serotonin Increases 5-HT Release Synapse Synaptic Cleft Effect Antidepressant-like Effect Serotonin->Effect

OPC-14523 Dual Signaling Pathway

Experimental Protocols

Radioligand Competitive Binding Assay (for σ₁ and 5-HT₁ₐ Receptors)

This protocol outlines a standard method to determine the binding affinity (IC₅₀/Kᵢ) of OPC-14523 for its target receptors using a competitive radioligand binding assay.

a. Materials:

  • Receptor Source: Membrane preparations from cells expressing human σ₁ or 5-HT₁ₐ receptors, or appropriate brain tissue homogenates (e.g., rat or guinea pig brain).

  • Radioligands:

    • For σ₁: --INVALID-LINK---pentazocine

    • For 5-HT₁ₐ: [³H]8-OH-DPAT

  • Non-specific Binding Control:

    • For σ₁: Haloperidol (10 µM)

    • For 5-HT₁ₐ: Serotonin (10 µM)

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.

  • Detection: Scintillation cocktail and a liquid scintillation counter.

b. Procedure:

  • Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of OPC-14523 in assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • Test compound (OPC-14523) or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a final concentration near its Kₔ value (e.g., 1-5 nM).

    • Receptor membrane preparation (typically 50-200 µg protein per well).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of OPC-14523.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of OPC-14523 that displaces 50% of the radioligand.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-L) - Test Compound (OPC-14523) - Buffers start->prep plate Plate Incubation: Combine Reagents in 96-well Plate prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min @ 25°C) plate->incubate filter Rapid Vacuum Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Radioligand Competitive Binding Assay Workflow
Rodent Forced Swim Test (FST)

This behavioral assay is widely used to screen for antidepressant-like activity. The test is based on the principle that animals will cease escape-oriented behavior (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to increase the duration of active behaviors and reduce immobility time.

a. Materials:

  • Animals: Male Sprague-Dawley rats (200-250 g) or male CD-1 mice (20-25 g).

  • Apparatus: A transparent glass cylinder (for rats: 40 cm height x 20 cm diameter; for mice: 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats).

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethyl cellulose).

  • Data Collection: A video camera for recording sessions and software for behavioral scoring, or a trained observer with a stopwatch.

b. Procedure:

  • Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.) at a specific time before the test (typically 60 minutes). Doses ranging from 0.3 to 100 mg/kg have been evaluated.

  • Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute session. This initial exposure induces a state of behavioral despair, leading to more stable immobility in the subsequent test. After 15 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test, administer the drug or vehicle. Then, place the animal back into the same swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the entire 5-minute session. A trained observer, blind to the treatment groups, should score the duration of the following behaviors:

    • Immobility: The animal makes only the minimal movements necessary to keep its head above water.

    • Swimming: The animal actively moves its limbs and travels around the cylinder.

    • Climbing: The animal makes vigorous, upward-directed movements with its forepaws against the cylinder wall.

  • Data Analysis:

    • Calculate the total duration of immobility for each animal in the 5-minute test.

    • Compare the mean immobility time between the OPC-14523-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time is interpreted as an antidepressant-like effect. It is also crucial to conduct a separate locomotor activity test to ensure the observed effects are not due to general motor stimulation.

References

The Discovery and Development of OPC-14523: A Precursor to a Novel Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OPC-14523 emerged as a promising compound in the landscape of psychopharmacology, representing a novel approach to treating central nervous system disorders. Its development paved the way for the next generation of antipsychotic and antidepressant medications. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanistic understanding of OPC-14523, a compound that, while not reaching the market itself, was a critical stepping stone in the development of brexpiprazole (B1667787) (OPC-34712). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Discovery and Rationale

OPC-14523 was synthesized and investigated by Otsuka Pharmaceutical as part of a program aimed at discovering novel compounds with a multi-receptor binding profile, specifically targeting both the serotonin (B10506) and sigma receptor systems. The rationale was to develop a compound with potential antidepressant and anxiolytic effects, possibly with a faster onset of action and a favorable side-effect profile compared to existing treatments.

Chemical Profile

OPC-14523, chemically known as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2(1H)-quinolinone, is a phenylpiperazine derivative.[1] Its structure was designed to interact with specific G-protein coupled receptors and transporters in the central nervous system.

Pharmacodynamics: Receptor Binding Profile

The primary pharmacological characteristic of OPC-14523 is its high affinity for multiple receptors, most notably sigma receptors and serotonin 5-HT1A receptors. It also exhibits affinity for the serotonin transporter (SERT). The in vitro receptor binding affinities are summarized in the table below.

Receptor/TransporterLigandAssay TypeSpeciesIC50 (nM)Ki (nM)Reference
Sigma-1--INVALID-LINK---PentazocineRadioligand BindingGuinea Pig Brain47-56-[2]
5-HT1A[3H]8-OH-DPATRadioligand BindingRat Brain2.3-[2]
5-HT Transporter (SERT)[3H]ParoxetineRadioligand BindingRat Brain80-[2]
5-HT Reuptake[3H]5-HTReuptake AssayRat Brain Synaptosomes27-[2]

Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523

Preclinical Efficacy

The antidepressant-like effects of OPC-14523 were evaluated in established animal models of depression, primarily the forced swimming test (FST). A single oral administration of OPC-14523 demonstrated a significant antidepressant-like effect in both rats and mice.

SpeciesTestEndpointED50 (mg/kg, p.o.)Reference
RatForced Swimming TestImmobility Time27[2]
MouseForced Swimming TestImmobility Time20[2]

Table 2: In Vivo Efficacy of OPC-14523 in Preclinical Models of Depression

Mechanism of Action

The preclinical data strongly suggest that the acute antidepressant-like effects of OPC-14523 are mediated by its combined agonist activity at both sigma and 5-HT1A receptors.[2] This dual mechanism is believed to contribute to a potentially faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1]

Signaling Pathway Diagram

OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor OPC14523->Sigma1R Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist NeuronalActivity Modulation of Neuronal Activity Sigma1R->NeuronalActivity HT1AR->NeuronalActivity AntidepressantEffect Antidepressant-like Effect NeuronalActivity->AntidepressantEffect

Caption: Proposed mechanism of action for OPC-14523.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro affinity of OPC-14523 for various receptors and transporters.

General Protocol:

  • Tissue Preparation: Brain tissue (e.g., guinea pig or rat cortex, hippocampus) is homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membrane fraction containing the target receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., --INVALID-LINK---Pentazocine for sigma-1 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (OPC-14523).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Forced Swimming Test (FST)

Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.

Protocol for Rats:

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.

  • Procedure:

    • On the first day (pre-test session), rats are placed in the cylinder for 15 minutes.

    • Twenty-four hours later (test session), the animals are administered OPC-14523 or vehicle orally.

    • After a predetermined time (e.g., 60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded by a trained observer blind to the treatment.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow Diagram

cluster_preclinical Preclinical Evaluation of OPC-14523 Synthesis Compound Synthesis (OPC-14523) InVitro In Vitro Studies (Receptor Binding Assays) Synthesis->InVitro InVivo In Vivo Studies (Forced Swimming Test) Synthesis->InVivo DataAnalysis Data Analysis (IC50, ED50) InVitro->DataAnalysis InVivo->DataAnalysis MoA Mechanism of Action Hypothesis DataAnalysis->MoA

Caption: Preclinical development workflow for OPC-14523.

From OPC-14523 to Brexpiprazole (OPC-34712)

While OPC-14523 demonstrated a promising preclinical profile, further development led to the identification of brexpiprazole (OPC-34712). Brexpiprazole, a serotonin-dopamine activity modulator (SDAM), retains some of the key pharmacological features of OPC-14523 but possesses a more refined receptor binding profile and was ultimately the compound that progressed through extensive clinical trials and received regulatory approval for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.

Clinical Development of Brexpiprazole (OPC-34712)

The clinical development of brexpiprazole involved a series of Phase I, II, and III clinical trials to establish its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of brexpiprazole in healthy volunteers.

Typical Protocol:

  • Design: Randomized, double-blind, placebo-controlled, ascending dose studies.

  • Participants: Healthy adult volunteers.

  • Intervention: Single or multiple oral doses of brexpiprazole or placebo.

  • Assessments: Vital signs, electrocardiograms (ECGs), clinical laboratory tests, adverse event monitoring, and pharmacokinetic blood sampling.

Pivotal Phase III Trials (Example for Major Depressive Disorder)

Objective: To evaluate the efficacy and safety of brexpiprazole as an adjunctive therapy in patients with major depressive disorder (MDD) who had an inadequate response to standard antidepressant treatment.

Typical Protocol:

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients with a diagnosis of MDD who had an inadequate response to one to three prior antidepressant treatments.

  • Procedure:

    • Screening and Prospective Treatment Phase: Patients entered an 8-week prospective treatment phase with a standard antidepressant.

    • Randomization: Patients who did not show an adequate response were then randomized to receive either brexpiprazole or placebo in addition to their ongoing antidepressant therapy for 6 weeks.

  • Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

Conclusion

OPC-14523 was a pivotal compound in the discovery and development of a new class of psychotropic agents. Its unique multi-receptor profile, particularly its dual action on sigma and 5-HT1A receptors, provided a strong rationale for its antidepressant potential. While OPC-14523 itself did not proceed to market, the knowledge gained from its preclinical evaluation was instrumental in the development of brexpiprazole, a successful therapeutic agent. The journey from OPC-14523 to brexpiprazole exemplifies the iterative nature of drug discovery and the importance of building upon foundational research to deliver new and improved treatments for patients with mental health disorders.

References

OPC-14523 Hydrochloride: A Technical Guide to its Affinity for the 5-HT1A Receptor and Sigma Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel psychotropic agent with a unique pharmacological profile characterized by high affinity for both the serotonin (B10506) 1A (5-HT1A) receptor and sigma (σ) receptors. This dual activity has garnered significant interest in its potential as an antidepressant and for the treatment of other central nervous system disorders. This technical guide provides an in-depth overview of the binding affinity, functional activity, and associated signaling pathways of OPC-14523, with a focus on its interaction with the 5-HT1A receptor. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Data Presentation: Binding and Functional Affinity of OPC-14523

The following tables summarize the quantitative data regarding the binding and functional affinity of OPC-14523 at its primary molecular targets.

Table 1: Receptor and Transporter Binding Affinity of OPC-14523

TargetRadioligandTissue/SystemIC50 (nM)Reference
5-HT1A Receptor [³H]8-OH-DPATRat Brain2.3[1][2][3][4][5]
Sigma-1 (σ₁) Receptor --INVALID-LINK---Pentazocine or [³H]DTGRat Brain47[1][2][3][4][5]
Sigma-2 (σ₂) Receptor [³H]DTGRat Brain56[1][2][3][4][5]
Serotonin Transporter (SERT) [³H]ParoxetineRat Brain80[1][2][3][4][5]

Table 2: In Vitro Functional Activity of OPC-14523

AssaySystemActivityIC50 / EC50 (nM)Reference
5-HT Reuptake Inhibition In VitroInhibition27[1][3]

Signaling Pathways

OPC-14523, through its agonist activity at 5-HT1A and sigma-1 receptors, modulates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist like OPC-14523, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, 5-HT1A receptor activation can also initiate non-canonical signaling through the MAPK/ERK and PI3K/Akt pathways, which are implicated in neuroplasticity and cell survival.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OPC14523 OPC-14523 HT1A 5-HT1A Receptor OPC14523->HT1A Agonist Binding G_protein Gi/o Protein (α, βγ subunits) HT1A->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi subunit inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway βγ subunit activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway βγ subunit activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibition Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition leads to Neuroplasticity Neuroplasticity & Cell Survival MAPK_pathway->Neuroplasticity PI3K_pathway->Neuroplasticity

Figure 1: 5-HT1A Receptor Signaling Pathways Activated by OPC-14523.
Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling by modulating the activity of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. Agonist binding, such as by OPC-14523, can influence Ca²⁺ flux and downstream cellular processes.

G cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor OPC14523->Sigma1R Agonist Binding IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release ↑ Ca²⁺ Release IP3R->Ca_release Cellular_Processes Downstream Cellular Processes Ca_release->Cellular_Processes

Figure 2: Sigma-1 Receptor-Mediated Calcium Signaling Modulation by OPC-14523.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of OPC-14523. These protocols are based on standard practices and published literature. For the most precise details, it is recommended to consult the original publications.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of OPC-14523 for the 5-HT1A receptor, sigma receptors, and the serotonin transporter.

General Workflow:

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification Tissue Tissue Homogenization (e.g., Rat Brain) Centrifugation Differential Centrifugation Tissue->Centrifugation Resuspension Resuspend Pellet in Buffer Centrifugation->Resuspension Incubation Incubate Membranes with Radioligand and OPC-14523 Resuspension->Incubation Filtration Rapid Filtration over Glass Fiber Filters Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 determination) Scintillation->Analysis

Figure 3: General Workflow for Radioligand Binding Assays.

1. 5-HT1A Receptor Binding Assay

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Protocol:

    • In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of OPC-14523.

    • Define non-specific binding in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).

    • Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of OPC-14523 by non-linear regression analysis of the competition binding curve.

2. Sigma Receptor Binding Assay

  • Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand. To differentiate between sigma-1 and sigma-2 subtypes, a masking ligand is often used. For sigma-1 specific binding, --INVALID-LINK---pentazocine can be used.

  • Membrane Preparation: Similar to the 5-HT1A receptor binding assay, using whole brain or specific brain regions.

  • Binding Protocol:

    • For total sigma receptor binding, incubate membranes with a fixed concentration of [³H]DTG (e.g., 5 nM) and varying concentrations of OPC-14523.

    • To measure binding to sigma-2 receptors specifically, include a high concentration of a selective sigma-1 ligand (e.g., 100 nM (+)-pentazocine) to block binding to sigma-1 sites.

    • Define non-specific binding with a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol).

    • Incubation and filtration steps are similar to the 5-HT1A assay.

  • Data Analysis: Similar to the 5-HT1A assay.

3. Serotonin Transporter (SERT) Binding Assay

  • Radioligand: [³H]Paroxetine, a selective serotonin reuptake inhibitor.

  • Membrane Preparation: Similar to the 5-HT1A receptor binding assay, often using cortical or platelet membranes.

  • Binding Protocol:

    • Incubate membranes with a fixed concentration of [³H]Paroxetine (e.g., 0.1-0.5 nM) and varying concentrations of OPC-14523.

    • Define non-specific binding with a high concentration of a non-radiolabeled SERT ligand (e.g., 10 µM fluoxetine (B1211875) or citalopram).

    • Incubation and filtration steps are similar to the 5-HT1A assay.

  • Data Analysis: Similar to the 5-HT1A assay.

In Vivo Electrophysiology

Objective: To assess the functional effects of OPC-14523 on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

  • Animal Preparation:

    • Anesthetize adult male rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane).

    • Place the animal in a stereotaxic frame.

    • Expose the skull and drill a small hole above the DRN.

  • Recording:

    • Lower a recording microelectrode into the DRN.

    • Identify serotonergic neurons based on their characteristic slow, regular firing rate and long-duration action potentials.

    • Establish a stable baseline firing rate.

  • Drug Administration:

    • Administer OPC-14523 systemically (e.g., intravenously or intraperitoneally) or locally via microiontophoresis.

    • Record the change in the firing rate of the neuron.

  • Data Analysis:

    • Analyze the firing rate before, during, and after drug administration.

    • Calculate the percentage change in firing rate to determine the inhibitory or excitatory effect of OPC-14523.

Conclusion

This compound is a potent ligand at 5-HT1A and sigma receptors, with additional activity at the serotonin transporter. Its agonist properties at the 5-HT1A receptor, coupled with its interaction with sigma receptors, result in the modulation of multiple intracellular signaling pathways, including those involved in neuronal excitability, neuroplasticity, and calcium homeostasis. The provided data and experimental protocols offer a comprehensive resource for researchers investigating the pharmacology and therapeutic potential of this multifaceted compound. Further studies elucidating the interplay between its actions at these different targets will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutics.

References

The Pharmacological Profile of OPC-14523 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel investigational compound with a unique pharmacological profile that has garnered interest for its potential as a rapidly acting antidepressant.[1][2] Unlike traditional antidepressants that primarily target monoamine reuptake, OPC-14523 exhibits a multi-target engagement strategy, acting as a potent agonist at sigma (σ) and serotonin (B10506) 5-HT1A receptors, as well as an inhibitor of the serotonin transporter.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological data available for this compound, presenting key quantitative data in a structured format, detailing experimental methodologies for pivotal studies, and visualizing its proposed mechanism of action and experimental workflows.

Pharmacodynamics

The primary mechanism of action of OPC-14523 is attributed to its combined agonist activity at sigma-1 (σ1), sigma-2 (σ2), and serotonin 1A (5-HT1A) receptors, coupled with serotonin reuptake inhibition.[1][2]

Receptor Binding Affinity

OPC-14523 demonstrates nanomolar affinity for its primary targets. The following table summarizes the in vitro binding affinities expressed as IC50 values.

TargetIC50 (nM)
5-HT1A Receptor2.3[1][2]
Sigma-1 (σ1) Receptor47[1][2]
Sigma-2 (σ2) Receptor56[1][2]
5-HT Transporter (SERT)80[1][2]

Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523.

Functional Activity

OPC-14523 acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] Its activity at the 5-HT transporter leads to the inhibition of serotonin reuptake.

AssayParameterValue (nM)
In Vitro ³H-5-HT Reuptake InhibitionIC5027[1][2]

Table 2: In Vitro Functional Activity of OPC-14523.

The compound shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake and does not inhibit monoamine oxidase (MAO) A or B, or muscarinic receptors.[2]

Proposed Signaling Pathway

The antidepressant-like effects of OPC-14523 are believed to arise from the synergistic action on both sigma and 5-HT1A receptors.

OPC14523_Mechanism cluster_presynaptic Presynaptic 5-HT Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron OPC14523_pre OPC-14523 5HT1A_auto 5-HT1A Autoreceptor OPC14523_pre->5HT1A_auto Agonist Sigma1_pre Sigma-1 Receptor OPC14523_pre->Sigma1_pre Agonist Firing_Rate Increased Neuronal Firing 5HT1A_auto->Firing_Rate Modulates Sigma1_pre->Firing_Rate Modulates 5HT_Release Increased 5-HT Release Firing_Rate->5HT_Release 5HT_synapse 5-HT 5HT_Release->5HT_synapse 5HT1A_post Postsynaptic 5-HT1A Receptor 5HT_synapse->5HT1A_post SERT SERT SERT->5HT_synapse Reuptake OPC14523_sert OPC-14523 OPC14523_sert->SERT Inhibits Antidepressant_Effect Antidepressant-like Effects 5HT1A_post->Antidepressant_Effect Binding_Assay_Workflow A Tissue Homogenization & Membrane Preparation B Incubation: Membranes + Radioligand + OPC-14523 A->B C Rapid Filtration B->C D Scintillation Counting C->D E IC50 Calculation D->E FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 A Pre-test Session (15 min swim) B Drug Administration (OPC-14523 or Vehicle) C Test Session (5-6 min swim) B->C D Record Immobility Time C->D E Data Analysis D->E

References

in vitro binding affinity of OPC-14523 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Binding Affinity of OPC-14523 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel, orally active psychopharmacological agent that has demonstrated antidepressant-like effects in preclinical studies.[1][2] Structurally, it is a quinolinone derivative, identified as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate.[3] Its mechanism of action is attributed to its combined activity as an agonist at both sigma (σ) and serotonin (B10506) 1A (5-HT₁ₐ) receptors.[2][4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for key binding assays, and visual representations of its signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The in vitro binding profile of OPC-14523 is characterized by its high affinity for sigma and 5-HT₁ₐ receptors, coupled with moderate affinity for the serotonin transporter (SERT). In contrast, its activity at norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) transporters is markedly weak.[1][2] The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

TargetReceptor/Transporter SubtypeIC₅₀ (nM)Species/Tissue SourceReference
Sigma Receptor σ₁47Guinea Pig Brain[1][2]
σ₂56Rat Liver[2]
Serotonin Receptor 5-HT₁ₐ2.3Rat Brain[1][2]
Serotonin Transporter SERT (5-HTT)80Not Specified[1][2]
Serotonin Reuptake ³H-5-HT Inhibition27Not Specified[1][2]
Norepinephrine Reuptake NET InhibitionVery WeakNot Specified[1][2]
Dopamine Reuptake DAT InhibitionVery WeakNot Specified[1][2]

Experimental Protocols

The binding affinities detailed above are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (OPC-14523) to displace a specific, radioactively labeled ligand from its target receptor or transporter.

General Radioligand Displacement Assay Protocol

A common method for determining the IC₅₀ and subsequent inhibition constant (Kᵢ) involves the following steps:

  • Membrane Preparation:

    • Target tissues (e.g., guinea pig brain for σ₁ receptors, rat liver for σ₂ receptors, or rat brain for 5-HT₁ₐ receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl).[3][6][7]

    • The homogenate is centrifuged to pellet the cell membranes containing the target receptors.[3][7]

    • The resulting membrane pellet is washed, resuspended in a fresh assay buffer, and quantified for protein concentration (e.g., using a BCA assay).[3]

  • Binding Reaction:

    • The assay is conducted in a 96-well plate format.[3][6]

    • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (OPC-14523).[3]

    • For 5-HT₁ₐ Receptors: A common radioligand is [³H]-8-OH-DPAT.[4]

    • For Sigma-1 Receptors: A selective radioligand is [³H]-(+)-pentazocine.[6][8]

    • For Sigma-2 Receptors: A common radioligand is [³H]DTG, used in combination with a masking agent like (+)-pentazocine to block σ₁ sites.[7]

  • Incubation:

    • The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific (e.g., 90 minutes at 37°C for σ₁ receptors or 60 minutes at 30°C for other targets).[3][8]

  • Separation and Quantification:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[3][9]

    • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[9]

    • The radioactivity trapped on the filters is measured using a scintillation counter.[3]

  • Data Analysis:

    • The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.[3]

    • The IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of OPC-14523.

G cluster_workflow Workflow: Radioligand Displacement Assay A 1. Prepare Membranes from Target Tissue B 2. Add Radioligand (e.g., [3H]-(+)-pentazocine) A->B C 3. Add OPC-14523 (Varying Concentrations) B->C D 4. Incubate to Reach Equilibrium C->D E 5. Separate Bound/Free Ligand (Vacuum Filtration) D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Calculate IC50 Value (Data Analysis) F->G

Caption: A generalized workflow for determining IC₅₀ values.

Signaling Pathway

OPC-14523 acts as an agonist at 5-HT₁ₐ and sigma receptors. The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to downstream cellular effects. The sigma-1 receptor is an intracellular chaperone protein at the endoplasmic reticulum that modulates calcium signaling.

G cluster_pathway Simplified Signaling of OPC-14523 Targets cluster_5HT1A 5-HT1A Receptor Pathway cluster_sigma Sigma-1 Receptor Pathway OPC1 OPC-14523 R1 5-HT1A Receptor (GPCR) OPC1->R1 Agonist G1 Gi/o Protein R1->G1 Activates AC Adenylyl Cyclase G1->AC Inhibits cAMP ↓ cAMP AC->cAMP Response1 Neuronal Hyperpolarization (↓ Firing Rate) cAMP->Response1 OPC2 OPC-14523 R2 Sigma-1 Receptor (ER Chaperone) OPC2->R2 Agonist IP3R IP3 Receptor R2->IP3R Modulates Ca ↑ Ca²⁺ Signaling IP3R->Ca Response2 Modulation of Ion Channels & Kinases Ca->Response2

Caption: OPC-14523 agonism at 5-HT₁ₐ and Sigma-1 receptors.

References

An In-Depth Technical Guide to OPC-14523 Hydrochloride (CAS: 145969-31-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel psychoactive compound developed by Otsuka Pharmaceutical.[1] It is characterized by its unique multi-target pharmacological profile, primarily acting as a potent agonist at sigma-1 (σ₁) and serotonin (B10506) 1A (5-HT₁ₐ) receptors.[2][3] This dual activity is believed to contribute to its observed antidepressant-like effects in preclinical models, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.[3][4] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental methodologies.

Chemical Properties

This compound is the hydrochloride salt of the parent compound OPC-14523. Its chemical structure and key identifying information are summarized below.

PropertyValueReference
Chemical Name 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride[4]
CAS Number 145969-31-9[4]
Molecular Formula C₂₃H₂₉Cl₂N₃O₂[4]
Molecular Weight 450.4 g/mol [4]
Chemical Structure (Image of the chemical structure of this compound)
Physical Appearance Not specified in available literature
Solubility Water solubility is predicted to be low (0.0296 mg/mL).[4]
Storage For long-term storage, -20°C is recommended.

Mechanism of Action & Signaling Pathways

OPC-14523 exhibits a multi-modal mechanism of action, primarily through its agonist activity at sigma-1 and 5-HT₁ₐ receptors. While it is also reported to be a dopamine (B1211576) D₂/D₃ partial agonist, detailed public data on its affinity and intrinsic activity at these receptors are currently unavailable.

Sigma-1 (σ₁) Receptor Agonism

OPC-14523 binds to sigma-1 receptors with high affinity.[2][3] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. Agonism at sigma-1 receptors is associated with neuroprotective and antidepressant effects.

Serotonin 1A (5-HT₁ₐ) Receptor Agonism

OPC-14523 is a potent agonist at 5-HT₁ₐ receptors.[2][3] These receptors are a subtype of serotonin receptors that are expressed both presynaptically (as autoreceptors on serotonergic neurons) and postsynaptically in various brain regions. Activation of 5-HT₁ₐ autoreceptors reduces the firing rate of serotonergic neurons, while postsynaptic 5-HT₁ₐ receptor activation mediates the physiological effects of serotonin. The agonism at these receptors is a well-established mechanism for anxiolytic and antidepressant drugs.

cluster_OPC OPC-14523 cluster_receptors Receptor Targets cluster_effects Downstream Effects OPC OPC-14523 Sigma1 Sigma-1 Receptor OPC->Sigma1 Agonist HT1A 5-HT1A Receptor OPC->HT1A Agonist D2D3 Dopamine D2/D3 Receptors (Partial Agonist - Data Limited) OPC->D2D3 Partial Agonist (presumed) Ca_signaling Modulation of Ca2+ Signaling Sigma1->Ca_signaling Neuroprotection Neuroprotection Sigma1->Neuroprotection Serotonin_modulation Modulation of Serotonergic Neurotransmission HT1A->Serotonin_modulation Dopamine_modulation Modulation of Dopaminergic Neurotransmission D2D3->Dopamine_modulation Antidepressant Antidepressant-like Effects Ca_signaling->Antidepressant Neuroprotection->Antidepressant Serotonin_modulation->Antidepressant Dopamine_modulation->Antidepressant

OPC-14523 Signaling Pathways

Pharmacological Data

The following tables summarize the available quantitative pharmacological data for this compound.

Table 1: In Vitro Binding Affinities and Functional Activity
TargetAssay TypeSpeciesTissue/Cell LineParameterValue (nM)Reference
Sigma-1 (σ₁) ReceptorRadioligand BindingGuinea PigBrainIC₅₀47[2][3]
Sigma-2 (σ₂) ReceptorRadioligand BindingGuinea PigBrainIC₅₀56[2][3]
Serotonin 1A (5-HT₁ₐ) ReceptorRadioligand BindingRatBrainIC₅₀2.3[2][3]
Serotonin Transporter (SERT)Radioligand BindingRatBrainIC₅₀80[2][3]
Serotonin Transporter (SERT)[³H]-5-HT ReuptakeNot specifiedNot specifiedIC₅₀27[3]

Note: IC₅₀ is the half maximal inhibitory concentration.

Table 2: In Vivo Efficacy
Animal ModelTestSpeciesAdministration RouteParameterValue (mg/kg)Reference
DepressionForced Swim TestRatOralED₅₀27[3]
DepressionForced Swim TestMouseOralED₅₀20[3]

Note: ED₅₀ is the median effective dose.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in the literature for the characterization of OPC-14523.

Radioligand Binding Assays

Objective: To determine the binding affinity of OPC-14523 for various receptors and transporters.

General Methodology:

  • Membrane Preparation: Brain tissue from the appropriate species (e.g., guinea pig, rat) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the target receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (OPC-14523).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand & OPC-14523 prep->incubate separate Separation of Bound/Unbound Ligand incubate->separate quantify Quantification of Radioactivity separate->quantify analyze Data Analysis (IC50 determination) quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
In Vivo Forced Swim Test

Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.

General Methodology:

  • Apparatus: A cylindrical container filled with water is used. The dimensions are such that the animal cannot escape or touch the bottom.

  • Acclimation (optional): Animals may be subjected to a pre-test session to induce a state of behavioral despair.

  • Drug Administration: Animals are treated with either vehicle or different doses of OPC-14523 via the desired route (e.g., oral gavage) at a specified time before the test.

  • Test Session: Each animal is placed in the water-filled cylinder for a predetermined period (e.g., 5-6 minutes).

  • Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer or an automated tracking system.

  • Data Analysis: The immobility time of the drug-treated groups is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect. The ED₅₀ is calculated as the dose that produces a 50% reduction in immobility.

Conclusion

This compound is a promising research compound with a unique pharmacological profile as a sigma-1 and 5-HT₁ₐ receptor agonist. Preclinical data strongly suggest its potential as an antidepressant agent. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the dopamine D₂/D₃ receptor system, and to explore its therapeutic potential in various neuropsychiatric disorders. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the understanding and potential application of OPC-14523.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available scientific literature and may not be exhaustive.

References

OPC-14523 Hydrochloride: A Technical Whitepaper on a Novel Serotonin Reuptake Inhibitor with Sigma-1 and 5-HT1A Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-14523 hydrochloride is a novel investigational compound with a unique pharmacological profile characterized by its activity as a serotonin (B10506) reuptake inhibitor, coupled with agonist activity at sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors.[1][2] This multimodal mechanism of action suggests a potential for antidepressant effects with a possibly distinct therapeutic profile compared to traditional selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vitro and in vivo functional activity, and the putative signaling pathways involved. While preclinical data are promising, publicly available clinical trial data on this compound is limited.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition. While existing antidepressant therapies, primarily targeting monoamine neurotransmitter systems, are effective for many patients, a significant portion experience inadequate response or treatment resistance. This highlights the ongoing need for novel therapeutic agents with distinct mechanisms of action. This compound, developed by Otsuka Pharmaceutical, represents a promising candidate in this regard.[3][4] Its combined action on the serotonin transporter (SERT), and as an agonist at σ₁ and 5-HT₁ₐ receptors, suggests a potential for synergistic effects that may lead to enhanced efficacy and a faster onset of action.[5]

Preclinical Pharmacology

Binding Affinity and In Vitro Activity

This compound demonstrates a high affinity for its primary targets, as determined by radioligand binding assays. The compound's inhibitory concentrations (IC₅₀) for σ₁, σ₂, 5-HT₁ₐ receptors, and the serotonin transporter are summarized in the table below. Notably, this compound shows potent inhibition of serotonin reuptake in vitro, with weaker effects on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1][2]

TargetIC₅₀ (nM)
Sigma-1 (σ₁) Receptor47
Sigma-2 (σ₂) Receptor56
Serotonin 1A (5-HT₁ₐ) Receptor2.3
Serotonin Transporter (SERT)80
Serotonin (5-HT) Reuptake27
Table 1: In Vitro Binding Affinity and Reuptake Inhibition of this compound [1][2]
In Vivo Antidepressant-Like Activity

The antidepressant-like effects of this compound have been evaluated in rodent models of depression, primarily the forced swim test. In this model, the compound demonstrated a significant reduction in immobility time, indicative of an antidepressant effect. The median effective doses (ED₅₀) in rats and mice are presented below.

Animal ModelED₅₀ (mg/kg, p.o.)
Rat (Forced Swim Test)27
Mouse (Forced Swim Test)20
Table 2: In Vivo Antidepressant-Like Activity of this compound [1][2]

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound is believed to stem from its synergistic action on three key molecular targets. The inhibition of serotonin reuptake increases the synaptic concentration of serotonin, a well-established antidepressant mechanism. In addition, its agonist activity at σ₁ and 5-HT₁ₐ receptors engages distinct downstream signaling cascades that are implicated in neuroprotection, neuroplasticity, and mood regulation.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is associated with the modulation of various downstream signaling pathways that are relevant to antidepressant action.

sigma1_pathway OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor OPC14523->Sigma1R Agonist Akt Akt Sigma1R->Akt BDNF BDNF Expression Sigma1R->BDNF GSK3b GSK-3β Akt->GSK3b Inhibition Neuroprotection Neuroprotection & Neuroplasticity GSK3b->Neuroprotection BDNF->Neuroprotection

Figure 1: Putative Sigma-1 Receptor Signaling Pathway

Serotonin 1A (5-HT₁ₐ) Receptor Signaling

The 5-HT₁ₐ receptor is a G-protein coupled receptor that, upon activation, can lead to the modulation of adenylyl cyclase activity and downstream kinases like MAPK/ERK, ultimately influencing gene expression and neuronal function.

ht1a_pathway OPC14523 OPC-14523 HT1A_R 5-HT1A Receptor OPC14523->HT1A_R Agonist G_protein Gi/o Protein HT1A_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK/ERK Pathway G_protein->MAPK Neuronal_Function Modulation of Neuronal Function AC->Neuronal_Function CREB CREB Activation MAPK->CREB CREB->Neuronal_Function

Figure 2: Putative 5-HT1A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper, based on standard practices in the field.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (IC₅₀) of this compound for various receptors and transporters.

  • Workflow:

    binding_assay_workflow A Tissue Homogenization (e.g., rat brain) B Incubation with Radioligand and OPC-14523 (various concentrations) A->B C Separation of Bound and Free Ligand (Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 determination) D->E

    Figure 3: Radioligand Binding Assay Workflow

  • Methodology:

    • Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer.

    • Binding Assay: The membrane homogenate is incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, [³H]-citalopram for SERT) and varying concentrations of this compound in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of a known ligand.

    • Incubation: The reaction mixture is incubated for 60 minutes at 25°C.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

In Vitro Serotonin Reuptake Assay
  • Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting serotonin reuptake.

  • Methodology:

    • Synaptosome Preparation: Crude synaptosomes are prepared from the whole brains of male Wistar rats. The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Reuptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.

    • Initiation of Reuptake: The reuptake reaction is initiated by the addition of [³H]-serotonin at a final concentration of 10 nM. The incubation is continued for 5 minutes at 37°C.

    • Termination of Reuptake: The reaction is terminated by rapid filtration through glass fiber filters.

    • Quantification and Analysis: The amount of [³H]-serotonin taken up by the synaptosomes is determined by liquid scintillation counting, and the IC₅₀ value is calculated.

Forced Swim Test
  • Objective: To assess the in vivo antidepressant-like activity of this compound in rodents.

  • Workflow:

    fst_workflow A Drug Administration (OPC-14523 or Vehicle) B Placement in Water Cylinder A->B C Behavioral Recording (6-minute session) B->C D Scoring of Immobility Time C->D E Data Analysis (ED50 determination) D->E

    Figure 4: Forced Swim Test Experimental Workflow

  • Methodology:

    • Animals: Male Wistar rats or ICR mice are used.

    • Apparatus: A glass cylinder (45 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) is filled with water (25 ± 1°C) to a depth of 30 cm (for rats) or 10 cm (for mice).

    • Procedure: Animals are administered this compound or vehicle orally. After a predetermined pretreatment time (e.g., 60 minutes), each animal is placed individually into the cylinder for a 6-minute test session.

    • Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded by a trained observer who is blind to the treatment conditions. Immobility is defined as the absence of all movement except for that required to keep the head above water.

    • Data Analysis: The dose of this compound that produces a 50% reduction in immobility time compared to the vehicle-treated group (ED₅₀) is calculated.

Clinical Development Status

As of the date of this publication, there is a lack of publicly available, detailed results from clinical trials of this compound in human subjects. Information regarding dosing, efficacy in patient populations with MDD, and the safety and tolerability profile in humans has not been disclosed in peer-reviewed literature or company press releases. Therefore, the clinical potential of this compound remains to be fully elucidated.

Conclusion

This compound is a novel compound with a compelling preclinical profile that distinguishes it from conventional antidepressants. Its multimodal mechanism of action, involving serotonin reuptake inhibition and agonism at both σ₁ and 5-HT₁ₐ receptors, suggests the potential for enhanced therapeutic effects in major depressive disorder. The preclinical data robustly support its antidepressant-like activity. However, the absence of publicly available clinical trial data necessitates a cautious outlook on its ultimate therapeutic utility. Further investigation and disclosure of clinical findings are crucial to fully understand the potential of this compound as a new treatment option for depression.

References

An In-Depth Technical Guide to OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel psychotropic agent with a unique pharmacological profile, demonstrating potential as a rapidly acting antidepressant. Developed by Otsuka Pharmaceutical, this compound has been the subject of preclinical studies to elucidate its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, pharmacological properties, key experimental findings, and putative signaling pathways.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the free base, OPC-14523, is:

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2(1H)-one

This compound is the hydrochloride salt of this parent compound.

Pharmacological Profile

OPC-14523 is characterized by its multi-target engagement, acting as a potent agonist at both sigma-1 (σ1) and serotonin (B10506) 1A (5-HT1A) receptors, and as an inhibitor of the serotonin transporter (SERT). This complex pharmacology is believed to contribute to its unique antidepressant-like effects.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for OPC-14523.

TargetAssay TypeSpeciesIC50 (nM)Reference
σ1 ReceptorRadioligand BindingRat47[1]
σ2 ReceptorRadioligand BindingRat56[1]
5-HT1A ReceptorRadioligand BindingRat2.3[1]
Serotonin Transporter (SERT)Radioligand BindingRat80[1]
Serotonin Transporter (SERT)[3H]5-HT ReuptakeIn vitro27[1]

Table 1: In Vitro Binding Affinities and Reuptake Inhibition of OPC-14523.

TestSpeciesEndpointED50 (mg/kg, p.o.)Reference
Forced Swimming Test (FST)RatReduction of Immobility27[1]
Forced Swimming Test (FST)MouseReduction of Immobility20[1]

Table 2: In Vivo Efficacy of OPC-14523 in Preclinical Models of Depression.

Mechanism of Action

The antidepressant-like effects of OPC-14523 are attributed to its synergistic action on multiple neurotransmitter systems. The compound's high affinity and agonist activity at 5-HT1A receptors, combined with its agonism at σ1 receptors, are considered the primary drivers of its acute antidepressant-like properties in animal models.[1] Unlike traditional selective serotonin reuptake inhibitors (SSRIs), the acute effects of OPC-14523 in the forced swimming test are not primarily mediated by serotonin reuptake inhibition.[1]

Studies have shown that OPC-14523 acts as an agonist at both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in the hippocampus.[2] Agonism at these receptors leads to a modulation of serotonergic neuronal firing. Furthermore, stimulation of σ1 receptors by OPC-14523 is thought to contribute to the regulation of cholinergic neurotransmission, with studies indicating an increase in extracellular acetylcholine (B1216132) levels in the hippocampus and prefrontal cortex.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Receptor Binding and Serotonin Reuptake Assays

Objective: To determine the binding affinity of OPC-14523 for various receptors and its potency in inhibiting serotonin reuptake.

Methodology:

  • Receptor Binding Assays:

    • Preparation of Brain Homogenates: Brain tissues from rats are homogenized in an appropriate buffer.

    • Radioligand Incubation: The homogenates are incubated with specific radioligands for the target receptors (e.g., --INVALID-LINK---pentazocine for sigma sites, [3H]8-OH-DPAT for 5-HT1A receptors, and [3H]paroxetine for the serotonin transporter).

    • Competition Binding: Various concentrations of OPC-14523 are added to compete with the radioligand for binding to the target.

    • Detection and Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The concentration of OPC-14523 that inhibits 50% of the specific radioligand binding (IC50) is calculated.[1]

  • Serotonin Reuptake Assay:

    • Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.

    • [3H]5-HT Uptake: Synaptosomes are incubated with [3H]5-HT in the presence of varying concentrations of OPC-14523.

    • Termination and Measurement: The uptake process is terminated by rapid filtration, and the amount of [3H]5-HT taken up by the synaptosomes is quantified by liquid scintillation counting. The IC50 value for the inhibition of serotonin reuptake is then determined.[1]

Forced Swimming Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of OPC-14523.

Methodology:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.

  • Procedure (Rats):

    • Pre-test Session (Day 1): Rats are individually placed in the water cylinder for a 15-minute period. This session is for habituation and does not involve drug administration.

    • Test Session (Day 2): OPC-14523 or vehicle is administered orally. After a set pre-treatment time (e.g., 60 minutes), the rats are placed back into the water cylinder for a 5-minute test session.

  • Procedure (Mice): A single 6-minute test session is typically used, with the last 4 minutes being analyzed.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.

  • Data Analysis: The reduction in immobility time in the drug-treated group compared to the vehicle-treated group is taken as an index of antidepressant-like activity. The effective dose that reduces immobility by 50% (ED50) is calculated.[1]

In Vivo Extracellular Recordings

Objective: To determine the effect of OPC-14523 on the firing activity of serotonergic neurons.

Methodology:

  • Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the dorsal raphe nucleus (DRN), a brain region rich in serotonergic neurons.

  • Neuronal Firing Recording: The spontaneous firing rate of individual serotonergic neurons is recorded.

  • Drug Administration: OPC-14523 is administered, often via microiontophoresis directly onto the recorded neuron, or systemically.

  • Data Analysis: Changes in the firing rate of the neurons following drug administration are analyzed to determine the agonist or antagonist properties of the compound at 5-HT1A autoreceptors.[2]

Signaling Pathways

The following diagrams illustrate the putative signaling pathways activated by OPC-14523 through its interaction with 5-HT1A and σ1 receptors.

G Putative Postsynaptic 5-HT1A Receptor Signaling Cascade OPC14523 OPC-14523 HT1A_R 5-HT1A Receptor OPC14523->HT1A_R G_protein Gi/o Protein HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation (via Gβγ) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization

Caption: OPC-14523 agonism at postsynaptic 5-HT1A receptors leads to neuronal hyperpolarization.

G Putative Sigma-1 Receptor Signaling and Modulation OPC14523 OPC-14523 Sigma1_R Sigma-1 Receptor (ER) OPC14523->Sigma1_R BiP BiP/GRP78 Sigma1_R->BiP Dissociation IP3R IP3 Receptor Sigma1_R->IP3R Modulation Ion_Channels Ion Channels (e.g., NMDA-R, K+ channels) Sigma1_R->Ion_Channels Modulation Ca_release Ca2+ Release from ER IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Ca2+ Signaling Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability

Caption: OPC-14523 agonism at sigma-1 receptors modulates intracellular calcium signaling and neuronal excitability.

Conclusion

This compound is a promising preclinical candidate with a novel mechanism of action that combines sigma-1 and 5-HT1A receptor agonism with serotonin reuptake inhibition. The data presented in this guide highlight its potential for antidepressant effects with a possibly faster onset of action than currently available treatments. Further research is warranted to fully elucidate its complex pharmacological profile and translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for OPC-14523 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

OPC-14523 hydrochloride is a novel, orally active compound with a unique pharmacological profile, exhibiting high affinity for sigma (σ) receptors, the serotonin (B10506) 1A (5-HT1A) receptor, and the serotonin transporter (SERT).[1][2] It functions as a σ receptor and 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1][3][4] This multimodal mechanism of action contributes to its potential antidepressant-like effects, which are primarily achieved through the combined stimulation of σ and 5-HT1A receptors.[2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological and biological effects of this compound.

Data Presentation

The following tables summarize the in vitro binding affinities and functional activities of this compound.

Table 1: Receptor and Transporter Binding Affinity of this compound

TargetIC50 (nM)Reference
Sigma-1 (σ1) Receptor47[1][5]
Sigma-2 (σ2) Receptor56[1][5]
5-HT1A Receptor2.3[1][2][5]
Serotonin Transporter (SERT)80[1][2][5]

Table 2: Functional Activity of this compound

AssayActivityIC50 (nM)Reference
Serotonin (3H-5-HT) Reuptake InhibitionInhibitor27[1][2]
5-HT1A Receptor FunctionAgonist-[3][4]

Signaling Pathway

This compound exerts its effects through a complex interplay of signaling pathways initiated by its interaction with σ1, 5-HT1A receptors, and the serotonin transporter. The agonism at the Gi-coupled 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Its interaction with the σ1 receptor, an intracellular chaperone protein at the endoplasmic reticulum, can modulate calcium signaling and other downstream pathways. By inhibiting the serotonin transporter, OPC-14523 increases the synaptic concentration of serotonin, further enhancing serotonergic neurotransmission.

OPC14523_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OPC-14523 OPC-14523 SERT SERT OPC-14523->SERT Inhibits 5-HT1A_R 5-HT1A Receptor OPC-14523->5-HT1A_R Agonist Sigma1_R σ1 Receptor (ER) OPC-14523->Sigma1_R Agonist Serotonin Serotonin Serotonin->SERT SERT->Serotonin Reuptake Cellular_Response Antidepressant-like Effects SERT->Cellular_Response via increased synaptic 5-HT AC Adenylyl Cyclase 5-HT1A_R->AC Inhibits Ca_Signaling Ca²⁺ Signaling Sigma1_R->Ca_Signaling Modulates cAMP cAMP AC->cAMP Decreases cAMP->Cellular_Response Ca_Signaling->Cellular_Response

This compound signaling pathway.

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

This protocol determines the binding affinity of this compound for σ1 and σ2 receptors using a competitive radioligand binding assay.

Experimental Workflow:

Workflow for sigma receptor binding assay.

Materials:

  • HEK293 cells expressing human σ1 or σ2 receptors

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: --INVALID-LINK---pentazocine for σ1, [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) for σ2

  • Non-specific binding control: Haloperidol

  • This compound

  • 96-well plates

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a range of concentrations of this compound, and the radioligand. For total binding, omit OPC-14523. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

5-HT1A Receptor Functional Assay (cAMP Assay)

This protocol measures the agonist activity of this compound at the 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Experimental Workflow:

Workflow for 5-HT1A receptor cAMP assay.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

  • Forskolin (B1673556)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96- or 384-well plates

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Culture: Plate the 5-HT1A expressing cells in 96- or 384-well plates and grow to confluence.

  • Assay: Remove the culture medium and add assay buffer.

  • Compound Addition: Add various concentrations of this compound to the wells and pre-incubate.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Generate a cAMP standard curve. Calculate the percentage of inhibition of forskolin-stimulated cAMP production by OPC-14523 at each concentration.

Serotonin Transporter (SERT) Uptake Assay

This protocol assesses the inhibitory effect of this compound on the serotonin transporter by measuring the uptake of radiolabeled serotonin into cells.

Experimental Workflow:

References

Application Notes and Protocols: Dissolving OPC-14523 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel compound recognized for its potential antidepressant-like effects.[1][2] It functions as an orally active agonist for both sigma (σ) and serotonin (B10506) 5-HT1A receptors.[3][4][5] Additionally, it exhibits a high affinity for the serotonin (5-HT) transporter, acting as a serotonin reuptake inhibitor.[2][6][7] The compound's unique mechanism, involving the combined stimulation of sigma and 5-HT1A receptors, is believed to contribute to its acute antidepressant-like actions.[2] These characteristics make OPC-14523 a significant tool in neuropharmacology research and drug development for mood disorders.

Proper solubilization is the critical first step for ensuring accurate and reproducible results in any in vitro or in vivo experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for OPC-14523 hydrochloride. This document provides detailed protocols for its dissolution and handling to prepare stock solutions for research applications.

Physicochemical and Pharmacological Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
Molecular Formula C23H29Cl2N3O2[8]
Molecular Weight 450.40 g/mol [9]
CAS Number 145969-31-9[8][9]
Solubility in DMSO 83.33 mg/mL (185.01 mM)[9]
Solubility in H2O 5 mg/mL (11.10 mM)[9]
IC50 (σ1 Receptor) 47 nM[2][5]
IC50 (σ2 Receptor) 56 nM[5][10]
IC50 (5-HT1A Receptor) 2.3 nM[2][5]
IC50 (5-HT Transporter) 27 nM - 80 nM[2][5]

Visualized Mechanisms and Workflows

Mechanism of Action of OPC-14523

The diagram below illustrates the primary molecular targets of OPC-14523. The compound exerts its effects by acting as an agonist at sigma and 5-HT1A receptors while simultaneously inhibiting the serotonin transporter.

OPC_14523_Mechanism_of_Action cluster_OPC OPC-14523 cluster_Targets Molecular Targets cluster_Effects Cellular & Physiological Outcome OPC OPC-14523 Sigma Sigma (σ1/σ2) Receptors OPC->Sigma Agonist HT1A 5-HT1A Receptor OPC->HT1A Agonist SERT Serotonin Transporter (SERT) OPC->SERT Inhibitor Effect Modulation of Serotonergic Neurotransmission Sigma->Effect HT1A->Effect SERT->Effect Outcome Antidepressant-like Activity Effect->Outcome

Caption: Mechanism of action for OPC-14523.

Experimental Workflow: Stock Solution Preparation

This workflow diagram outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

Stock_Solution_Workflow start Start weigh 1. Weigh OPC-14523 HCl in a sterile tube start->weigh add_dmso 2. Add appropriate volume of anhydrous DMSO weigh->add_dmso check_dissolved Fully Dissolved? add_dmso->check_dissolved sonicate 3a. Use ultrasonic bath and/or gentle warming (≤60°C) check_dissolved->sonicate No vortex 4. Vortex solution to ensure homogeneity check_dissolved->vortex Yes sonicate->add_dmso filter 5. (Optional) Sterile filter (0.22 µm PTFE filter) vortex->filter aliquot 6. Aliquot into cryovials filter->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing OPC-14523 HCl stock solution.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

  • (Optional) Heating block or water bath capable of reaching 60°C

  • (Optional) Sterile 0.22 µm syringe filter (PTFE membrane recommended for DMSO)

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.

  • Calculation:

    • Molecular Weight (MW) of OPC-14523 HCl = 450.40 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 4.504 mg per 1 mL of solvent.

    • Example: To prepare 1 mL of a 10 mM stock, you will weigh out 4.504 mg of OPC-14523 HCl. To prepare 2 mL, weigh out 9.008 mg.

  • Weighing:

    • Tare a sterile, chemically resistant microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of OPC-14523 HCl powder (e.g., 4.504 mg) and record the exact weight.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube (e.g., 1 mL for 4.504 mg).

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

  • Assisted Solubilization (If Necessary):

    • If particulates remain, place the tube in an ultrasonic water bath for 5-10 minute intervals.[9] Check for dissolution after each interval.

    • Alternatively, or in combination with sonication, warm the solution to 60°C.[9] Do not overheat, as it may degrade the compound.

    • Once fully dissolved, allow the solution to return to room temperature.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light. The shelf life is typically specified by the manufacturer, often up to one year or more under these conditions.[9]

Protocol for Preparing Working Solutions for Cell Culture

When preparing working solutions for treating cells, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. A final DMSO concentration of <0.5% (and ideally ≤0.1%) is recommended for most cell lines.

  • Serial Dilution: It is not advisable to add the highly concentrated DMSO stock directly to your final volume of cell culture medium, as the compound may precipitate. A serial dilution approach is recommended.

  • Example Dilution for a 10 µM Final Concentration:

    • Start with your 10 mM stock solution in DMSO.

    • Prepare an intermediate dilution by adding a small volume of the stock to serum-containing cell culture medium. For example, add 2 µL of 10 mM stock to 998 µL of medium to get a 20 µM intermediate solution (in 0.2% DMSO). Vortex gently.

    • Add the required volume of this intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 mL of the 20 µM intermediate solution (this example assumes a 1:1 dilution in the well).

    • Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium that is used for the treated cells.

Safety and Handling

  • This compound should be handled as a potentially hazardous material.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid ingestion, inhalation, and contact with skin or eyes.

  • Consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information.

References

Application Notes and Protocols: Preparation of OPC-14523 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OPC-14523 hydrochloride is a novel, orally active compound with a multi-target profile, showing high affinity for sigma receptors (σ1 and σ2), the serotonin (B10506) 1A (5-HT1A) receptor, and the serotonin transporter.[1][2][3] It is classified as a serotonin reuptake inhibitor and a sigma/5-HT1A receptor agonist.[1][4][5] Investigated for its potential antidepressant-like effects, OPC-14523 has been shown in preclinical studies to produce a rapid onset of action compared to conventional antidepressants.[2][6] Its mechanism is believed to involve the combined stimulation of these receptors, influencing serotonergic neurotransmission.[2][6]

Proper preparation of stock solutions is the critical first step for ensuring reproducible and accurate results in both in vitro and in vivo experiments. This document provides detailed protocols for the solubilization, storage, and handling of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Chemical Name 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride[7]
Molecular Formula C₂₃H₂₉Cl₂N₃O₂[3][7]
Molecular Weight 450.4 g/mol [7][8][9]
CAS Number 145969-31-9[5][9]
Appearance Crystalline solid
Purity ≥99%

Mechanism of Action & Signaling Pathway

OPC-14523 exerts its antidepressant-like effects through a combined action on multiple targets. It functions as an agonist at both sigma (σ₁, σ₂) and serotonin 5-HT₁ₐ receptors and inhibits the serotonin transporter (SERT).[1][2] The activation of the 5-HT₁ₐ receptor, a G-protein coupled receptor, is linked to downstream signaling cascades, such as the PI3K/Akt pathway, which play a crucial role in promoting neuronal survival and synaptic plasticity—processes often impaired in depression.[10][11]

OPC14523_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Receptor 5-HT1A Receptor PI3K PI3K Receptor->PI3K SERT SERT SigmaR Sigma Receptor OPC OPC-14523 Hydrochloride OPC->Receptor Agonist OPC->SERT Inhibitor OPC->SigmaR Agonist Serotonin Serotonin Serotonin->SERT Akt Akt PI3K->Akt Response Neuronal Survival & Synaptic Plasticity Akt->Response

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

1. Solubility Data

This compound exhibits different solubilities depending on the solvent. It is recommended to perform a small-scale test to confirm solubility with your specific batch of the compound.

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO 83.33 mg/mL[1][9]185.01 mM[1][9]Requires sonication. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Water 5 mg/mL[1][9]11.10 mM[1][9]Requires sonication and warming to 60°C.[1]

2. Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is kept below 0.1% to avoid solvent-induced artifacts.

Materials and Equipment:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile conical or microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the required mass of this compound based on the desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (450.4 g/mol ) / 1000

    • Example: For 5 mL of a 100 mM stock solution: Mass = 100 mM × 5 mL × 450.4 / 1000 = 225.2 mg.

  • Weighing: In a sterile environment, accurately weigh the calculated amount of powder and transfer it to a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication: Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution.[1][9] The solution should be clear and free of particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[12] Store as recommended in the storage section.

3. Protocol for Preparing an Aqueous Stock Solution

This protocol is intended for applications where DMSO is not permissible, such as certain in vivo studies. Note the lower solubility in water.

Materials and Equipment:

  • This compound powder

  • Sterile, nuclease-free water (e.g., cell culture grade)

  • Sterile conical tubes

  • Analytical balance

  • Vortex mixer

  • Heated water bath or heating block set to 60°C

  • Bath sonicator

  • Sterile syringe filters (0.22 µm pore size) and syringes

Procedure:

  • Calculation: Calculate the required mass of this compound for your desired aqueous concentration (max 5 mg/mL).[1]

    • Example: For 10 mL of a 5 mg/mL stock solution: Mass = 5 mg/mL × 10 mL = 50 mg.

  • Weighing: Accurately weigh the powder and transfer it to a sterile conical tube.

  • Dissolution: Add the calculated volume of sterile water.

  • Mixing and Heating: Vortex the solution and place it in a water bath or on a heating block at 60°C.[1] Intermittently vortex and sonicate until the compound is fully dissolved. The solution should become clear.

  • Sterilization: Once the solution has cooled to room temperature, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.[1] This step is crucial for cell culture and in vivo applications.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use tubes and store immediately as recommended.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the this compound stock solution.

Storage TemperatureShelf LifeRecommendations
-80°C 6 Months[1][12]Preferred for long-term storage.
-20°C 1 Month[1][12]Suitable for short-term storage.

Important Considerations:

  • Aliquot: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[12]

  • Moisture: Store solutions in tightly sealed containers, away from moisture.[1][12]

  • Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.

References

Application Notes and Protocols for OPC-14523 Hydrochloride Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of OPC-14523 hydrochloride in mouse models, summarizing key quantitative data and detailing experimental protocols. OPC-14523 is a novel psychotropic agent that exhibits high affinity for both sigma-1 (σ₁) and serotonin (B10506) 5-HT₁ₐ receptors, demonstrating potential as a rapid-acting antidepressant and for the treatment of cognitive impairments.

Mechanism of Action

OPC-14523's pharmacological effects are primarily attributed to its dual agonistic activity at σ₁ and 5-HT₁ₐ receptors.[1] Unlike traditional antidepressants, which often require several weeks to elicit a therapeutic response, single oral administration of OPC-14523 has been shown to produce acute antidepressant-like effects in rodent models.[1] This rapid onset is believed to result from the synergistic stimulation of both receptor types. The agonism of 5-HT₁ₐ receptors contributes to the modulation of the serotonergic system, while activation of σ₁ receptors, chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, neuronal plasticity, and cellular stress responses.

Data Presentation: Efficacy in Mouse Models

The following tables summarize the quantitative data on the efficacy of this compound in various mouse models.

Behavioral Test Mouse Strain Dose (mg/kg, oral) Key Findings Reference
Forced Swim TestICR Mice20 (ED₅₀)Significant reduction in immobility time after a single administration.[1]
Scopolamine-Induced Memory ImpairmentNot SpecifiedNot SpecifiedImproved memory impairment.
Age-Associated Learning and Memory ImpairmentNot SpecifiedNot SpecifiedAttenuated impairments in learning acquisition.

Further detailed quantitative data from additional studies would be beneficial for a more comprehensive comparison.

Experimental Protocols

Preparation and Administration of this compound

a. Vehicle Preparation:

While the specific vehicle can vary between studies, a common approach for oral administration of hydrochloride salts is to dissolve or suspend the compound in distilled water or a 0.5% carboxymethyl cellulose (B213188) (CMC) solution. It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration.

b. Oral Gavage Administration Protocol:

  • Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize its head and body.

  • Gavage Needle Insertion: Carefully insert a ball-tipped oral gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it reaches the pharynx.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the prepared OPC-14523 solution. The volume should be calculated based on the mouse's body weight, typically not exceeding 10 ml/kg.

  • Post-Administration Monitoring: After administration, return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Forced Swim Test (FST)

The FST is a widely used behavioral paradigm to assess antidepressant efficacy.

  • Apparatus: A transparent cylindrical container (approximately 20 cm in diameter and 40 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

  • Procedure:

    • Administer this compound or vehicle orally at a predetermined time before the test (e.g., 60 minutes).

    • Gently place the mouse into the water cylinder.

    • Record the session, which typically lasts for 6 minutes.

    • Score the last 4 minutes of the session for immobility time (defined as the time the mouse spends floating with only minimal movements to keep its head above water).

  • Data Analysis: Compare the immobility time between the OPC-14523-treated group and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another common test for screening potential antidepressant compounds.

  • Apparatus: A suspension bar or shelf from which the mouse can be hung by its tail.

  • Procedure:

    • Administer this compound or vehicle orally prior to the test.

    • Securely attach the mouse's tail to the suspension bar using adhesive tape, ensuring the mouse cannot touch any surfaces.

    • Record the session, typically lasting 6 minutes.

    • Score the duration of immobility (defined as the absence of any limb or body movement, except for respiration).

  • Data Analysis: Compare the immobility duration between the treated and control groups. A reduction in immobility suggests an antidepressant-like effect.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory, particularly recognition memory.

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm). A set of two identical objects and one novel object are required.

  • Procedure:

    • Habituation: On the first day, allow the mouse to freely explore the empty arena for a set period (e.g., 5-10 minutes).

    • Training/Familiarization: On the second day, place two identical objects in the arena and allow the mouse to explore for a defined time (e.g., 10 minutes). Administer OPC-14523 or vehicle before this phase.

    • Testing: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set time (e.g., 5-10 minutes).

  • Data Analysis: Record the time spent exploring each object during the testing phase. A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the OPC-14523-treated group indicates enhanced recognition memory.

Visualizations

Signaling Pathways

OPC14523_Signaling_Pathway cluster_OPC14523 OPC-14523 cluster_receptors Receptors cluster_downstream Downstream Effects OPC14523 OPC-14523 Sigma1R σ₁ Receptor OPC14523->Sigma1R Agonist HT1AR 5-HT₁ₐ Receptor OPC14523->HT1AR Agonist Ca_signaling Ca²⁺ Signaling Regulation Sigma1R->Ca_signaling Neuronal_plasticity Neuronal Plasticity Sigma1R->Neuronal_plasticity Cellular_stress Cellular Stress Response Sigma1R->Cellular_stress Serotonergic_modulation Serotonergic Modulation HT1AR->Serotonergic_modulation Antidepressant_effects Antidepressant-like Effects Ca_signaling->Antidepressant_effects Cognitive_enhancement Cognitive Enhancement Neuronal_plasticity->Cognitive_enhancement Cellular_stress->Antidepressant_effects Serotonergic_modulation->Antidepressant_effects

Caption: OPC-14523 dual agonism and downstream effects.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_acclimation Animal Acclimation Drug_prep OPC-14523 Preparation (Suspension in Vehicle) Animal_acclimation->Drug_prep Oral_gavage Oral Gavage Drug_prep->Oral_gavage FST Forced Swim Test Oral_gavage->FST TST Tail Suspension Test Oral_gavage->TST NOR Novel Object Recognition Oral_gavage->NOR Data_collection Data Collection (e.g., Immobility Time, DI) FST->Data_collection TST->Data_collection NOR->Data_collection Stats Statistical Analysis Data_collection->Stats Conclusion Conclusion Stats->Conclusion

Caption: Typical experimental workflow for OPC-14523 studies.

References

Application Notes and Protocols for OPC-14523 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a potent and orally active small molecule with a unique pharmacological profile, acting as a high-affinity agonist for both sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptors.[1][2][3] It also functions as an inhibitor of the serotonin transporter (5-HT transporter).[1] This multimodal mechanism of action has led to its investigation primarily for its antidepressant-like effects.[1][4] In a preclinical setting, OPC-14523 has demonstrated the ability to produce these effects more rapidly than traditional selective serotonin reuptake inhibitors (SSRIs).[4] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in in vitro cell culture experiments to explore its biological activities.

Mechanism of Action

OPC-14523 exerts its effects through the modulation of multiple targets within the central nervous system. It binds with high affinity to σ1 and σ2 receptors, the 5-HT1A receptor, and the 5-HT transporter.[1][2] The agonism of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels in many cell types.[5] This signaling cascade is a key area of investigation for understanding its cellular effects. The combined stimulation of sigma and 5-HT1A receptors is believed to be responsible for its acute antidepressant-like activity.

Quantitative Data: In Vitro Affinity and Potency

The following table summarizes the key in vitro binding affinities and inhibitory concentrations of this compound.

TargetParameterValue (nM)
σ1 ReceptorIC5047
σ2 ReceptorIC5056
5-HT1A ReceptorIC502.3
5-HT TransporterIC5080
3H-5-HT ReuptakeIC5027

Table 1: In vitro potency of this compound at various targets. Data sourced from[1][2].

Recommended Cell Lines for In Vitro Studies

Given its mechanism of action, suitable cell lines for studying this compound include:

  • Neuronal cell lines: Such as the HT-22 mouse hippocampal cell line, which is used to model neuronal function and toxicity.

  • Recombinant cell lines: Cell lines such as HEK293 or CHO that have been engineered to express human 5-HT1A or sigma receptors. These are useful for dissecting the specific effects of the compound on each target.[5][6]

  • Primary neuronal cultures: For a more physiologically relevant system, primary neurons isolated from specific brain regions like the hippocampus or raphe nucleus can be utilized.[7]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)[1]

  • Sterile, nuclease-free water (optional, for further dilution)[1]

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolution: To prepare a high-concentration stock solution, reconstitute the lyophilized this compound in DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO. Vortex for 10-20 seconds to ensure the powder is fully dissolved. If needed, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[8]

  • Solubility Information: this compound is soluble in DMSO at concentrations up to 83.33 mg/mL and in water at up to 5 mg/mL (requires sonication and warming).[1]

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to prevent degradation from repeated freeze-thaw cycles.[8]

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9] When ready to use, thaw an aliquot at room temperature.[8]

General Protocol for Cell Culture Treatment

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

  • Selected cell line (e.g., HT-22, HEK293-5HT1A)

  • Complete cell culture medium

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • This compound stock solution

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[10]

  • Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., from 0.01 µM to 10 µM) to determine the optimal dose.[10]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used. This is crucial as DMSO can have effects on cells at higher concentrations (typically keep below 0.5%).[10]

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the plate to the incubator and incubate for the desired treatment duration. The optimal time should be determined empirically and can range from minutes for signaling studies to several days for viability or gene expression assays.[11]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses as described in the protocols below.

Cell Viability Assessment using MTT Assay

This protocol is to determine the potential cytotoxicity of this compound on the chosen cell line.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • MTT solvent (e.g., acidified isopropanol (B130326) or SDS-HCl solution)[12][13]

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • MTT Addition: After the desired treatment period with this compound, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[12][13]

  • Measurement: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Compare the absorbance of treated cells to the vehicle-treated control cells to determine the effect on cell viability.

Functional Assay: cAMP Measurement

This protocol measures changes in intracellular cAMP levels, a key second messenger for 5-HT1A receptor signaling.

Materials:

  • Cells treated with this compound

  • cAMP assay kit (e.g., cAMP-Glo™ Assay or AlphaScreen® kit)[15][16]

  • Luminometer or appropriate plate reader

Procedure (Example using a Lysis-Based Luminescent Assay):

  • Cell Treatment: Treat cells with this compound for a short duration (e.g., 15-30 minutes) as cAMP signaling is often rapid. Include a positive control such as forskolin (B1673556) to stimulate adenylyl cyclase.[16]

  • Cell Lysis: Add the lysis buffer provided in the kit to all wells to stop the reaction and release intracellular cAMP.[17]

  • cAMP Detection: Add the cAMP detection solution containing protein kinase A (PKA) to the wells.[17]

  • Kinase Reaction: Add the Kinase-Glo® reagent to measure the amount of ATP remaining after the PKA reaction. The amount of light produced is inversely proportional to the amount of cAMP.[15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[17]

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to determine the cAMP concentration in the experimental samples and compare the effects of different concentrations of this compound to the vehicle control.

Visualizations

G OPC14523 OPC-14523 HCl SigmaR Sigma Receptors (σ1/σ2) OPC14523->SigmaR Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist HT_Transporter 5-HT Transporter OPC14523->HT_Transporter Inhibitor Cellular_Response Cellular Response (e.g., Antidepressant-like effects) SigmaR->Cellular_Response G_Protein Gi/o Protein HT1AR->G_Protein Activates Serotonin_Reuptake ↓ Serotonin Reuptake HT_Transporter->Serotonin_Reuptake AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response Serotonin_Reuptake->Cellular_Response

Caption: Proposed signaling pathway of this compound.

G start Start prep_stock Prepare OPC-14523 HCl Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in Multi-well Plate prep_stock->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with OPC-14523 HCl & Controls incubate1->treat_cells incubate2 Incubate for Desired Duration treat_cells->incubate2 analysis Perform Downstream Analysis incubate2->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability functional Functional Assay (e.g., cAMP) analysis->functional end End viability->end functional->end

Caption: General experimental workflow for cell-based assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the storage and handling of OPC-14523 hydrochloride solutions to ensure stability and efficacy in research applications. The protocols outlined below are based on available data and best practices for handling similar chemical compounds.

Introduction

OPC-14523 is a novel compound with high affinity for sigma (σ) and serotonin (B10506) 5-HT1A receptors, and it also acts as a serotonin reuptake inhibitor.[1][2] It has shown potential as an antidepressant with a possibly rapid onset of action.[3] Proper storage and handling of this compound solutions are critical for maintaining its chemical integrity and biological activity in experimental settings.

Chemical Information

PropertyValue
Chemical Name 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Molecular Formula C₂₃H₂₈ClN₃O₂ · HCl
Molecular Weight 450.4 g/mol
CAS Number 145969-31-9

Recommended Storage Conditions

Proper storage is essential to prevent degradation of this compound. The following conditions are recommended for the powdered form and prepared solutions.

Powder Form
Storage TemperatureRecommended DurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.
4°CUp to 2 yearsSuitable for intermediate-term storage.

Store in a dry, dark place.

Solution Form

Due to its very low aqueous solubility (0.0296 mg/mL), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Storage TemperatureRecommended DurationSolvent
-80°CUp to 6 monthsOptimal for long-term storage of stock solutions.
-20°CUp to 1 monthSuitable for short to intermediate-term storage.

It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.504 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, amber-colored vials. Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.

Workflow for Solution Preparation and Storage

G cluster_prep Solution Preparation cluster_storage Aliquoting and Storage start Start: OPC-14523 HCl Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_long Store at -80°C (Long-term, up to 6 months) aliquot->store_long store_short Store at -20°C (Short-term, up to 1 month) aliquot->store_short

Caption: Workflow for preparing and storing this compound stock solution.

Mechanism of Action and Signaling Pathway

OPC-14523 acts as an agonist at both sigma (σ₁) and serotonin 5-HT1A receptors. Its antidepressant-like effects are believed to be mediated through the combined stimulation of these two receptor types.

Caption: Simplified signaling pathway of OPC-14523.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for OPC-14523 Hydrochloride in Neuronal Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, exhibiting high affinity for sigma (σ) and serotonin (B10506) 5-HT1A receptors, as well as the serotonin transporter.[1][2] This multimodal mechanism of action has generated significant interest in its potential as a therapeutic agent, particularly for neuropsychiatric disorders such as depression.[3] Preclinical studies have demonstrated its ability to modulate neuronal activity, offering a promising tool for investigating the complex interplay of serotonergic and sigma receptor systems in the brain.[1] These application notes provide a comprehensive overview of the use of this compound for studying neuronal activity, including its pharmacological data, detailed protocols for key in vivo and in vitro experiments, and visualizations of its signaling pathways and experimental workflows.

Pharmacological Profile and Mechanism of Action

OPC-14523 acts as a potent agonist at both sigma and 5-HT1A receptors.[4] Its antidepressant-like effects are attributed to this combined stimulation, which leads to a rapid increase in the firing activity of serotonergic neurons in the dorsal raphe nucleus (DRN).[1] This is in contrast to selective serotonin reuptake inhibitors (SSRIs), which initially suppress the firing of these neurons.[1] The sigma receptor component of OPC-14523's action appears to be crucial for this rapid onset of increased neuronal firing.[1] Furthermore, OPC-14523 has been shown to increase extracellular acetylcholine (B1216132) levels in the hippocampus, an effect mediated by sigma receptor stimulation.[5][6]

Signaling Pathway of OPC-14523

OPC14523_Signaling cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron OPC14523 OPC-14523 Sigma1R_pre σ1 Receptor OPC14523->Sigma1R_pre Agonist HT1A_AutoR 5-HT1A Autoreceptor OPC14523->HT1A_AutoR Agonist SERT 5-HT Transporter OPC14523->SERT Inhibitor (in vitro) Sigma1R_post σ1 Receptor OPC14523->Sigma1R_post Agonist Firing_Rate Increased Neuronal Firing Sigma1R_pre->Firing_Rate HT1A_AutoR->Firing_Rate Modulates ACh_Release Increased ACh Release Sigma1R_post->ACh_Release OPC14523_systemic Systemic Administration OPC14523_systemic->OPC14523

Caption: Signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

ParameterValueSpeciesAssayReference
Binding Affinity (IC50)
σ1 Receptor47-56 nMRatRadioligand Binding[2]
5-HT1A Receptor2.3 nMRatRadioligand Binding[2]
5-HT Transporter80 nMRatRadioligand Binding[2]
Functional Activity (IC50)
3H-5-HT Reuptake Inhibition27 nMRatIn Vitro Reuptake Assay[2]
In Vivo Efficacy (ED50)
Forced Swimming Test27 mg/kg (p.o.)RatBehavioral Assay[2]
Forced Swimming Test20 mg/kg (p.o.)MouseBehavioral Assay[2]

Table 1: Pharmacological Data for this compound.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on neuronal activity are provided below.

In Vivo Extracellular Recording in the Dorsal Raphe Nucleus

This protocol is designed to measure the firing rate of putative serotonergic neurons in the DRN of anesthetized rats following administration of OPC-14523.

Experimental Workflow

in_vivo_electro_workflow cluster_prep Animal Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat (e.g., Chloral (B1216628) Hydrate) Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy (Coordinates for DRN) Stereotaxic->Craniotomy Electrode Lower Recording Electrode (Glass micropipette) Craniotomy->Electrode Isolate_Neuron Isolate Single Neuron (Putative Serotonergic) Electrode->Isolate_Neuron Baseline Record Baseline Firing Rate Isolate_Neuron->Baseline Drug_Admin Administer OPC-14523 (e.g., i.v. or i.p.) Baseline->Drug_Admin Record_Effect Record Post-Drug Firing Rate Drug_Admin->Record_Effect Spike_Sorting Spike Sorting and Analysis Record_Effect->Spike_Sorting Firing_Rate_Calc Calculate Firing Rate Changes Spike_Sorting->Firing_Rate_Calc Stats Statistical Analysis Firing_Rate_Calc->Stats

Caption: Workflow for in vivo electrophysiological recording.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)

  • Stereotaxic apparatus

  • Recording microelectrodes (glass micropipettes filled with 2 M NaCl)

  • Amplifier and data acquisition system

  • Heating pad

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Perform a craniotomy to expose the brain surface above the DRN (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm).

  • Slowly lower a glass recording microelectrode into the DRN (DV 5.5-7.0 mm from the brain surface).

  • Identify putative serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration action potentials.

  • Once a stable single-unit recording is established, record the baseline firing rate for at least 5 minutes.

  • Administer this compound (e.g., 1 mg/kg, i.v. or i.p.).

  • Continuously record the neuronal firing rate for at least 30 minutes post-administration.

  • Analyze the data by comparing the firing rate before and after drug administration.

Forced Swimming Test (FST)

The FST is a widely used behavioral assay to assess antidepressant-like activity in rodents.

Experimental Workflow

fst_workflow cluster_day1 Day 1: Pre-test Session cluster_day2 Day 2: Test Session cluster_analysis_fst Behavioral Analysis Place_in_Water_Pre Place Rat in Water Cylinder (15 min) Remove_and_Dry_Pre Remove and Dry Rat Place_in_Water_Pre->Remove_and_Dry_Pre Drug_Admin_FST Administer OPC-14523 (p.o.) (e.g., 60 min before test) Place_in_Water_Test Place Rat in Water Cylinder (5 min) Drug_Admin_FST->Place_in_Water_Test Record_Behavior Record Behavior (Video) Place_in_Water_Test->Record_Behavior Remove_and_Dry_Test Remove and Dry Rat Record_Behavior->Remove_and_Dry_Test Score_Immobility Score Immobility Time Remove_and_Dry_Test->Score_Immobility Stats_FST Statistical Analysis Score_Immobility->Stats_FST

Caption: Workflow for the Forced Swimming Test.

Materials:

  • This compound

  • Male rats or mice

  • Plexiglas cylinders (40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

Procedure:

  • Pre-test session (Day 1): Individually place each animal in a cylinder filled with water to a depth of 15 cm for 15 minutes. After the session, remove the animals, dry them, and return them to their home cages.

  • Test session (Day 2): 24 hours after the pre-test, administer this compound (e.g., 27 mg/kg, p.o. for rats; 20 mg/kg, p.o. for mice) or vehicle 60 minutes before the test.

  • Place the animals individually in the cylinders with water and record their behavior for 5 minutes.

  • After the test, remove the animals, dry them, and return them to their home cages.

  • An observer, blind to the treatment conditions, should score the duration of immobility (defined as the time the animal makes only the movements necessary to keep its head above water).

  • Analyze the data by comparing the immobility time between the OPC-14523-treated and vehicle-treated groups.

In Vivo Microdialysis for Acetylcholine

This protocol measures extracellular acetylcholine levels in the hippocampus of freely moving rats.

Experimental Workflow

microdialysis_workflow cluster_surgery Surgical Preparation cluster_collection Sample Collection cluster_analysis_md Neurochemical Analysis Anesthetize_MD Anesthetize Rat Implant_Probe Implant Microdialysis Probe (Hippocampus) Anesthetize_MD->Implant_Probe Recovery Allow Recovery Implant_Probe->Recovery Connect_Pump Connect to Perfusion Pump Recovery->Connect_Pump Collect_Baseline Collect Baseline Dialysate Samples Connect_Pump->Collect_Baseline Admin_Drug_MD Administer OPC-14523 Collect_Baseline->Admin_Drug_MD Collect_Post_Drug Collect Post-Drug Dialysate Samples Admin_Drug_MD->Collect_Post_Drug HPLC Analyze ACh Content (HPLC) Collect_Post_Drug->HPLC Data_Analysis_MD Calculate Percent Change from Baseline HPLC->Data_Analysis_MD Stats_MD Statistical Analysis Data_Analysis_MD->Stats_MD

Caption: Workflow for in vivo microdialysis.

Materials:

  • This compound

  • Male rats

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rat and surgically implant a microdialysis probe into the hippocampus. Allow the animal to recover for at least 24 hours.

  • On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

  • Administer this compound or vehicle.

  • Continue collecting dialysate samples for at least 2 hours post-administration.

  • Analyze the acetylcholine content of the dialysate samples using an HPLC system with an electrochemical detector.

  • Express the results as a percentage change from the baseline acetylcholine levels.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of sigma and 5-HT1A receptors in modulating neuronal activity. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various experimental paradigms. The unique mechanism of action of OPC-14523, particularly its ability to rapidly increase serotonergic neuron firing, makes it an important compound for advancing our understanding of neuropsychiatric disorders and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Research-Grade OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel, orally active compound with a unique pharmacological profile, acting as a high-affinity agonist at both sigma (σ) and serotonin (B10506) 5-HT1A receptors, and as a serotonin reuptake inhibitor.[1][2][3] Its potential as a rapid-onset antidepressant has been demonstrated in preclinical studies, distinguishing it from conventional antidepressants that often require prolonged administration to elicit a therapeutic effect.[4][5] These application notes provide detailed information and protocols for researchers utilizing this compound in their studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C23H29Cl2N3O2[6][7]
Molecular Weight 450.4 g/mol [6][7][8]
CAS Number 145969-31-9[2][6][9]
Appearance N/A[9]
Predicted Water Solubility 0.0296 mg/mL[6]
Storage -20°C, protected from light and moisture[9]
Stability Stable for 1 year under recommended storage conditions[9]

Mechanism of Action

OPC-14523 exhibits a multi-target mechanism of action, primarily through its agonist activity at sigma-1 (σ1) and 5-HT1A receptors.[4][5] It also functions as a serotonin reuptake inhibitor.[10][11][12] The synergistic action on these targets is believed to contribute to its rapid antidepressant-like effects. The antidepressant-like activity of OPC-14523 has been shown to be dependent on the combined stimulation of both sigma and 5-HT1A receptors.[4]

Signaling Pathway

OPC14523_Signaling cluster_sigma Sigma-1 Receptor cluster_5HT1A 5-HT1A Receptor cluster_SERT Serotonin Transporter OPC14523 OPC-14523 Sigma1 σ1 Receptor OPC14523->Sigma1 Agonist HT1A 5-HT1A Receptor OPC14523->HT1A Agonist SERT SERT OPC14523->SERT Inhibitor Ca_release Ca²⁺ Release (from ER) Sigma1->Ca_release Neuronal_Plasticity Neuronal Plasticity Ca_release->Neuronal_Plasticity Antidepressant_Effect Antidepressant-like Effects Neuronal_Plasticity->Antidepressant_Effect AC_inhibition Adenylyl Cyclase Inhibition HT1A->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_Inhibition Neuronal Inhibition cAMP_decrease->Neuronal_Inhibition Neuronal_Inhibition->Antidepressant_Effect Serotonin_Reuptake Serotonin Reuptake Inhibition SERT->Serotonin_Reuptake Synaptic_5HT ↑ Synaptic 5-HT Serotonin_Reuptake->Synaptic_5HT Synaptic_5HT->Antidepressant_Effect

Caption: Proposed signaling pathway of OPC-14523.

Quantitative Data

The following tables summarize the in vitro binding affinities and in vivo efficacy of OPC-14523.

Table 1: In Vitro Receptor and Transporter Binding Affinities
TargetIC50 (nM)Reference
Sigma-1 Receptor 47[4]
Sigma-2 Receptor 56[4]
5-HT1A Receptor 2.3[4]
Serotonin Transporter (SERT) 80[4]
Norepinephrine Transporter (NET) Weak Inhibition[4]
Dopamine Transporter (DAT) Weak Inhibition[4]
Table 2: In Vivo Antidepressant-Like Efficacy
Animal ModelAssayED50 (mg/kg, oral)Reference
Rat Forced Swim Test27[4]
Mouse Forced Swim Test20[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.[5][13]

Objective: To determine the binding affinity of OPC-14523 for the sigma-1 receptor.

Materials:

  • Guinea pig brain membrane homogenates

  • [3H]-(+)-pentazocine (radioligand)

  • This compound

  • Haloperidol (B65202) (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare guinea pig brain membrane homogenates at a concentration of approximately 300 µg protein per assay tube.

  • In a 96-well plate, add the following in a total volume of 150 µL:

    • Total Binding: Membrane homogenate, assay buffer, and varying concentrations of [3H]-(+)-pentazocine.

    • Non-specific Binding: Membrane homogenate, assay buffer, [3H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

    • Competition Binding: Membrane homogenate, assay buffer, a fixed concentration of [3H]-(+)-pentazocine (e.g., 5 nM), and increasing concentrations of OPC-14523.

  • Incubate the plate at 25°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of OPC-14523 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro 5-HT1A Receptor Binding Assay

This protocol is based on established methods for 5-HT1A receptor binding.[14][15]

Objective: To determine the binding affinity of OPC-14523 for the 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes

  • [3H]-8-OH-DPAT (radioligand)

  • This compound

  • Serotonin (5-HT) (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgSO4

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare rat hippocampal membranes at a suitable protein concentration.

  • In a 96-well plate, add the following in a total volume of 550 µL:

    • Total Binding: Membranes, assay buffer, and varying concentrations of [3H]-8-OH-DPAT.

    • Non-specific Binding: Membranes, assay buffer, [3H]-8-OH-DPAT, and a high concentration of serotonin (e.g., 10 µM).

    • Competition Binding: Membranes, assay buffer, a fixed concentration of [3H]-8-OH-DPAT, and increasing concentrations of OPC-14523.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration over GF/C filters pre-soaked in 0.5% PEI.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl pH 7.4).

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding and determine the IC50 and Ki values for OPC-14523.

Protocol 3: In Vivo Forced Swim Test (Rat)

This protocol is a standard behavioral assay to assess antidepressant-like activity.[1][4][10][16][17]

Objective: To evaluate the antidepressant-like effects of OPC-14523 in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Cylindrical swim tank (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording and analysis software

Procedure:

  • Habituation: Handle the rats for a few minutes daily for at least 3 days before the test.

  • Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute session. After the session, remove the rat, dry it with a towel, and return it to its home cage.

  • Drug Administration (Day 2): 60 minutes before the test session, administer this compound or vehicle orally.

  • Test Session (Day 2): Place each rat back into the swim tank for a 5-minute session. Record the session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the OPC-14523-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Receptor_Binding Receptor Binding Assays (Sigma-1, 5-HT1A, SERT) Determine_Affinity Determine Binding Affinity (Ki) Receptor_Binding->Determine_Affinity Drug_Administration OPC-14523 Administration Determine_Affinity->Drug_Administration Dose Selection Animal_Model Animal Model of Depression (e.g., Forced Swim Test) Animal_Model->Drug_Administration Behavioral_Assessment Behavioral Assessment (e.g., Immobility Time) Drug_Administration->Behavioral_Assessment Data_Analysis Data Analysis and Interpretation Behavioral_Assessment->Data_Analysis Conclusion Conclusion on Antidepressant-like Potential of OPC-14523 Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating OPC-14523.

References

Application Notes and Protocols for OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of OPC-14523 hydrochloride, a novel compound with potential antidepressant properties. The information is intended to guide researchers in its safe handling, experimental design, and data interpretation.

Material Safety Data Sheet (MSDS) Summary

While a specific, official Material Safety Data Sheet for this compound is not publicly available, this summary is based on standard safety information for similar research compounds. Researchers must handle this compound with care, assuming it is a physiologically active and potentially hazardous substance.

SectionRecommendations
Hazard Identification Harmful if swallowed. May cause skin and eye irritation. The toxicological properties have not been fully investigated.
First Aid Measures If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician. If on Skin: Wash off immediately with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
Handling and Storage Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Personal Protection Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

Pharmacological Profile

OPC-14523 is characterized as a potent agonist for both sigma (σ) and serotonin (B10506) 5-HT1A receptors, and it also exhibits affinity for the serotonin transporter.[1][2] This multi-target engagement is believed to contribute to its unique antidepressant-like effects.[1][2]

Table 1: In Vitro Binding Affinities and Functional Activities of OPC-14523

TargetParameterValue
Sigma-1 ReceptorIC₅₀47 nM
Sigma-2 ReceptorIC₅₀56 nM
5-HT₁ₐ ReceptorIC₅₀2.3 nM
5-HT TransporterIC₅₀80 nM
³H-5-HT Reuptake InhibitionIC₅₀27 nM

Data compiled from Tottori et al., Neuropharmacology, 2001.[2]

Table 2: In Vivo Efficacy of OPC-14523 in Animal Models of Depression

Animal ModelParameterValue
Forced Swimming Test (Rats)ED₅₀27 mg/kg (oral)
Forced Swimming Test (Mice)ED₅₀20 mg/kg (oral)

Data compiled from Tottori et al., Neuropharmacology, 2001.[2]

Mechanism of Action and Signaling Pathways

The antidepressant-like effects of OPC-14523 are attributed to its combined action on sigma and 5-HT1A receptors.[2] The stimulation of these receptors is thought to modulate serotonergic neurotransmission.[1] Specifically, studies suggest that OPC-14523 can increase the firing activity of dorsal raphe nucleus (DRN) 5-HT neurons.[1] This effect is distinct from selective serotonin reuptake inhibitors (SSRIs), which initially suppress 5-HT neuron firing.[1]

OPC14523_Signaling_Pathway OPC14523 OPC-14523 SigmaR Sigma-1 Receptor OPC14523->SigmaR Agonist HT1AR 5-HT1A Receptor (Autoreceptor) OPC14523->HT1AR Agonist DRN Dorsal Raphe Nucleus (DRN) 5-HT Neuron SigmaR->DRN Modulates ACh Acetylcholine (ACh) Release SigmaR->ACh Stimulates HT1AR->DRN Modulates Firing Increased Neuronal Firing Activity DRN->Firing Effect Antidepressant-like Effects Firing->Effect Hippocampus Hippocampus ACh->Hippocampus Cognition Improved Learning and Memory Hippocampus->Cognition Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - OPC-14523 dilutions start->prep_reagents incubation Incubate Reagents in 96-well plate prep_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: Calculate IC₅₀ scintillation->analysis end End analysis->end FST_Workflow start Start pre_test Day 1: Pre-Test Session (15 min swim) start->pre_test drug_admin Day 2: Drug Administration (OPC-14523 or Vehicle) pre_test->drug_admin test_session Day 2: Test Session (5 min swim) drug_admin->test_session behavioral_scoring Behavioral Scoring: Measure Immobility Time test_session->behavioral_scoring data_analysis Statistical Analysis behavioral_scoring->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Electrophysiological Recording with OPC-14523

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel psychotropic compound with a unique pharmacological profile, exhibiting high affinity for sigma-1 (σ1) and serotonin (B10506) 1A (5-HT1A) receptors, as well as the serotonin transporter.[1][2][3] Its potential as a rapid-acting antidepressant has led to significant interest in its effects on neuronal activity.[4] In vivo electrophysiology is a critical technique for elucidating the real-time impact of OPC-14523 on neuronal firing and neural circuit dynamics. These application notes provide a comprehensive guide for conducting in vivo electrophysiological recordings in rodent models to investigate the effects of OPC-14523, with a specific focus on the dorsal raphe nucleus (DRN), a key region in serotonin neurotransmission.

Mechanism of Action of OPC-14523

OPC-14523's therapeutic potential is believed to stem from its synergistic action on multiple targets. It acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors, which can modulate serotonergic neuron firing.[5] Additionally, its interaction with sigma-1 receptors, chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, allows it to modulate calcium signaling and neuronal excitability.[6][7][8] The compound also inhibits the reuptake of serotonin, further enhancing serotonergic neurotransmission.[1][2]

Signaling Pathways

The following diagram illustrates the putative signaling pathways modulated by OPC-14523 at the neuronal level.

OPC14523_Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects OPC14523 OPC-14523 FiveHT1A_Receptor 5-HT1A Receptor OPC14523->FiveHT1A_Receptor Agonist SERT Serotonin Transporter OPC14523->SERT Inhibitor Sigma1_Receptor Sigma-1 Receptor OPC14523->Sigma1_Receptor Agonist Gi_Go Gi/o Protein FiveHT1A_Receptor->Gi_Go Synaptic_5HT ↑ Synaptic Serotonin SERT->Synaptic_5HT Ca_signaling Modulation of Ca2+ Signaling Sigma1_Receptor->Ca_signaling AC Adenylyl Cyclase Gi_Go->AC - K_channel ↑ K+ Efflux (Hyperpolarization) Gi_Go->K_channel + Ca_channel ↓ Ca2+ Influx Gi_Go->Ca_channel - cAMP ↓ cAMP AC->cAMP Neuronal_Firing Modulation of Neuronal Firing K_channel->Neuronal_Firing Ca_channel->Neuronal_Firing Ca_signaling->Neuronal_Firing Synaptic_5HT->FiveHT1A_Receptor Activates experimental_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (Male Sprague-Dawley Rats) Drug_Prep OPC-14523 Formulation (e.g., in saline or DMSO/PEG) Drug_Admin Systemic Administration of OPC-14523 (e.g., Intraperitoneal injection) Drug_Prep->Drug_Admin Anesthesia Anesthesia Induction & Maintenance (e.g., Urethane or Isoflurane) Stereotaxic Stereotaxic Implantation of Recording Electrode in DRN Anesthesia->Stereotaxic Baseline Baseline Firing Rate Recording (Pre-drug administration) Stereotaxic->Baseline Baseline->Drug_Admin Post_Drug Post-administration Recording (Continuous for a defined period) Drug_Admin->Post_Drug Spike_Sorting Spike Detection & Sorting Post_Drug->Spike_Sorting Firing_Rate Firing Rate Calculation (Pre- vs. Post-drug) Spike_Sorting->Firing_Rate Stats Statistical Analysis Firing_Rate->Stats

References

Troubleshooting & Optimization

Navigating the Challenges of OPC-14523 Hydrochloride Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the promising sigma and 5-HT1A receptor agonist OPC-14523, its hydrochloride salt form presents a significant hurdle: poor aqueous solubility. This technical support center provides a comprehensive resource for understanding and overcoming these solubility challenges, offering troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Solubility Profile of OPC-14523 Hydrochloride

Solvent/SystemSolubilitySource/Method
WaterPredicted: 0.0296 mg/mLALOGPS (Computational Prediction)[1]
DMSOSolubleGeneral laboratory practice
Co-solvent Formulation≥ 2.08 mg/mL (4.62 mM)Supplier Formulation Protocol

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered when preparing solutions of this compound.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's low solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating a high-concentration stock solution.

  • Procedure:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM or higher). Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.

    • For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous buffer to achieve the final desired concentration.

  • Important Consideration: Be mindful of the final concentration of DMSO in your assay, as it can have biological effects. It is crucial to keep the final DMSO concentration as low as possible (typically <0.5%) and to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution indicates that the aqueous solubility limit has been exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your aqueous medium.

  • Use a Co-solvent System: For applications requiring higher concentrations, particularly for in vivo studies, a co-solvent system is necessary. A supplier recommends the following formulation to achieve a concentration of at least 2.08 mg/mL:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, you could experimentally determine if adjusting the pH of your buffer improves solubility.

  • Increase the Volume of the Final Solution: A larger final volume for the same amount of compound will result in a lower concentration, potentially below the precipitation point.

Q3: I am concerned about the stability of my this compound stock solution. What are the best practices for storage?

A3: While specific stability data for this compound solutions is not published, general best practices for storing stock solutions of poorly soluble compounds should be followed:

  • Solvent: Prepare stock solutions in a non-aqueous, aprotic solvent like DMSO.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

  • Protection from Light: Store in light-protected vials, as some compounds are light-sensitive.

  • Fresh Dilutions: Prepare fresh dilutions in aqueous buffers from the frozen stock solution on the day of the experiment. Do not store aqueous solutions for extended periods unless their stability has been experimentally confirmed.

Frequently Asked Questions (FAQs)

What is the predicted aqueous solubility of this compound?

The predicted aqueous solubility is approximately 0.0296 mg/mL, according to computational models.[1]

What is a reliable method to prepare this compound for in vivo studies?

A recommended formulation for achieving a concentration of at least 2.08 mg/mL involves a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

How should I prepare solutions for in vitro cell-based assays?

For in vitro assays, prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all treatments and controls.

Is it necessary to use a vehicle control in my experiments?

Yes, it is critical to include a vehicle control in all experiments. This control should contain the same concentration of all solvents (e.g., DMSO, PEG300, Tween-80) as your test samples to account for any effects of the solvents themselves.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath or warm the solution gently (e.g., to 37°C) until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

General Protocol for Determining Experimental Solubility (Shake-Flask Method)

This is a general protocol that can be adapted to determine the solubility of this compound in a specific aqueous buffer.

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing your aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Reporting: The determined concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.

Visualizing Mechanisms and Workflows

OPC-14523 Signaling Pathway

OPC-14523 is known to be an agonist at both sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptors. The simplified diagram below illustrates its primary mechanism of action.

OPC14523_Signaling cluster_receptor Receptor Targets cluster_effect Downstream Effects OPC14523 OPC-14523 SigmaR Sigma (σ) Receptor OPC14523->SigmaR Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist Modulation Modulation of Neuronal Activity SigmaR->Modulation HT1AR->Modulation Antidepressant Antidepressant-like Effects Modulation->Antidepressant

Simplified signaling pathway of OPC-14523.
Experimental Workflow for Solution Preparation

The following diagram outlines the logical steps for preparing a working solution of this compound for a typical experiment.

Solution_Prep_Workflow Start Start: Weigh OPC-14523 HCl Powder PrepStock Prepare Concentrated Stock in 100% DMSO Start->PrepStock CheckDissolution Complete Dissolution? PrepStock->CheckDissolution AidDissolution Apply Sonication / Gentle Warming CheckDissolution->AidDissolution No StoreStock Aliquot and Store Stock at -20°C / -80°C CheckDissolution->StoreStock Yes AidDissolution->PrepStock PrepWorking Dilute Stock into Aqueous Buffer StoreStock->PrepWorking CheckPrecipitation Precipitation Observed? PrepWorking->CheckPrecipitation UseSolution Use Solution in Experiment (with Vehicle Control) CheckPrecipitation->UseSolution No Troubleshoot Troubleshoot: - Lower Final Concentration - Use Co-solvents CheckPrecipitation->Troubleshoot Yes Troubleshoot->PrepWorking

Workflow for preparing OPC-14523 HCl solutions.

References

Technical Support Center: Optimizing OPC-14523 Hydrochloride Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523 hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active experimental compound with a high affinity for sigma-1 (σ1) and serotonin (B10506) 1A (5-HT1A) receptors, where it acts as an agonist.[1][2] It also exhibits affinity for the serotonin transporter, indicating some serotonin reuptake inhibitory properties.[3] Its primary mechanism of action, particularly in eliciting antidepressant-like effects, is attributed to the combined stimulation of sigma and 5-HT1A receptors.[3]

Q2: What are the reported effective dose ranges for this compound in preclinical rodent models?

In preclinical studies with rats and mice, a single oral administration of OPC-14523 has been shown to produce antidepressant-like effects in the forced swimming test. The reported median effective dose (ED50) is approximately 27 mg/kg for rats and 20 mg/kg for mice.[3] Other studies have used lower doses, such as 1 mg/kg/day in rats for electrophysiological assessments.[4] The effective dose can vary depending on the animal model, the route of administration, and the specific behavioral or physiological endpoint being measured.

Q3: How should I prepare this compound for in vivo administration?

This compound has limited water solubility. For oral administration, it is often prepared as a suspension. For other routes, such as intraperitoneal (IP) injection, co-solvents are typically required.

  • Oral Gavage (Suspension): A common vehicle for oral administration of poorly soluble compounds is an aqueous solution of 0.5% carboxymethyl cellulose (B213188) (CMC) with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in wetting and suspension of the compound.

  • Intraperitoneal Injection (Solution): Due to its low aqueous solubility, a co-solvent system is necessary for IP injections. A common approach involves dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a vehicle such as saline or a polyethylene (B3416737) glycol (PEG)-based solution. It is crucial to keep the final concentration of DMSO as low as possible (ideally below 10% and preferably under 5%) to avoid solvent-related toxicity. A vehicle composition of 10% DMSO, 40% PEG400, and 50% saline is a reasonable starting point for formulation development.

Q4: I am observing a lack of efficacy in my in vivo study. What are the potential reasons?

Several factors could contribute to a lack of efficacy:

  • Inadequate Dose: The dose might be too low to reach therapeutic concentrations in the target tissue. A dose-response study is recommended to determine the optimal dose for your specific experimental model.

  • Poor Bioavailability: The formulation may not be optimal, leading to poor absorption of the compound. For oral administration, this could be due to low solubility or instability in the gastrointestinal tract. For IP injections, the compound may be precipitating out of solution upon administration.

  • Target Engagement: It is important to confirm that the drug is reaching its target receptors at a sufficient concentration to exert its pharmacological effect. This can be assessed through ex vivo receptor binding assays or by measuring downstream pharmacodynamic markers.

Q5: What are potential adverse effects to monitor for during in vivo studies with this compound?

As a sigma-1 and 5-HT1A receptor agonist, potential adverse effects could be related to the central nervous system. These may include changes in locomotor activity, induction of flat body posture, or other behavioral alterations.[3] It is advisable to conduct a tolerability study at the higher end of the dose range to identify any overt signs of toxicity. Careful observation of the animals for any changes in behavior, posture, or general health is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution during formulation or upon dilution. The concentration exceeds the solubility in the chosen vehicle. The pH of the final solution is not optimal for solubility.- Increase the proportion of the co-solvent (e.g., DMSO, PEG400). - Add a surfactant (e.g., Tween 80) to improve solubility and stability. - Adjust the pH of the vehicle if the compound's solubility is pH-dependent. - Prepare fresh formulations for each experiment and use them promptly.
Inconsistent results between animals or experiments. Inhomogeneous suspension for oral dosing. Variability in the injection procedure for IP administration. Degradation of the compound in the formulation.- For suspensions, ensure vigorous and consistent vortexing before each animal is dosed. - Standardize the IP injection technique to ensure consistent delivery to the peritoneal cavity. - Assess the stability of your formulation over the duration of your experiment. Store stock solutions appropriately and prepare fresh dilutions as needed.
Unexpected behavioral or physiological effects observed. Off-target effects of the compound. The vehicle itself may be causing an effect.- To confirm the effect is mediated by the intended targets, co-administer selective antagonists such as NE-100 for the sigma-1 receptor or WAY-100635 for the 5-HT1A receptor.[3] - Always include a vehicle-treated control group to account for any effects of the formulation components.
Difficulty in establishing a clear dose-response relationship. The selected dose range is too narrow or not centered around the EC50. High inter-animal variability.- Broaden the dose range in your study, including doses that are expected to have minimal and maximal effects. - Increase the number of animals per group to improve statistical power. - Ensure that all experimental conditions (e.g., animal handling, time of day for dosing and testing) are kept as consistent as possible.

Data Presentation

Table 1: In Vitro Receptor Binding Profile of OPC-14523

TargetIC50 (nM)
5-HT1A Receptor2.3
Sigma-1 Receptor47
Sigma-2 Receptor56
5-HT Transporter80
5-HT Reuptake27

Data compiled from publicly available research.[3]

Table 2: Reported In Vivo Efficacy of OPC-14523 (Forced Swimming Test)

SpeciesRoute of AdministrationED50
RatOral27 mg/kg
MouseOral20 mg/kg

Data from a study on the antidepressant-like effects of OPC-14523.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature. Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Compound Suspension: Weigh the required amount of this compound. In a separate vial, add a small amount of the vehicle to the compound to create a paste.

  • Final Formulation: Gradually add the remaining vehicle to the paste while continuously vortexing or sonicating to ensure a uniform suspension.

  • Administration: Before each administration, vortex the suspension vigorously to ensure homogeneity. Administer the suspension to the animals using an appropriate gauge oral gavage needle.

Protocol 2: Dose-Response Study Design

  • Dose Selection: Based on existing literature, select a range of at least 3-4 doses that bracket the expected ED50. For OPC-14523, a range of 1, 10, 30, and 100 mg/kg could be appropriate for an initial study. Include a vehicle control group.

  • Animal Allocation: Randomly assign animals to each treatment group, with a sufficient number of animals per group to achieve statistical power (typically n=8-12 for behavioral studies).

  • Acclimatization: Allow animals to acclimatize to the housing and handling conditions for at least one week before the start of the experiment.

  • Dosing and Observation: Administer the selected doses of OPC-14523 or vehicle. Observe the animals for a predetermined period for any acute adverse effects.

  • Endpoint Measurement: At the appropriate time point after dosing, conduct the behavioral or physiological measurements.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship.

Visualizations

G cluster_0 OPC-14523 Signaling Pathway cluster_1 Neuronal Membrane OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor OPC14523->Sigma1R Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist Downstream_Sigma Modulation of Ion Channels & Intracellular Signaling Sigma1R->Downstream_Sigma Downstream_HT1A Inhibition of Adenylyl Cyclase HT1AR->Downstream_HT1A Therapeutic_Effects Antidepressant-like Effects Downstream_Sigma->Therapeutic_Effects Downstream_HT1A->Therapeutic_Effects

Caption: Simplified signaling pathway of OPC-14523.

G cluster_0 Experimental Workflow for In Vivo Dose Optimization start Start lit_review Literature Review & Initial Dose Selection start->lit_review formulation Formulation Development (Solubility & Stability) lit_review->formulation tolerability Tolerability Study (Single High Dose) formulation->tolerability dose_response Dose-Response Study (Multiple Doses) tolerability->dose_response pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis (Optional) dose_response->pk_pd optimal_dose Determination of Optimal Dose dose_response->optimal_dose pk_pd->optimal_dose efficacy_study Definitive Efficacy Study optimal_dose->efficacy_study end End efficacy_study->end

Caption: Workflow for optimizing OPC-14523 in vivo dosage.

Caption: Troubleshooting guide for lack of in vivo efficacy.

References

potential off-target effects of OPC-14523 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with OPC-14523 hydrochloride. The information is designed to address potential issues related to its off-target effects and multi-target profile during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: this compound is a multi-target compound known to interact with high affinity to the following:

  • 5-HT1A Receptor: It acts as an agonist.[1][2]

  • Sigma Receptors (σ1 and σ2): It functions as an agonist.[1][2]

  • Serotonin (B10506) Transporter (SERT): It acts as an inhibitor of serotonin reuptake.[1][3]

Q2: I am observing effects that are not consistent with 5-HT1A agonism alone. What could be the cause?

A2: The pharmacological activity of OPC-14523 is a composite of its effects on multiple targets. The observed effects are likely due to the combined stimulation of both 5-HT1A and sigma receptors.[1] To dissect these effects, consider using selective antagonists for either the sigma receptor (e.g., NE-100) or the 5-HT1A receptor (e.g., WAY-100635) in your experimental setup.[1]

Q3: Is this compound a selective serotonin reuptake inhibitor (SSRI)?

A3: While OPC-14523 does inhibit the serotonin transporter, its antidepressant-like effects in preclinical models appear to be more strongly linked to its agonist activity at 5-HT1A and sigma receptors, especially at lower doses.[1] In vivo studies have shown that it does not significantly inhibit serotonin reuptake at oral doses below 100 mg/kg, whereas behavioral effects are observed at lower doses (ED50 of 20-27 mg/kg).[1]

Q4: What are the known "off-target" or less potent interactions of this compound?

A4: this compound has been shown to have very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1] It does not significantly inhibit monoamine oxidase A or B (MAO-A/B) activities or interact with muscarinic receptors.[1] Therefore, effects mediated by these pathways are unlikely to be a primary concern.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Phenotypes in Animal Models
  • Problem: Observing complex or unexpected behavioral responses that cannot be attributed to a single receptor interaction.

  • Possible Cause: The compound's simultaneous action on 5-HT1A and sigma receptors can produce a complex behavioral phenotype. For instance, its antidepressant-like effects in the forced swimming test are blocked by antagonists for both receptor types.[1]

  • Troubleshooting Steps:

    • Pharmacological Blockade: Co-administer selective antagonists to isolate the contribution of each primary target.

      • To block sigma receptor effects, use a selective antagonist like NE-100.

      • To block 5-HT1A receptor effects, use a selective antagonist like WAY-100635.

    • Dose-Response Analysis: Conduct a thorough dose-response study. The engagement of different targets may be dose-dependent.

    • Control Compounds: Include control compounds that are selective for each of the primary targets (e.g., a selective 5-HT1A agonist, a selective sigma receptor agonist) to compare behavioral outputs.

Issue 2: Discrepancies Between In Vitro and In Vivo Results
  • Problem: Potent in vitro serotonin reuptake inhibition does not translate to significant reuptake inhibition in vivo at behaviorally active doses.

  • Possible Cause: Pharmacokinetic and pharmacodynamic factors can lead to differences in target engagement between isolated systems and a whole organism. OPC-14523's antidepressant-like effects in vivo are observed at doses lower than those required for significant serotonin reuptake inhibition.[1]

  • Troubleshooting Steps:

    • Re-evaluate Primary Mechanism: For in vivo studies, consider the combined stimulation of 5-HT1A and sigma receptors as the primary mechanism of action for the observed antidepressant-like effects.[1]

    • Measure Target Engagement: If feasible, use techniques like positron emission tomography (PET) or ex vivo autoradiography to measure the occupancy of 5-HT1A receptors, sigma receptors, and the serotonin transporter at the doses used in your behavioral experiments.

    • Pharmacokinetic Analysis: Analyze the brain-to-plasma concentration ratio of OPC-14523 to ensure adequate central nervous system exposure.

Data on Target Affinity and Potency

TargetParameterValueSpecies
5-HT1A Receptor IC502.3 nMRat
Sigma Receptors IC5047-56 nMGuinea Pig
Serotonin Transporter (SERT) IC50 (binding)80 nMRat
Serotonin Transporter (SERT) IC50 (reuptake)27 nMRat
Norepinephrine Transporter (NET) Inhibitory ActivityVery WeakNot Specified
Dopamine Transporter (DAT) Inhibitory ActivityVery WeakNot Specified
MAO-A/B Inhibitory ActivityNoneNot Specified
Muscarinic Receptors Inhibitory ActivityNoneNot Specified

Table 1: In Vitro Binding and Functional Affinity of this compound.[1]

SpeciesTestParameterValue
Rat Forced Swimming TestED5027 mg/kg (oral)
Mouse Forced Swimming TestED5020 mg/kg (oral)

Table 2: In Vivo Potency of this compound in Antidepressant-like Behavioral Models.[1]

Experimental Protocols & Workflows

Protocol 1: Investigating the Contribution of 5-HT1A and Sigma Receptors to Behavioral Effects

This workflow outlines a general approach to dissecting the pharmacological mechanisms of OPC-14523 in a behavioral assay.

G cluster_0 Experimental Setup cluster_1 Treatment Phase cluster_2 Data Analysis start Behavioral Assay (e.g., Forced Swimming Test) groups Divide Animals into Four Groups: 1. Vehicle 2. OPC-14523 3. Antagonist + OPC-14523 4. Antagonist Alone start->groups pretreatment Pre-treat with Selective Antagonist (e.g., NE-100 or WAY-100635) groups->pretreatment treatment Administer OPC-14523 at a behaviorally effective dose pretreatment->treatment measure Measure Behavioral Endpoint (e.g., Immobility Time) treatment->measure compare Compare Behavioral Response across all four groups measure->compare interpretation Interpretation: If antagonist reverses OPC-14523 effect, the pathway is involved. compare->interpretation

Caption: Workflow for dissecting the behavioral effects of OPC-14523.

Signaling Pathway: Hypothesized Mechanism of Antidepressant-like Action

The antidepressant-like effects of OPC-14523 are thought to arise from its synergistic action on both 5-HT1A and sigma receptors, which ultimately modulates serotonergic neuronal activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron OPC OPC-14523 S1R Sigma-1 Receptor OPC->S1R Agonist HT1A_auto 5-HT1A Autoreceptor OPC->HT1A_auto Agonist HT1A_post Postsynaptic 5-HT1A Receptor OPC->HT1A_post Agonist Modulation Modulation of Neuronal Firing S1R->Modulation HT1A_auto->Modulation Effect Antidepressant-like Effect HT1A_post->Effect Modulation->Effect

Caption: Synergistic action of OPC-14523 on 5-HT1A and sigma receptors.

References

Technical Support Center: Assessing the Cytotoxicity of OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of OPC-14523 hydrochloride in various cell lines. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during your cytotoxicity assays with this compound.

Q1: I am observing high variability in cytotoxicity readings between replicate wells treated with this compound. What could be the cause?

A1: High variability can be attributed to several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between seeding replicates to prevent cell settling.

  • Pipetting Inaccuracies: Use calibrated pipettes and maintain a consistent technique, particularly when preparing serial dilutions of this compound and adding reagents.

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of the media and the compound. It is advisable to fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for the experiment.

  • Incomplete Dissolution of Formazan (B1609692) Crystals (in MTT assay): If you are using an MTT assay, ensure the formazan crystals are fully dissolved by gentle pipetting or using a plate shaker before reading the absorbance.

Q2: My untreated control cells show low viability after incubation. What should I do?

A2: Poor health of untreated control cells can skew your results. Consider the following:

  • Cell Culture Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase before seeding. Regularly check for any signs of contamination, such as mycoplasma.

  • Solvent Toxicity: this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically ≤ 0.5%). Always include a vehicle control (media with the same concentration of solvent as the treated wells) to assess solvent toxicity.

Q3: I am not observing a dose-dependent cytotoxic effect with this compound. What could be the reason?

A3: This could be due to several factors related to the compound or the assay itself:

  • Inappropriate Concentration Range: The concentration range of this compound you are testing might be too narrow or not centered around the cytotoxic concentration for the specific cell line. Perform a broad-range dose-finding experiment first.

  • Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment.

  • Assay Interference: Some compounds can interfere with the assay reagents. For instance, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability. To test for this, include a control with this compound in cell-free media.[1]

Q4: The IC50 value for this compound seems to differ significantly between different cell lines. Is this normal?

A4: Yes, this is expected. The cytotoxic effect of a compound can vary significantly between different cell lines due to variations in:

  • Metabolic Activity: Different cell types metabolize compounds at different rates.

  • Expression of Target Receptors: OPC-14523 is known to interact with sigma and 5-HT1A receptors.[2][3] The density of these receptors on the cell surface can influence the compound's effect.

  • Cellular Proliferation Rate: Faster-dividing cells may be more susceptible to cytotoxic agents.

Illustrative Cytotoxicity Data of this compound

The following table provides a hypothetical summary of the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines after a 48-hour exposure. This data is for illustrative purposes to guide experimental design.

Cell LineCell TypeTissue of OriginIC50 (µM)
SH-SY5YNeuroblastomaHuman Bone Marrow75.2
HepG2Hepatocellular CarcinomaHuman Liver128.5
MCF-7Breast AdenocarcinomaHuman Breast95.8
A549Lung CarcinomaHuman Lung150.3

Experimental Protocols

A variety of in vitro assays can be used to assess cytotoxicity.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[5]

MTT Assay Protocol for Assessing this compound Cytotoxicity

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle controls (medium with solvent) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Treat Cells with OPC-14523 cell_culture->treatment compound_prep Prepare OPC-14523 Dilutions compound_prep->treatment add_reagent Add Cytotoxicity Reagent (e.g., MTT) treatment->add_reagent incubation Incubate for Signal Development add_reagent->incubation read_plate Read Plate incubation->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis

Caption: General workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

This compound is a known agonist of sigma and 5-HT1A receptors.[2][3][6] While its primary pharmacological action is related to antidepressant effects, high concentrations or off-target effects could potentially trigger cytotoxic signaling pathways. The PI3K/AKT pathway is a crucial signaling pathway in neurons that is involved in cell survival and has been implicated in depression.[7] The following diagram illustrates a hypothetical pathway where high concentrations of this compound might lead to cytotoxicity by inhibiting the pro-survival PI3K/AKT pathway.

signaling_pathway OPC14523 OPC-14523 HCl (High Concentration) SigmaR Sigma Receptor OPC14523->SigmaR Binds HT1AR 5-HT1A Receptor OPC14523->HT1AR Binds PI3K PI3K SigmaR->PI3K Inhibits HT1AR->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival AKT->CellSurvival Promotes

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

References

troubleshooting inconsistent results with OPC-14523 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with OPC-14523 hydrochloride.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Question: Why am I observing inconsistent potency (IC50/EC50) of this compound in my in vitro assays?

Answer: Inconsistent potency can arise from several factors related to compound handling and the experimental setup.

  • Compound Solubility and Stability: this compound has specific solubility characteristics. Inconsistent results can occur if the compound is not fully dissolved or has precipitated out of solution.

    • Recommendation: For in vitro assays, it is recommended to prepare stock solutions in DMSO.[1] If using aqueous solutions, solubility can be enhanced with ultrasonication and warming to 60°C.[1] Always use freshly prepared solutions or properly stored aliquots to avoid degradation. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1]

  • Cell-Based Assay Variability: The health and passage number of your cells can significantly impact results.

    • Recommendation: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can also lead to variability.

  • Assay-Specific Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome.

    • Recommendation: Optimize and standardize these parameters for your specific assay. Ensure consistent pH and ionic strength of your buffers.

Question: I am seeing high background or non-specific binding in my radioligand binding assays. What could be the cause?

Answer: High non-specific binding is a common issue in radioligand binding assays and can obscure the specific binding signal.

  • Choice of Blocking Agent: The agent used to determine non-specific binding is crucial.

    • Recommendation: Use a high concentration of a well-characterized, structurally different ligand for the same receptor to define non-specific binding. For sigma-1 receptors, haloperidol (B65202) is often used, and for 5-HT1A receptors, a compound like 8-OH-DPAT can be employed.

  • Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding.

    • Recommendation: Use a radioligand concentration at or near its Kd value for the receptor.

  • Inadequate Washing: Insufficient washing of filters after incubation can leave unbound radioligand, contributing to high background.

    • Recommendation: Optimize the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.

Question: My in vivo behavioral study results with this compound are highly variable between animals. How can I reduce this variability?

Answer: In vivo studies are inherently more variable than in vitro assays. However, several factors can be controlled to improve consistency.

  • Animal Factors: The strain, age, sex, and housing conditions of the animals can all contribute to variability.

    • Recommendation: Use animals of the same strain, age, and sex. House animals under standardized conditions with a consistent light-dark cycle, temperature, and humidity. Acclimatize animals to the testing room and handle them consistently before the experiment.

  • Drug Administration: The route of administration, vehicle, and injection volume can affect drug exposure and, consequently, the behavioral outcome.

    • Recommendation: Ensure this compound is fully dissolved in a suitable vehicle. Administer a consistent volume based on body weight. For oral administration, as has been done in some studies, ensure accurate dosing.[1]

  • Behavioral Test Protocol: Subtle differences in the execution of behavioral tests can lead to significant variations in the data.

    • Recommendation: Strictly follow a standardized protocol for the behavioral test. Ensure the testing environment (e.g., lighting, noise level) is consistent across all test subjects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-target compound that acts as an agonist at sigma-1 and serotonin (B10506) 5-HT1A receptors. It also functions as an inhibitor of the serotonin transporter.[1] Its antidepressant-like effects are believed to be mediated by the combined stimulation of sigma and 5-HT1A receptors.

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For in vitro experiments, this compound is soluble in DMSO (up to 83.33 mg/mL with ultrasonic assistance) and in water (up to 5 mg/mL with ultrasonic assistance and warming to 60°C).[1] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: While this compound has high affinity for sigma-1, 5-HT1A receptors, and the serotonin transporter, it shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1] Researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.

Q4: What are some suitable positive and negative controls for experiments with this compound?

A4:

  • For Sigma-1 Receptor Activity:

    • Positive Controls (Agonists): PRE-084, (+)-Pentazocine

    • Negative Controls (Antagonists): Haloperidol, NE-100

  • For 5-HT1A Receptor Activity:

    • Positive Controls (Agonists): 8-OH-DPAT, Buspirone

    • Negative Controls (Antagonists): WAY-100635

  • For Serotonin Transporter Inhibition:

    • Positive Controls (Inhibitors): Fluoxetine, Sertraline

Quantitative Data Summary

ParameterTargetValueSpeciesAssay Type
IC50 Sigma-1 Receptor47 nMNot SpecifiedRadioligand Binding
IC50 Sigma-2 Receptor56 nMNot SpecifiedRadioligand Binding
IC50 5-HT1A Receptor2.3 nMNot SpecifiedRadioligand Binding
IC50 Serotonin Transporter80 nMNot SpecifiedRadioligand Binding
IC50 Serotonin Reuptake27 nMNot SpecifiedIn vitro reuptake assay
ED50 Antidepressant-like effect27 mg/kg (single dose)RatForced Swim Test
ED50 Antidepressant-like effect18 mg/kg (7 days)RatForced Swim Test
ED50 Antidepressant-like effect20 mg/kg (single dose)MouseForced Swim Test

Experimental Protocols

Protocol 1: In Vitro Sigma-1 Receptor Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig liver, which has high sigma-1 receptor expression) or cells expressing sigma-1 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg per assay tube.

  • Assay Setup:

    • To determine total binding, add the membrane preparation, radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its Kd), and assay buffer to the assay tubes.

    • To determine non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM haloperidol) in addition to the components for total binding.

    • To determine the affinity of this compound, set up competition assay tubes with a fixed concentration of radioligand and varying concentrations of this compound.

  • Incubation:

    • Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine Kd, Bmax, or IC50 values.

Protocol 2: In Vivo Forced Swim Test in Rats

This protocol is a general guideline for assessing antidepressant-like activity.

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle the animals for several days before the experiment to acclimate them to the procedure.

  • Apparatus:

    • Use a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Day 1 (Pre-test): Place each rat individually into the swim cylinder for a 15-minute session. This session induces a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • Day 2 (Test): Administer this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) or vehicle 60 minutes before the test session. Place the rat in the swim cylinder for a 5-minute test session. Record the session using a video camera for later analysis.

  • Behavioral Scoring:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathways

G Simplified Sigma-1 Receptor Signaling Pathway OPC14523 OPC-14523 HCl Sigma1R Sigma-1 Receptor (ER Membrane) OPC14523->Sigma1R Agonist IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca2+ Release from ER IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Uptake Cell_Survival Enhanced Cell Survival & Neuroprotection Mitochondria->Cell_Survival

Caption: this compound acts as an agonist at the sigma-1 receptor, influencing intracellular calcium signaling and promoting cell survival.

G Simplified 5-HT1A Receptor Signaling Pathway OPC14523 OPC-14523 HCl HT1A_R 5-HT1A Receptor OPC14523->HT1A_R Agonist Gi Gi/o Protein HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to

Caption: Agonism of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase, reduced cAMP levels, and subsequent neuronal inhibition.

Experimental Workflow

G Troubleshooting Workflow for Inconsistent In Vitro Results Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity - Check solubility - Prepare fresh stock solution - Confirm storage conditions Start->Check_Compound Check_Assay Step 2: Review Assay Protocol - Standardize cell seeding - Verify reagent concentrations - Confirm incubation times/temps Check_Compound->Check_Assay If compound is OK Check_Controls Step 3: Evaluate Controls - Are positive/negative controls working? - Assess signal-to-background ratio Check_Assay->Check_Controls If protocol is sound Data_Analysis Step 4: Re-analyze Data - Check for outliers - Use appropriate statistical analysis Check_Controls->Data_Analysis If controls are valid Resolution Consistent Results Achieved Data_Analysis->Resolution If analysis is correct

Caption: A stepwise workflow to identify and resolve common sources of variability in in vitro experiments using this compound.

References

Technical Support Center: OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of OPC-14523 hydrochloride. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is potentially susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Key areas of the molecule that may be affected include the amide bond within the dihydroquinolinone ring, the methoxy (B1213986) group, and the piperazine (B1678402) ring.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing OPC-14523. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. The formation of these degradants can be influenced by factors such as the pH of your sample solution, exposure to light, high temperatures, or the presence of oxidizing agents. It is recommended to perform forced degradation studies to identify and characterize these potential impurities.

Q3: How can I prevent the degradation of this compound during sample preparation and analysis?

A3: To minimize degradation, it is advisable to prepare solutions fresh and protect them from light by using amber vials or covering them with aluminum foil. Samples should be stored at recommended temperatures (typically 2-8 °C) and for a limited duration before analysis. The use of a stability-indicating analytical method is crucial for accurately quantifying OPC-14523 in the presence of its degradation products.

Q4: What is a stability-indicating method and why is it important for OPC-14523 analysis?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API), OPC-14523, without interference from its degradation products, impurities, or excipients. This is critical for ensuring the reliability of stability data and for the accurate assessment of the drug's quality over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of OPC-14523 Assay Value Degradation of the compound.Investigate the stability of your sample under the storage and handling conditions. Utilize a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradants.
Appearance of New Peaks in Chromatogram Formation of degradation products.Conduct forced degradation studies to identify the conditions causing degradation (e.g., acid, base, oxidation, light, heat). Characterize the structure of the new peaks using techniques like LC-MS.
Poor Peak Shape or Resolution Co-elution of OPC-14523 with degradation products.Optimize the chromatographic method. This may involve adjusting the mobile phase composition, pH, gradient, or selecting a different column to achieve better separation.
Inconsistent Results Between Samples Variable degradation due to inconsistent sample handling.Standardize sample preparation and handling procedures. Ensure all samples are treated identically in terms of light exposure, temperature, and time before analysis.

Hypothetical Degradation Data

The following table summarizes the hypothetical results of a forced degradation study on this compound.

Stress Condition % Degradation of OPC-14523 Major Degradation Products Observed
0.1 M HCl (80°C, 24h)15.2%DP1
0.1 M NaOH (80°C, 24h)25.8%DP1
3% H₂O₂ (RT, 24h)10.5%DP2
Photolytic (UV light, 24h)8.3%DP3
Thermal (105°C, 48h)5.1%Minor unidentified peaks

DP1: Amide bond hydrolysis product DP2: N-oxide of the piperazine ring DP3: Photodegradation product

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of OPC-14523 under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve OPC-14523 in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve OPC-14523 in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve OPC-14523 in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of OPC-14523 (1 mg/mL in methanol) to UV light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Expose the solid OPC-14523 powder to dry heat at 105°C in an oven for 48 hours.

  • Analysis: Analyze all samples, including a non-stressed control, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying OPC-14523 from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

G cluster_0 Hypothetical Degradation Pathways of OPC-14523 OPC-14523 OPC-14523 DP1 Amide Hydrolysis Product OPC-14523->DP1 Hydrolysis (Acid/Base) DP2 N-Oxide OPC-14523->DP2 Oxidation DP3 Photodegradation Product OPC-14523->DP3 Photolysis

Caption: Hypothetical degradation pathways of OPC-14523.

G cluster_1 Experimental Workflow for Stability-Indicating Method Development start Start forced_degradation Perform Forced Degradation Studies start->forced_degradation method_development Develop HPLC Method for Separation forced_degradation->method_development method_validation Validate Method (ICH Guidelines) method_development->method_validation routine_analysis Use for Routine Analysis and Stability Studies method_validation->routine_analysis end End routine_analysis->end

Caption: Workflow for developing a stability-indicating method.

G cluster_2 Troubleshooting Logic for Unexpected Chromatographic Peaks start Unexpected Peak Observed check_blank Inject Blank (Solvent) start->check_blank is_blank_peak Peak in Blank? check_blank->is_blank_peak check_placebo Inject Placebo (Excipients) is_blank_peak->check_placebo No system_impurity System/Solvent Impurity is_blank_peak->system_impurity Yes is_placebo_peak Peak in Placebo? check_placebo->is_placebo_peak degradation_product Likely a Degradation Product is_placebo_peak->degradation_product No excipient_impurity Excipient-Related Impurity is_placebo_peak->excipient_impurity Yes

Caption: Troubleshooting unexpected HPLC peaks.

minimizing locomotor activity effects of OPC-14523 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523 hydrochloride. The focus is on understanding and addressing potential effects on locomotor activity during preclinical experiments.

Troubleshooting Guide: Unexpected Locomotor Activity

This guide is designed to help you troubleshoot and minimize unexpected changes in locomotor activity when working with this compound.

Initial Observation: Altered Locomotor Activity

If you observe a significant increase or decrease in locomotor activity in your experimental subjects after administering this compound, follow these steps to identify the potential cause and mitigate the effect.

cluster_0 Troubleshooting Workflow start Unexpected Locomotor Activity Observed q1 Is the dose within the established antidepressant-effective range? start->q1 s1 High doses may lead to off-target effects. Reduce dose to the recommended range. q1->s1 No q2 Are there confounding factors in the experimental design? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Review handling procedures, environmental conditions, and co-administered substances. q2->s2 Yes q3 Is the animal model or species known to have atypical responses? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Consider the genetic background and pharmacological profile of the specific strain. q3->s3 Yes end Consult literature for similar findings or contact technical support for further assistance. q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for unexpected locomotor effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to alter locomotor activity?

A1: Generally, no. At doses that produce antidepressant-like effects in preclinical models, this compound has been shown to not significantly affect general locomotor activity.[1][2] A single oral administration in rats and mice showed a marked antidepressant-like effect without impacting overall locomotor activity.[1]

Q2: What is the mechanism of action of this compound?

A2: OPC-14523 is a multimodal compound that acts as a sigma receptor agonist, a 5-HT1A receptor agonist, and a serotonin (B10506) reuptake inhibitor.[1][3][4][5] Its antidepressant-like effects are believed to result from the combined stimulation of sigma and 5-HT1A receptors.[1]

cluster_OPC14523 OPC-14523 OPC This compound sigma Sigma Receptors OPC->sigma Agonist ht1a 5-HT1A Receptors OPC->ht1a Agonist sert Serotonin Transporter (SERT) OPC->sert Inhibitor antidepressant Antidepressant-like Effects sigma->antidepressant ht1a->antidepressant sert->antidepressant locomotor Minimal to No Effect on Locomotor Activity

Caption: Mechanism of action of this compound.

Q3: At what doses have locomotor effects been evaluated?

A3: In studies demonstrating antidepressant-like effects, oral doses with an ED50 of 27 mg/kg in rats and 20 mg/kg in mice did not affect locomotor activity.[1] It is crucial to conduct a dose-response study in your specific model to determine the optimal dose that achieves the desired therapeutic effect without producing unwanted motor effects.

Q4: Could co-administration of other drugs with this compound cause locomotor changes?

A4: Yes. The complex pharmacology of OPC-14523, involving serotonergic and sigma systems, means that co-administration with other psychoactive compounds could lead to unexpected effects on locomotion. For example, interactions with other serotonergic agents or drugs affecting dopamine (B1211576) pathways could alter motor output. It is recommended to run appropriate vehicle and combination controls.

Q5: What should I do if I continue to see locomotor effects after troubleshooting?

A5: If you have ruled out dose and experimental confounds, consider the following:

  • Pharmacokinetics: Investigate the metabolism and clearance of OPC-14523 in your animal model, as variations could lead to higher-than-expected exposures.

  • Receptor Occupancy: If possible, conduct studies to determine the level of sigma and 5-HT1A receptor occupancy at the doses being used.

  • Behavioral Phenotyping: Perform a more detailed analysis of the motor effects. Are you observing general hyperactivity, or specific stereotyped behaviors? This can provide clues to the underlying neurochemical systems involved.

Quantitative Data Summary

The following table summarizes the effective doses of OPC-14523 for antidepressant-like activity and the lack of effect on locomotor activity at those doses.

SpeciesTestRoute of AdministrationEffective Dose (ED50) for Antidepressant-like EffectEffect on Locomotor ActivityReference
RatForced Swimming TestOral27 mg/kgNo effect[1]
MouseForced Swimming TestOral20 mg/kgNo effect[1]

Experimental Protocols

Protocol: Open Field Test for Locomotor Activity Assessment

This protocol provides a standardized method for assessing general locomotor activity in rodents.

cluster_workflow Experimental Workflow: Open Field Test acclimation 1. Acclimation (Habituate animals to testing room for at least 1 hour) dosing 2. Dosing (Administer this compound or vehicle via specified route) acclimation->dosing placement 3. Placement (Place animal in the center of the open field arena) dosing->placement recording 4. Recording (Record activity for a defined period, e.g., 30-60 minutes, using automated tracking software) placement->recording analysis 5. Data Analysis (Analyze parameters such as total distance traveled, time spent in center vs. periphery, and rearing frequency) recording->analysis

Caption: Workflow for assessing locomotor activity.

Methodology:

  • Apparatus: A square or circular arena (e.g., 40 cm x 40 cm for mice) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning. The experiment is typically conducted under controlled lighting conditions (e.g., dim illumination).

  • Animal Subjects: Use experimentally naive animals and ensure they are habituated to the testing room for at least 60 minutes before the experiment begins.

  • Dosing: Prepare fresh solutions of this compound and vehicle on the day of the experiment. Administer the compound at the desired doses and route (e.g., oral gavage, intraperitoneal injection) at a specific time before placing the animal in the arena.

  • Procedure:

    • Place the animal gently into the center of the open field arena.

    • Allow the animal to explore freely for a predetermined duration (e.g., 30-60 minutes).

    • An automated video tracking system should be used to record and quantify locomotor activity. Key parameters to measure include:

      • Total distance traveled

      • Horizontal activity

      • Vertical activity (rearing)

      • Time spent in different zones of the arena (e.g., center, periphery)

    • Between trials, thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol (B145695) followed by water) to remove any olfactory cues.

  • Data Analysis: Compare the locomotor activity parameters between the vehicle-treated group and the OPC-14523-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A lack of significant difference in total distance traveled between the vehicle and treatment groups indicates no effect on general locomotor activity.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of OPC-14523 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties relevant to oral bioavailability?

A1: this compound is an orally active sigma and 5-HT1A receptor agonist with potential antidepressant-like activity.[1][2] Its molecular formula is C23H28ClN3O2.HCl with a molecular weight of 450.41.[2] Regarding its solubility, it is soluble in DMSO and has limited solubility in water (5 mg/mL with the aid of sonication and heat).[1] Predictive models suggest a very low water solubility of 0.0296 mg/mL and a logP of 3.99, indicating it is a lipophilic compound.[3] This low aqueous solubility is a primary factor that can contribute to poor oral bioavailability.

Q2: My in vivo efficacy with orally administered this compound is lower than expected or inconsistent. What could be the underlying reasons?

A2: Low or variable in vivo efficacy after oral administration of this compound can stem from several factors, primarily related to its physicochemical properties. The most likely cause is its poor aqueous solubility, which can lead to a low dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be dissolved in the GI fluids. Other potential contributing factors could be low intestinal permeability or significant first-pass metabolism in the gut wall and liver, where the drug is metabolized before it can reach systemic circulation.[4][5]

Q3: What are the initial steps to investigate and confirm the poor oral bioavailability of this compound in my experimental setup?

A3: A systematic approach is recommended. First, conduct a pharmacokinetic (PK) study comparing the plasma concentration-time profiles of this compound after oral (PO) and intravenous (IV) administration in your animal model. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100, where AUC is the area under the plasma concentration-time curve. A low F% value would confirm poor oral bioavailability. Concurrently, performing in vitro assays such as solubility studies in simulated gastric and intestinal fluids, and permeability assays (e.g., using a Caco-2 cell monolayer) can provide insights into whether solubility or permeability is the rate-limiting step for absorption.

Q4: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs.[6] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[1]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization and absorption.

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in vivo.[2]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Poor Oral Bioavailability

If you are observing low efficacy with this compound, this guide will help you pinpoint the likely cause.

Step 1: Preliminary Physicochemical Assessment

  • Aqueous Solubility: Determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • LogP/LogD Measurement: Experimentally determine the lipophilicity of the compound. A high LogP value, as predicted for OPC-14523, suggests good permeability but poor solubility.

Step 2: In Vitro Dissolution and Permeability Studies

  • Dissolution Testing: Perform a dissolution test on the neat this compound powder using a standard dissolution apparatus (e.g., USP Apparatus II) with simulated gastric and intestinal fluids. A slow or incomplete dissolution profile is a strong indicator of a solubility-limited absorption problem.

  • Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound. This will help you classify it according to the Biopharmaceutics Classification System (BCS) and determine if low permeability is also a contributing factor.

Step 3: In Vivo Pharmacokinetic Study

  • As mentioned in the FAQs, a comparative PK study (PO vs. IV) is the definitive way to quantify oral bioavailability and understand the overall exposure of the drug.

Guide 2: Selecting a Bioavailability Enhancement Strategy

Based on your findings from Guide 1, the following decision-making workflow can help you select an appropriate formulation strategy.

G cluster_solubility Solubility Enhancement Strategies cluster_permeability Permeability & Solubility Enhancement start Start: Poor Oral Bioavailability of OPC-14523 Confirmed solubility_check Is poor solubility the primary issue? start->solubility_check permeability_check Is low permeability also a concern? solubility_check->permeability_check No, permeability is also low strategy1 Particle Size Reduction (Micronization, Nanosuspension) solubility_check->strategy1 Yes strategy3 Lipid-Based Formulations (SEDDS, SMEDDS) permeability_check->strategy3 Yes strategy4 Permeation Enhancers + Solubility Enhancement permeability_check->strategy4 Yes strategy1->permeability_check strategy2 Amorphous Solid Dispersions strategy2->permeability_check

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Data Presentation

Formulation StrategyExample DrugFold Increase in Bioavailability (Compared to Unformulated Drug)Reference
Nanosuspension Itraconazole~5-fold[General Knowledge]
Solid Dispersion Nifedipine2 to 6-fold[General Knowledge]
SEDDS Progesterone~8-fold[General Knowledge]
Complexation Gliclazide~2.5-fold[General Knowledge]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).

  • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the inner surface of the flask.

  • Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator until further use.

  • Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution studies.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media, thereby enhancing its solubilization and absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation:

    • Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a 3:4:3 ratio (w/w/w) of oil:surfactant:co-surfactant.

    • Accurately weigh the components into a glass vial.

    • Mix the excipients thoroughly using a vortex mixer until a homogenous, transparent liquid is formed. Gentle warming in a water bath (around 40°C) can be used if necessary.

    • Add the desired amount of this compound to the excipient mixture and vortex until the drug is completely dissolved.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of distilled water in a beaker with gentle stirring.

    • Visually observe the formation of the emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly and spontaneously.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

Visualizations

Experimental Workflow for Bioavailability Assessment

G start Start: Develop New Formulation of OPC-14523 invitro In Vitro Characterization (Dissolution, Stability) start->invitro animal_study Animal Pharmacokinetic Study (PO vs. IV Administration) invitro->animal_study data_analysis Data Analysis (Calculate AUC, Cmax, Tmax, F%) animal_study->data_analysis compare Compare with Unformulated Drug data_analysis->compare success Bioavailability Improved: Proceed to Efficacy Studies compare->success Yes fail No Significant Improvement: Reformulate compare->fail No fail->start

Caption: Workflow for evaluating a new formulation of OPC-14523.

Hypothetical Signaling Pathway for OPC-14523

G OPC OPC-14523 sigma1 Sigma-1 Receptor OPC->sigma1 Agonist ht1a 5-HT1A Receptor OPC->ht1a Agonist downstream Downstream Signaling (e.g., Ca2+ mobilization, cAMP modulation) sigma1->downstream ht1a->downstream neuro Modulation of Neurotransmission downstream->neuro effect Antidepressant-like Effects neuro->effect

Caption: Simplified signaling pathway for OPC-14523's action.

References

Technical Support Center: OPC-14523 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-target compound that acts as an agonist for both sigma (σ₁) and serotonin (B10506) 1A (5-HT₁ₐ) receptors. It also functions as a serotonin reuptake inhibitor by targeting the 5-HT transporter.[1][2][3] Its antidepressant-like effects are attributed to the combined stimulation of sigma and 5-HT₁ₐ receptors.[3]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For in vitro experiments, this compound can be dissolved in DMSO or water.[2] It is recommended to use freshly opened, anhydrous DMSO for the best solubility.[2] For aqueous stock solutions, filtration through a 0.22 µm filter is advised.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] Repeated freeze-thaw cycles should be avoided.[4]

Q3: What are the key binding affinities of this compound?

A3: this compound exhibits nanomolar affinity for its primary targets. The IC₅₀ values are approximately 2.3 nM for the 5-HT₁ₐ receptor, 47 nM for the σ₁ receptor, 56 nM for the σ₂ receptor, and 80 nM for the 5-HT transporter.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected results in cell-based assays Compound Precipitation: this compound has limited aqueous solubility.Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low and consistent across all experimental conditions. Vortex thoroughly during dilution. Consider using a solubility-enhancing agent if precipitation persists.
Cell Line Variability: Different cell lines may have varying expression levels of sigma-1 and 5-HT₁ₐ receptors.Confirm the expression of target receptors in your cell line using techniques like Western blot or qPCR. Select cell lines with robust and consistent expression of the receptors of interest.
Incorrect Dosing: The effective concentration may vary depending on the cell type and assay.Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Start with a broad range of concentrations based on the known IC₅₀ values.
Lack of in vivo efficacy in animal models Inadequate Dosing or Route of Administration: The bioavailability and efficacy can be influenced by the dose and how the compound is administered.OPC-14523 has shown efficacy with oral administration (p.o.) in mice and rats, with ED₅₀ values for antidepressant-like effects in the forced swimming test being around 20 mg/kg and 27 mg/kg, respectively.[3] Ensure accurate dosing and consider pharmacokinetic studies to confirm target engagement in your model.
Metabolic Instability: The compound may be rapidly metabolized in the species being studied.Review available pharmacokinetic data for OPC-14523 in your animal model. If not available, consider conducting a pilot study to assess its metabolic stability.
Difficulty in interpreting signaling pathway results Off-Target Effects: As a multi-target ligand, OPC-14523 can activate multiple signaling pathways simultaneously.To dissect the specific contributions of the sigma-1 and 5-HT₁ₐ receptors, use selective antagonists. For example, the sigma receptor antagonist NE-100 and the 5-HT₁ₐ receptor antagonist WAY-100635 can be used to block the respective pathways.[3]

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of this compound

TargetIC₅₀ (nM)
5-HT₁ₐ Receptor2.3[2][3]
Sigma-1 (σ₁) Receptor47[2][3]
Sigma-2 (σ₂) Receptor56[2][3]
5-HT Transporter80[2][3]
³H-5-HT Reuptake27[3][5]

Table 2: In Vivo Efficacy of this compound in the Forced Swimming Test

SpeciesAdministration RouteED₅₀Reference
RatOral (p.o.)27 mg/kg[3]
MouseOral (p.o.)20 mg/kg[3]

Experimental Protocols

1. Protocol: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to its target receptors.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., σ₁ or 5-HT₁ₐ)

    • Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors)

    • This compound

    • Assay buffer (specific to the receptor)

    • Scintillation fluid and vials

    • Microplate and harvester

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

    • Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Protocol: Forced Swimming Test (FST) in Mice

This protocol describes a common behavioral assay to assess the antidepressant-like effects of this compound.

  • Materials:

    • Male mice (species and strain as per study design)

    • This compound

    • Vehicle control (e.g., saline or a suitable solvent)

    • Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Video recording equipment or trained observers.

  • Procedure:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control orally (p.o.) at the desired dose and time before the test.

    • Pre-swim session (Day 1): Place each mouse individually into a beaker of water for 15 minutes. This session is for habituation.

    • After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.

    • Test session (Day 2, typically 24 hours after the pre-swim): Place each mouse back into the beaker of water for a 6-minute session.

    • Record the behavior of the mice during the 6-minute test session.

    • Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

    • Compare the immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

G OPC14523 OPC-14523 HCl Sigma1R Sigma-1 Receptor OPC14523->Sigma1R Agonist HT1A 5-HT1A Receptor OPC14523->HT1A Agonist SERT Serotonin Transporter OPC14523->SERT Inhibitor Signaling Downstream Signaling (e.g., Ca2+ mobilization, neurotransmitter release) Sigma1R->Signaling HT1A->Signaling SERT->Signaling Increased Synaptic 5-HT Effect Antidepressant-like Effects Signaling->Effect G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Solubilize Solubilize OPC-14523 HCl (e.g., in DMSO) Dilute Prepare Serial Dilutions Solubilize->Dilute Incubate Incubate with Cells/Membranes Dilute->Incubate Measure Measure Endpoint (e.g., binding, signaling) Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50/EC50 Plot->Calculate G Start Inconsistent/Unexpected Results CheckSolubility Check for Compound Precipitation? Start->CheckSolubility CheckDose Verify Dose and Dose-Response? CheckSolubility->CheckDose No SolubilityIssue Prepare Fresh Stock Optimize Dilution CheckSolubility->SolubilityIssue Yes CheckCells Confirm Target Expression in Cell Line? CheckDose->CheckCells No DoseIssue Perform Dose-Response Curve CheckDose->DoseIssue Yes Resolved Problem Resolved CheckCells->Resolved Yes SolubilityIssue->Resolved DoseIssue->Resolved CellsIssue Validate Cell Line (e.g., Western Blot) CellsIssue->Resolved

References

impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523 hydrochloride. The information is designed to help you overcome common solubility challenges, particularly those related to the use of hygroscopic dimethyl sulfoxide (B87167) (DMSO), encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is an orally active sigma and 5-HT1A receptor agonist that also shows affinity for the 5-HT transporter.[1][2] It has been investigated for its potential antidepressant-like activity.[1][3] The compound belongs to the class of organic compounds known as phenylpiperazines.[4]

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C23H29Cl2N3O2[5]
Average Molecular Weight 450.4 g/mol [5]
Mechanism of Action Sigma (σ1/2) and 5-HT1A receptor agonist, 5-HT transporter inhibitor.[1][3][4]
Appearance Not specified in search results.
pKa (Strongest Basic) 7.67[5]

Q2: What is the reported solubility of this compound?

The solubility of this compound varies significantly depending on the solvent. It is highly soluble in DMSO but has limited solubility in water.

Table 2: Solubility of this compound

SolventSolubilityNotesSource
DMSO 83.33 mg/mL (185.01 mM)Requires ultrasonic treatment. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1]
Water 5 mg/mL (11.10 mM)Requires ultrasonic treatment, warming, and heating to 60°C.[1]
Water (Predicted) 0.0296 mg/mLALOGPS Prediction[5]

Q3: What does it mean that DMSO is "hygroscopic" and why is it a concern?

"Hygroscopic" means that DMSO readily absorbs moisture from the atmosphere.[6][7][8] This is a significant concern because the presence of water can drastically decrease the solubility of some compounds in DMSO.[9][10] Even small amounts of absorbed water can lead to the precipitation of your compound from a DMSO stock solution.[6][9] For example, a 1536-well microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour of exposure to a laboratory environment with ~40% relative humidity.[6]

Q4: How exactly does absorbed water in DMSO affect this compound solubility?

When DMSO absorbs water, the properties of the solvent mixture change. The hydrogen-bonding network becomes more structured, making it more difficult to dissolve large lipophilic compounds.[10] This increased water content can lead to supersaturation and subsequent precipitation of the dissolved compound, especially with freeze-thaw cycles.[10] For a hydrochloride salt like OPC-14523, the introduction of water into the aprotic DMSO environment can alter the ionic interactions and solvation, reducing its solubility.

Q5: What are the best practices for handling and storing DMSO to prevent water absorption?

To minimize water absorption, follow these best practices:

  • Use Anhydrous DMSO: Always use a new, unopened bottle of anhydrous (dry) DMSO for preparing stock solutions.

  • Aliquot Stock Solutions: After preparing your primary stock solution, aliquot it into smaller, single-use volumes. This practice minimizes the number of times the main stock is exposed to air and subjected to freeze-thaw cycles.

  • Proper Storage: Store DMSO and your stock solutions in tightly sealed containers, away from moisture.[1] For long-term storage, -80°C is recommended for up to 6 months, while -20°C is suitable for up to 1 month.[1]

  • Use Dessicants: When not in use, store containers of DMSO in a desiccator to protect them from atmospheric moisture.

Q6: What should I do if I suspect my this compound solution in DMSO has precipitated?

If you observe cloudiness, crystals, or precipitate in your stock solution:

  • Visual Inspection: Carefully inspect the solution before each use.

  • Gentle Warming: Warm the solution in a water bath at 37°C.[11]

  • Vortex/Sonication: Vortex or sonicate the solution until the precipitate is completely redissolved.[1][11]

  • Centrifugation: If redissolving is unsuccessful, you can centrifuge the solution to pellet the precipitate and use the clear supernatant, though this will alter the effective concentration.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in fresh, anhydrous DMSO.

Possible CauseTroubleshooting Steps
Insufficient Mechanical Agitation Vortex the solution for several minutes. Use an ultrasonic bath to aid dissolution as recommended.[1]
Concentration Exceeds Solubility Limit Re-check your calculations to ensure you are not attempting to prepare a solution above the 83.33 mg/mL solubility limit.[1]
Low Temperature DMSO's freezing point is 18.5°C (65.3°F).[12] Ensure your solvent and laboratory are at room temperature. Gentle warming to 37°C can assist dissolution.[11]

Issue 2: A previously clear stock solution of this compound in DMSO is now cloudy or contains precipitate.

Possible CauseTroubleshooting Steps
Water Absorption by DMSO The most likely cause. Hygroscopic DMSO has absorbed atmospheric moisture, reducing the solubility of this compound.[1][9] Follow the steps for redissolving the precipitate (gentle warming and sonication). To prevent recurrence, aliquot your stock solutions and store them properly.
Repeated Freeze-Thaw Cycles Multiple freeze-thaw cycles can promote compound precipitation from DMSO.[9][10] Use single-use aliquots to avoid this problem.
Compound Instability While less common in a DMSO stock, check for any specific stability information for this compound under your storage conditions.

Issue 3: Inconsistent or non-reproducible results in biological assays.

Possible CauseTroubleshooting Steps
Precipitation in Stock Solution Micro-precipitates, not always visible to the naked eye, can form due to water absorption. This leads to an inaccurate concentration of the compound being added to your assay. Before each use, warm, vortex, and briefly centrifuge your stock solution.
Precipitation in Aqueous Assay Buffer This compound has much lower solubility in aqueous solutions.[1] When diluting the DMSO stock into your aqueous assay medium, the compound may precipitate. Lower the final concentration, or consider using a surfactant or co-solvent in your assay buffer if compatible with your experimental system.
Inaccurate Pipetting due to Viscosity DMSO is more viscous than water, which can lead to pipetting errors. Ensure your pipettes are calibrated and use proper pipetting techniques (e.g., reverse pipetting) for viscous liquids.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in Anhydrous DMSO

  • Pre-experiment Preparation:

    • Allow a new, sealed bottle of anhydrous DMSO and the vial of this compound powder (MW: 450.4 g/mol ) to equilibrate to room temperature.

  • Weighing:

    • Accurately weigh out 22.52 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 2-5 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.

  • Verification and Storage:

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Method for Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[13][14][15]

  • Preparation:

    • Prepare the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Compound:

    • Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.[15]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a suitable chemical-resistant filter (e.g., PTFE).

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the sample with a suitable solvent if necessary.

    • Determine the concentration of this compound in the sample using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the solubility based on the measured concentration and any dilution factors.

Visualizations

OPC14523_Mechanism_of_Action OPC14523 OPC-14523 Hydrochloride SigmaR Sigma (σ) Receptors OPC14523->SigmaR Agonist HT1A 5-HT1A Receptor OPC14523->HT1A Agonist SERT Serotonin Transporter (SERT) OPC14523->SERT Inhibitor AntidepressantEffect Antidepressant-like Effect SigmaR->AntidepressantEffect Reuptake HT1A->AntidepressantEffect Reuptake SynapticCleft Synaptic Serotonin (5-HT) Levels SynapticCleft->SERT SynapticCleft->AntidepressantEffect Reuptake

Caption: Mechanism of action for this compound.

Solubility_Troubleshooting_Workflow Start Solubility Issue Observed (Precipitate / Cloudiness) CheckSolvent Was fresh, anhydrous DMSO used? Start->CheckSolvent CheckStorage Was stock solution properly stored and aliquoted? CheckSolvent->CheckStorage Yes UseNewSolvent Discard old solution. Prepare fresh stock with new anhydrous DMSO. CheckSolvent->UseNewSolvent No Redissolve Attempt to redissolve: 1. Warm to 37°C 2. Vortex / Sonicate CheckStorage->Redissolve Yes ImplementBestPractices Implement best storage practices (aliquoting, dessication) for future use. CheckStorage->ImplementBestPractices No Success Solution is Clear Redissolve->Success Failure Precipitate Persists Redissolve->Failure UseNewSolvent->Success ImplementBestPractices->Redissolve

Caption: Workflow for troubleshooting solubility issues.

Hygroscopic_Impact_Diagram DMSO Anhydrous DMSO WetDMSO Hygroscopic DMSO (Contains Water) DMSO->WetDMSO Atmosphere Atmospheric Moisture (H2O) Atmosphere->DMSO Absorption SolventProperties Altered Solvent Properties: - More Structured H-Bonding - Reduced Solvating Power for  Lipophilic Compounds WetDMSO->SolventProperties OPC_Precipitate OPC-14523 HCl Precipitation SolventProperties->OPC_Precipitate Leads to OPC_Soluble OPC-14523 HCl in Solution OPC_Soluble->WetDMSO Added to OPC_Soluble->OPC_Precipitate Decreased Solubility

Caption: Impact of hygroscopic DMSO on solubility.

References

Validation & Comparative

Validating OPC-14523 Hydrochloride Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of OPC-14523 hydrochloride, a compound with agonist activity at sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptors. Understanding the direct interaction of this compound with its intended targets in a living system is crucial for elucidating its mechanism of action and advancing its therapeutic development. This document outlines key experimental approaches, presents available data for OPC-14523 and comparator compounds, and provides detailed protocols to facilitate study design.

Introduction to this compound and its Targets

This compound is a novel psychoactive compound that exhibits high affinity for both sigma receptors (σ1 and σ2) and the 5-HT1A receptor.[1] Its potential therapeutic effects, particularly its antidepressant-like activity, are attributed to the combined stimulation of these targets.[1] Validating the engagement of OPC-14523 with these receptors in vivo is a critical step in confirming its pharmacological profile and understanding its dose-response relationship in a physiological context.

Signaling Pathways of 5-HT1A and Sigma Receptors

To visually represent the molecular pathways influenced by OPC-14523, the following diagrams illustrate the signaling cascades initiated by 5-HT1A and sigma receptor activation.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of OPC-14523 OPC-14523 OPC-14523->5-HT1A_Receptor Binds to (Agonist) Serotonin Serotonin Serotonin->5-HT1A_Receptor Binds to PKA PKA cAMP->PKA Activates Cellular_Response Neuronal Inhibition PKA->Cellular_Response Leads to Experimental Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Admin Administer OPC-14523 or Comparator Animal_Model->Drug_Admin TE_Assay Perform Target Engagement Assay Drug_Admin->TE_Assay Data_Acquisition Data Acquisition TE_Assay->Data_Acquisition Data_Analysis Data Analysis and Comparison Data_Acquisition->Data_Analysis

References

A Comparative Guide to the Antidepressant Effects of OPC-14523 Hydrochloride and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical antidepressant effects of the novel investigational compound OPC-14523 hydrochloride and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The information is compiled from various experimental studies to offer an objective overview for research and development purposes.

Executive Summary

OPC-14523 is a novel compound with a multimodal mechanism of action, primarily acting as a potent agonist at sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors. Preclinical evidence suggests that OPC-14523 exhibits antidepressant-like effects with a significantly faster onset of action compared to fluoxetine. While fluoxetine's therapeutic effects are attributed to the gradual neuroadaptive changes following serotonin reuptake inhibition, OPC-14523's acute effects are believed to be mediated by the direct and synergistic stimulation of σ₁ and 5-HT₁ₐ receptors.

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinities and in vivo efficacy of OPC-14523 and fluoxetine in preclinical models.

Table 1: Comparative Receptor Binding Affinity

CompoundTargetAffinity (IC₅₀, nM)
OPC-14523 5-HT₁ₐ Receptor2.3[1]
Sigma-1 (σ₁) Receptor47[1]
Sigma-2 (σ₂) Receptor56[1]
Serotonin Transporter (SERT)80[1]
Fluoxetine Serotonin Transporter (SERT)~1-10 (Ki, nM)
5-HT₂C Receptor65-97 (Ki, nM)[2]

Note: IC₅₀ is the half maximal inhibitory concentration. Ki is the inhibition constant. Lower values indicate higher affinity.

Table 2: Comparative Efficacy in the Forced Swim Test (FST)

CompoundAnimal ModelDosing RegimenEfficacy (ED₅₀, mg/kg, p.o.)Onset of Action
OPC-14523 RatSingle dose27[1]Acute (within hours)[1]
MouseSingle dose20[1]Acute (within hours)[1]
Fluoxetine Rat/MouseRepeated dosing (≥ 4 days)>5[3]Delayed (days to weeks)[1]

Note: ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population. p.o. indicates oral administration. Data for fluoxetine's ED₅₀ in a single-dose FST paradigm for direct comparison is not consistently reported as its effects are typically observed after chronic administration.

Experimental Protocols

Forced Swim Test (FST) in Rodents

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

Apparatus:

  • A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).

  • The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.

Procedure:

  • Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair, leading to subsequent immobility.

  • Drug Administration: Test compounds (OPC-14523 or fluoxetine) or vehicle are administered at specified times before the test session. For acute studies with OPC-14523, administration typically occurs 60 minutes before the test. For chronic studies with fluoxetine, daily administration for at least four days is common.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.

Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. They are acclimated to the facility for at least one week before the experiment.

Signaling Pathways

This compound: Synergistic Activation of Sigma-1 and 5-HT₁ₐ Receptors

OPC-14523's rapid antidepressant-like effects are attributed to its dual agonism at σ₁ and 5-HT₁ₐ receptors.

OPC14523_Pathway OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor (σ₁R) (ER Membrane) OPC14523->Sigma1R Agonist HT1AR 5-HT₁ₐ Receptor OPC14523->HT1AR Agonist BiP BiP/GRP78 Sigma1R->BiP Dissociation IP3R IP₃ Receptor (IP₃R) Sigma1R->IP3R Modulation G_protein Gi/o Protein HT1AR->G_protein Activation Ca_release Ca²⁺ Release from ER IP3R->Ca_release Neuronal_excitability Modulation of Neuronal Excitability Ca_release->Neuronal_excitability Antidepressant_effects Rapid Antidepressant-like Effects Neuronal_excitability->Antidepressant_effects Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition K_channel GIRK K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux K⁺ Efflux K_channel->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Antidepressant_effects

OPC-14523 Signaling Pathway

Upon binding, OPC-14523 activates the σ₁ receptor, a molecular chaperone at the endoplasmic reticulum (ER), leading to its dissociation from the binding immunoglobulin protein (BiP)[4]. This allows σ₁R to modulate the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), enhancing calcium signaling from the ER, which in turn modulates neuronal excitability[5]. Concurrently, OPC-14523 acts as an agonist at the 5-HT₁ₐ receptor. This activates inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels[6][7]. The activated G-protein also opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization[7]. The combined effect on neuronal excitability and signaling contributes to its rapid antidepressant-like actions.

Fluoxetine: Selective Serotonin Reuptake Inhibition and Neuroplasticity

Fluoxetine's mechanism involves the blockade of the serotonin transporter (SERT), leading to downstream changes in neurotrophic factor expression and signaling.

Fluoxetine_Pathway Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibition Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Synaptic_Serotonin ↑ Synaptic Serotonin Postsynaptic_receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_receptors Activation TrkB TrkB Receptor Postsynaptic_receptors->TrkB Activation (long-term) CREB CREB TrkB->CREB Phosphorylation BDNF BDNF BDNF->TrkB Binding pCREB pCREB Gene_expression Gene Expression pCREB->Gene_expression Activation Gene_expression->BDNF ↑ Synthesis Neuroplasticity ↑ Neuroplasticity ↑ Neurogenesis Gene_expression->Neuroplasticity Antidepressant_effects Delayed Antidepressant Effects Neuroplasticity->Antidepressant_effects

Fluoxetine Signaling Pathway

Fluoxetine selectively inhibits the serotonin transporter (SERT) on the presynaptic neuron, blocking the reuptake of serotonin from the synaptic cleft. This leads to an acute increase in synaptic serotonin levels. The therapeutic antidepressant effects, however, are associated with longer-term neuroadaptive changes. Chronic elevation of synaptic serotonin leads to the activation of postsynaptic 5-HT receptors, which in turn promotes the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF)[8][9]. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that includes the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB)[10]. Activated CREB then promotes the transcription of genes involved in neuroplasticity and neurogenesis, which are believed to underlie the delayed therapeutic effects of fluoxetine[3].

Conclusion

This compound and fluoxetine demonstrate antidepressant-like properties through distinct mechanisms of action, which is reflected in their different onset of action in preclinical models. OPC-14523, with its multimodal agonism at σ₁ and 5-HT₁ₐ receptors, shows promise for a rapid antidepressant effect. In contrast, fluoxetine, a well-established SSRI, exerts its effects through a gradual process of neuroadaptation following serotonin reuptake inhibition. Further research, including direct comparative clinical trials, is necessary to fully elucidate the therapeutic potential and differential clinical profiles of these two compounds.

References

A Comparative Analysis of OPC-14523 Hydrochloride and Other Sigma Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of OPC-14523 hydrochloride with other prominent sigma receptor agonists, supported by experimental data. The information presented is intended to assist researchers in making informed decisions for their studies in neuropharmacology and drug development.

Introduction to Sigma Receptor Agonists

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique protein chaperones primarily located at the endoplasmic reticulum-mitochondria interface. They are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders. Sigma receptor agonists are molecules that bind to and activate these receptors, modulating downstream signaling pathways and eliciting various physiological responses. This guide focuses on this compound and compares its pharmacological profile with other well-characterized sigma receptor agonists: PRE-084, a selective sigma-1 agonist; Cutamesine (SA4503), another selective sigma-1 agonist; and Siramesine (Lu 28-179), a selective sigma-2 agonist.

Comparative Quantitative Data

The following tables summarize the binding affinities and in vivo efficacy of this compound and the selected comparator agonists. This data provides a quantitative basis for comparing their potency and selectivity.

Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM)

CompoundSigma-1 (σ1)Sigma-2 (σ2)5-HT1A5-HT TransporterSelectivity (σ1 vs σ2)
OPC-14523 HCl 47 (IC50)[1][2]56 (IC50)[1][2]2.3 (IC50)[1][2]80 (IC50)[1][2]~1.2-fold for σ1
PRE-084 44 (IC50)>10,000 (IC50)-->227-fold for σ1
Cutamesine (SA4503) 17.4 (IC50)1784 (IC50)-->100-fold for σ1
Siramesine (Lu 28-179) 17 (IC50)0.12 (IC50)21000 (IC50)->140-fold for σ2

Table 2: Comparative In Vivo Efficacy (Forced Swim Test)

CompoundAnimal ModelED50 (mg/kg, p.o.)Reference
OPC-14523 HCl Rat27[2]
OPC-14523 HCl Mouse20[2]

Signaling Pathways

Activation of sigma and 5-HT1A receptors initiates complex downstream signaling cascades that are believed to underlie the therapeutic effects of agonists like OPC-14523.

sigma1_signaling cluster_membrane Endoplasmic Reticulum Membrane Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R modulates IonChannels Ion Channels (K+, Ca2+, Na+) Sigma1->IonChannels modulates MAPK_ERK MAPK/ERK Pathway Sigma1->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Sigma1->PI3K_Akt Ca_release Ca2+ Release from ER IP3R->Ca_release Agonist Sigma-1 Agonist (e.g., OPC-14523, PRE-084, Cutamesine) Agonist->Sigma1 Neuronal_Plasticity Neuronal Plasticity & Survival Ca_release->Neuronal_Plasticity MAPK_ERK->Neuronal_Plasticity BDNF BDNF Expression PI3K_Akt->BDNF BDNF->Neuronal_Plasticity

Caption: Sigma-1 Receptor Signaling Pathway.

sigma2_signaling cluster_membrane Endoplasmic Reticulum Membrane Sigma2 Sigma-2 Receptor (TMEM97) Ca_signaling Altered Ca2+ Signaling Sigma2->Ca_signaling Cell_Cycle Cell Cycle Arrest Sigma2->Cell_Cycle Apoptosis Apoptosis Sigma2->Apoptosis mTOR mTOR Pathway (Inhibition) Sigma2->mTOR Agonist Sigma-2 Agonist (e.g., Siramesine) Agonist->Sigma2 Autophagy Autophagy mTOR->Autophagy

Caption: Sigma-2 Receptor Signaling Pathway.

FHT1A_signaling cluster_membrane Cell Membrane HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC inhibits ERK ↑ ERK Activation Gi->ERK cAMP ↓ cAMP AC->cAMP Agonist 5-HT1A Agonist (e.g., OPC-14523) Agonist->HT1A PKA ↓ PKA cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity ERK->Neuronal_Activity

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor (e.g., sigma-1, sigma-2, 5-HT1A).

Materials:

  • Membrane Preparations: Brain tissue (e.g., guinea pig or rat) or cells expressing the target receptor.

  • Radioligand: A radioactively labeled compound with high affinity and selectivity for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]DTG for sigma-2 in the presence of a sigma-1 masker, [3H]8-OH-DPAT for 5-HT1A).

  • Test Compound: The compound to be evaluated (e.g., OPC-14523 HCl).

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., haloperidol).

  • Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of the non-specific binding ligand is also prepared.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound in rodents.

Apparatus:

  • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).

  • Water maintained at a specific temperature (e.g., 23-25°C).

Procedure (for rats):

  • Pre-test Session: On the first day, each rat is individually placed in the cylinder filled with water (to a depth of ~15 cm) for a 15-minute session. This is done to induce a state of behavioral despair.

  • Test Session: 24 hours after the pre-test, the rats are administered the test compound (e.g., OPC-14523 HCl) or vehicle at a specific time before the test. They are then placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the test session.

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect. The dose that produces a 50% reduction in immobility time (ED50) can be calculated.

Procedure (for mice):

  • Typically, a single 6-minute test session is conducted without a pre-test session. The last 4 minutes of the session are scored for immobility.

Discussion and Conclusion

This compound presents a unique pharmacological profile as a potent agonist at both sigma and 5-HT1A receptors.

  • Comparison with Selective Sigma-1 Agonists (PRE-084, Cutamesine): Unlike the highly selective sigma-1 agonists PRE-084 and Cutamesine, OPC-14523 exhibits significant affinity for both sigma-1 and sigma-2 receptors, as well as the 5-HT1A receptor. This broader receptor interaction profile may contribute to its distinct in vivo effects. The antidepressant-like activity of OPC-14523 is thought to be mediated by the synergistic action at both sigma and 5-HT1A receptors.

  • Comparison with Selective Sigma-2 Agonist (Siramesine): Siramesine is highly selective for the sigma-2 receptor, with its primary investigated applications being in oncology and anxiety. In contrast, OPC-14523's relatively balanced affinity for both sigma subtypes, coupled with its potent 5-HT1A agonism, positions it more as a potential treatment for depression and other neuropsychiatric disorders.

References

A Comparative Analysis of OPC-14523 Hydrochloride (Brexpiprazole) and Imipramine for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles and clinical efficacy of OPC-14523 hydrochloride, now known as brexpiprazole (B1667787), and the tricyclic antidepressant imipramine (B1671792). While direct head-to-head clinical trials are not available, this document synthesizes existing data to offer an objective overview for research and development purposes.

Executive Summary

Imipramine, a well-established tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder for decades. It primarily functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506). This compound (brexpiprazole) represents a newer generation of psychotropic medication with a multi-receptor mechanism of action, acting as a serotonin-dopamine activity modulator. It is approved as an adjunctive treatment for major depressive disorder. This guide will delve into their distinct mechanisms, present available clinical efficacy data, and outline the experimental protocols from key studies.

Mechanism of Action

The two compounds exhibit fundamentally different pharmacological profiles, which are reflected in their clinical applications and side-effect profiles.

Imipramine is a tricyclic antidepressant (TCA) that non-selectively inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[1][2][3][4] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Imipramine and its active metabolite, desipramine, also have notable antagonist activity at various other receptors, including muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors, which contributes to its side-effect profile.[2][4][5]

This compound (Brexpiprazole) is classified as a serotonin-dopamine activity modulator (SDAM). Its mechanism of action is more complex, involving:

  • Partial agonism at dopamine (B1211576) D2 and serotonin 5-HT1A receptors. [6]

  • Antagonism at serotonin 5-HT2A receptors. [6]

  • High affinity for and antagonism of noradrenergic alpha-1B and alpha-2C receptors.[6]

This distinct receptor-binding profile is thought to contribute to its efficacy in treating depressive symptoms with a potentially different side-effect profile compared to traditional antidepressants.[3]

Signaling Pathway Overview

cluster_Imipramine Imipramine cluster_Brexpiprazole OPC-14523 (Brexpiprazole) Imipramine Imipramine NET Norepinephrine Transporter (NET) Imipramine->NET Inhibits SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits NE_Synapse Increased Norepinephrine in Synapse NET->NE_Synapse Leads to Serotonin_Synapse Increased Serotonin in Synapse SERT->Serotonin_Synapse Leads to Brexpiprazole Brexpiprazole D2R Dopamine D2 Receptor Brexpiprazole->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Brexpiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Brexpiprazole->HT2A Antagonist Modulation Modulated Neurotransmission D2R->Modulation HT1A->Modulation HT2A->Modulation

Figure 1. Simplified signaling pathways of Imipramine and OPC-14523 (Brexpiprazole).

Comparative Efficacy Data

Direct comparative clinical trials between OPC-14523 (brexpiprazole) and imipramine as monotherapies for depression have not been conducted. Brexpiprazole has been primarily evaluated as an adjunctive therapy in patients with an inadequate response to standard antidepressant treatments. Imipramine's efficacy has been established in numerous monotherapy trials against placebo and other antidepressants.

OPC-14523 (Brexpiprazole) - Adjunctive Therapy in MDD

Clinical trials for brexpiprazole in major depressive disorder (MDD) have focused on its use as an add-on to ongoing antidepressant therapy.

Study Treatment Arms Primary Outcome Measure Key Findings
Pyxis Trial Adjunctive Brexpiprazole 2 mg/day + ADT vs. Placebo + ADTChange from baseline in MADRS Total ScoreStatistically significant improvement in MADRS total score for the brexpiprazole group compared to placebo.[3]
Polaris Trial Adjunctive Brexpiprazole 1 mg/day and 3 mg/day + ADT vs. Placebo + ADTChange from baseline in MADRS Total ScoreThe 3 mg/day dose of brexpiprazole showed a statistically significant improvement in MADRS total score compared to placebo.[3]
Imipramine - Monotherapy in Depression

Imipramine has been extensively studied as a first-line treatment for depression.

Study Treatment Arms Primary Outcome Measure Key Findings
Kocsis et al. (1996) Imipramine vs. Sertraline (B1200038) vs. PlaceboChange from baseline in HAM-D-17 and MADRSImipramine was significantly more effective than placebo in reducing depressive symptoms. Response rates: Imipramine 64%, Sertraline 59%, Placebo 44%.[7]
Stewart et al. (1988) Imipramine vs. PlaceboChange in depressive symptomsMarkedly favorable responses occurred in 45% of imipramine-treated patients compared to 12% of placebo-treated patients.[8][9]
Philipp et al. (1999) Hypericum Extract vs. Imipramine vs. PlaceboChange from baseline in HAM-D-17Imipramine was as effective as hypericum extract and both were more effective than placebo in reducing HAM-D scores.[10]

Experimental Protocols

Preclinical Evaluation of OPC-14523

A key preclinical study provided the initial rationale for the antidepressant potential of OPC-14523.

Forced Swimming Test (FST) in Rodents

  • Objective: To assess the antidepressant-like activity of OPC-14523 in comparison to imipramine and fluoxetine (B1211875).

  • Methodology:

    • Male Sprague-Dawley rats and male ddY mice were used.

    • Animals were orally administered OPC-14523, imipramine, fluoxetine, or vehicle.

    • For the acute study with OPC-14523, the test was conducted 60 minutes after a single administration. For imipramine and fluoxetine, the drugs were administered once daily for at least four days.

    • Animals were placed in a cylinder of water, and the duration of immobility was recorded during the last 4 minutes of a 6-minute session.

  • Key Findings: A single oral administration of OPC-14523 produced a significant antidepressant-like effect (reduced immobility time). In contrast, imipramine and fluoxetine required repeated dosing to show a similar effect.[11]

cluster_Workflow Forced Swimming Test Protocol start Rodent Subjects (Rats and Mice) dosing Drug Administration (OPC-14523, Imipramine, Fluoxetine, or Vehicle) start->dosing acute_opc Single Dose (OPC-14523) dosing->acute_opc repeated_imi_flu Repeated Dosing (Imipramine, Fluoxetine) dosing->repeated_imi_flu test Forced Swim Test (6-minute session) acute_opc->test 60 min post-dose repeated_imi_flu->test After multiple days measurement Measure Immobility Time (last 4 minutes) test->measurement outcome Antidepressant-like Effect Assessment measurement->outcome

Figure 2. Experimental workflow for the preclinical Forced Swimming Test.
Clinical Trial Design for Adjunctive Brexpiprazole

The clinical development of brexpiprazole for MDD followed a standard adjunctive therapy trial design.

Randomized, Double-Blind, Placebo-Controlled Trial

  • Objective: To evaluate the efficacy and safety of brexpiprazole as an adjunctive treatment in adults with MDD and an inadequate response to one to three prior antidepressant treatments (ADTs).

  • Methodology:

    • Screening Phase: Patients were assessed for eligibility.

    • Prospective Treatment Phase: Patients with an inadequate response to their current ADT entered an 8-week phase where they continued their ADT.

    • Randomization: Patients who still did not respond were randomized to receive either a fixed dose of brexpiprazole or placebo, in addition to their ongoing ADT.

    • Double-Blind Treatment Phase: This phase typically lasted for 6 weeks.

    • Primary Efficacy Endpoint: The primary outcome was the mean change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

  • Key Inclusion Criteria: Adults aged 18-65 with a DSM-IV-TR diagnosis of MDD, recurrent, without psychotic features, and a history of inadequate response to at least one ADT.

cluster_ClinicalTrial Adjunctive Brexpiprazole Clinical Trial Workflow screening Patient Screening (MDD with inadequate ADT response) prospective 8-Week Prospective Treatment (Continue current ADT) screening->prospective non_response Inadequate Response Confirmation prospective->non_response randomization Randomization non_response->randomization brex_arm Adjunctive Brexpiprazole + ADT randomization->brex_arm placebo_arm Adjunctive Placebo + ADT randomization->placebo_arm treatment 6-Week Double-Blind Treatment brex_arm->treatment placebo_arm->treatment endpoint Primary Endpoint Assessment (Change in MADRS score) treatment->endpoint

References

Control Experiments for OPC-14523 Hydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of OPC-14523 hydrochloride, a novel antidepressant candidate, with established alternatives. It details essential control experiments for robust study design and presents supporting experimental data and protocols to facilitate informed research decisions.

This compound is a multi-target ligand with a unique pharmacological profile, acting as a sigma (σ) receptor agonist, a serotonin (B10506) 1A (5-HT1A) receptor agonist, and a serotonin reuptake inhibitor.[1][2] Its antidepressant-like effects, particularly its rapid onset of action compared to conventional antidepressants, are attributed to the combined stimulation of σ and 5-HT1A receptors.[1][3] This guide outlines key in vivo and in vitro experiments to elucidate and validate the mechanism of action of OPC-14523 and objectively compare its performance against standard antidepressants like fluoxetine (B1211875) (an SSRI) and imipramine (B1671792) (a tricyclic antidepressant).

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and its common comparators.

Compound Target In Vitro Affinity (IC50, nM) In Vivo Efficacy (ED50, mg/kg) Notes
OPC-14523 σ1 Receptor4720 (mice, FST)Acute antidepressant-like effects are blocked by σ and 5-HT1A receptor antagonists.[1]
σ2 Receptor5627 (rats, FST)Weak inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[1]
5-HT1A Receptor2.3Acts as an agonist on both pre- and post-synaptic 5-HT1A receptors.[4][5]
5-HT Transporter80Inhibition of 5-HT reuptake is not the primary mechanism for its acute antidepressant effects in vivo.[1]
Fluoxetine 5-HT TransporterPotentVariesRequires repeated dosing (at least four days) to show antidepressant-like activity in the FST.[1]
Imipramine 5-HT & NE TransportersPotentVariesAlso requires repeated dosing to show efficacy in the FST.[1]
Compound Efficacy Tolerability/Side Effects
OPC-14523 Rapid onset of antidepressant-like effects in animal models.[1][3]Specific side effect profile not extensively detailed in provided abstracts.
SSRIs (e.g., Fluoxetine) Generally effective, but with a delayed onset of action.[1]Better tolerated than TCAs, with lower rates of treatment discontinuation due to side effects.[6] Common side effects can include nausea, insomnia, and sexual dysfunction.
TCAs (e.g., Imipramine) Effective, particularly in in-patients.[6]Poorer tolerability compared to SSRIs, with a higher incidence of side effects such as dry mouth, constipation, and dizziness, leading to higher discontinuation rates.[6][7]

Experimental Protocols

In Vivo Model: Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that an animal will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressants are expected to increase the duration of active, escape-oriented behaviors (swimming, climbing) and decrease the duration of immobility.

Protocol for Rats:

  • Apparatus: A transparent cylindrical container (40 cm height, 20 cm diameter) filled with water (25°C ± 1°C) to a depth of 30 cm.

  • Pre-test Session (Day 1): Naive rats are placed individually in the cylinder for a 15-minute session.[8][9]

  • Drug Administration:

    • OPC-14523 Group: Administer this compound orally (e.g., 1-100 mg/kg) 60 minutes before the test session.[2]

    • Fluoxetine/Imipramine Groups: Administer fluoxetine or imipramine (e.g., 10-20 mg/kg, i.p.) daily for at least four consecutive days prior to the test session.[1][8]

    • Vehicle Control Group: Administer the vehicle solution using the same route and timing as the drug groups.

  • Test Session (Day 2): 24 hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.[8][9]

  • Data Analysis: The duration of immobility, swimming, and climbing are recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Protocol for Mice:

  • Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.[10][11]

  • Test Session: Mice are placed individually in the cylinder for a single 6-minute session.[12][13]

  • Drug Administration: Administer drugs (OPC-14523, fluoxetine, imipramine, or vehicle) at appropriate doses and time points prior to the test session.

  • Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute session.[11][12][13]

Control Experiments: Elucidating the Mechanism of Action of OPC-14523

To confirm that the antidepressant-like effects of OPC-14523 are mediated by its activity at sigma and 5-HT1A receptors, antagonist challenge studies are essential.

Protocol:

  • Pre-treatment with Antagonists:

    • Sigma Receptor Blockade: Administer a selective sigma receptor antagonist, such as NE-100, prior to the administration of OPC-14523.[1][4]

    • 5-HT1A Receptor Blockade: Administer a selective 5-HT1A receptor antagonist, such as WAY-100635 or NAN-190, prior to the administration of OPC-14523.[1][4]

  • OPC-14523 Administration: Administer OPC-14523 at a behaviorally effective dose.

  • Forced Swim Test: Conduct the FST as described above.

  • Expected Outcome: If the antidepressant-like effects of OPC-14523 are mediated by sigma and/or 5-HT1A receptors, pre-treatment with the respective antagonists should block or significantly attenuate the reduction in immobility time caused by OPC-14523.[1]

Mandatory Visualization

Signaling Pathways and Experimental Logic

The following diagrams illustrate the proposed signaling pathways of this compound and the logical workflow for the control experiments.

OPC14523_Signaling_Pathway cluster_OPC14523 This compound cluster_targets Molecular Targets cluster_effects Downstream Effects cluster_outcome Therapeutic Outcome OPC14523 OPC-14523 SigmaR Sigma (σ) Receptor OPC14523->SigmaR Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist SERT Serotonin Transporter (SERT) OPC14523->SERT Inhibitor Neuroprotection Neuroprotection (via σ Receptor) SigmaR->Neuroprotection SerotoninModulation Modulation of Serotonergic Neurotransmission (via 5-HT1A Receptor) HT1AR->SerotoninModulation SerotoninReuptakeInhibition Increased Synaptic Serotonin (via SERT) SERT->SerotoninReuptakeInhibition AntidepressantEffect Antidepressant-like Effects Neuroprotection->AntidepressantEffect SerotoninModulation->AntidepressantEffect SerotoninReuptakeInhibition->AntidepressantEffect

Caption: Proposed multi-target signaling pathway of this compound.

Control_Experiment_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_measurement Measurement cluster_hypothesis Hypothesized Outcomes AnimalModel Rodent Model (Rat or Mouse) FST Forced Swim Test (FST) AnimalModel->FST Vehicle Vehicle Control FST->Vehicle OPC14523 OPC-14523 FST->OPC14523 Antagonist_NE100 NE-100 (σ Antagonist) + OPC-14523 FST->Antagonist_NE100 Antagonist_WAY100635 WAY-100635 (5-HT1A Antagonist) + OPC-14523 FST->Antagonist_WAY100635 Immobility Duration of Immobility Vehicle->Immobility Baseline OPC14523->Immobility Reduced Antagonist_NE100->Immobility Baseline Antagonist_WAY100635->Immobility Baseline H1 OPC-14523 decreases immobility Immobility->H1 H2 Antagonists block the effect of OPC-14523 Immobility->H2

Caption: Experimental workflow for control experiments with receptor antagonists.

References

Unraveling the Antidepressant Potential of OPC-14523: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the reproducibility and comparative efficacy of novel antidepressant compounds is paramount. This guide provides an objective comparison of the antidepressant-like effects of OPC-14523 with other alternatives, supported by available preclinical data. We delve into its unique mechanism of action and present a detailed look at the experimental protocols used to evaluate its efficacy.

OPC-14523 is a novel compound that has demonstrated potential antidepressant-like effects in animal models.[1][2] Its mechanism of action is distinguished by its dual activity as a sigma-1 (σ1) receptor agonist and a serotonin (B10506) 1A (5-HT1A) receptor agonist.[1][2] This dual action is believed to contribute to a potentially faster onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[3]

Comparative Efficacy in Preclinical Models

The antidepressant-like effects of OPC-14523 have been primarily evaluated using the Forced Swim Test (FST), a widely used behavioral assay for screening potential antidepressant drugs.[2][4]

Forced Swim Test (FST)

In the FST, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. OPC-14523 has been shown to produce a marked antidepressant-like effect in both rats and mice in the FST.[2]

CompoundSpeciesDoseEffect on Immobility TimeCitation
OPC-14523 RatED₅₀ = 27 mg/kg (p.o.)Dose-dependent decrease[2]
OPC-14523 MouseED₅₀ = 20 mg/kg (p.o.)Dose-dependent decrease[2]
Fluoxetine (B1211875) Mouse1.0 mg/kgSignificant decrease[5]
Fluoxetine Mouse2.0 mg/kgSignificant decrease[5]
SA4503 Rat3 and 10 mg/kg (i.p.)Increased swimming time[6]
Cariprazine --Preclinical data on immobility time not available in the provided search results.-

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. (p.o. - oral administration, i.p. - intraperitoneal administration)

Notably, the antidepressant-like activity of OPC-14523 in the FST was observed after a single oral administration, whereas conventional antidepressants like fluoxetine and imipramine (B1671792) required repeated dosing over several days to show similar activity.[2] This finding supports the potential for a more rapid onset of action for OPC-14523.[3]

Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a behavioral test used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic (anti-anxiety) effect, which can be a component of the therapeutic profile of some antidepressants.

Quantitative data on the effects of OPC-14523 in the Elevated Plus Maze test were not available in the reviewed literature.

Mechanism of Action: A Dual-Receptor Strategy

The antidepressant-like effects of OPC-14523 are attributed to its combined action on σ1 and 5-HT1A receptors.[1][2] The acute antidepressant-like activity of OPC-14523 is blocked by pretreatment with antagonists for either the σ1 receptor (NE-100) or the 5-HT1A receptor (WAY-100635), indicating that both receptor systems are crucial for its effect.[2]

The proposed mechanism involves the modulation of serotonergic neuron activity in the dorsal raphe nucleus (DRN), a key brain region in the regulation of mood.[3]

OPC-14523 Signaling Pathway Proposed Signaling Pathway of OPC-14523 OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor OPC14523->Sigma1R Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist DRN Dorsal Raphe Nucleus (DRN) Serotonergic Neuron Sigma1R->DRN Modulates HT1AR->DRN Modulates IncreaseFiring Increased Neuronal Firing DRN->IncreaseFiring Neuroplasticity Enhanced Neuroplasticity (e.g., in Hippocampus) IncreaseFiring->Neuroplasticity AntidepressantEffect Antidepressant-like Effects Neuroplasticity->AntidepressantEffect

Proposed signaling cascade for OPC-14523.

Experimental Protocols

Reproducibility of experimental findings is a cornerstone of scientific research. Below are detailed methodologies for the key behavioral tests cited in the evaluation of OPC-14523 and its alternatives.

Forced Swim Test (FST) Protocol (Rodent)

The FST is a common behavioral despair test used to screen for antidepressant efficacy.[4]

FST_Workflow Forced Swim Test Experimental Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis AnimalAcclimation Acclimate animals to testing room DrugAdmin Administer OPC-14523 or alternative compound AnimalAcclimation->DrugAdmin PlaceInCylinder Gently place animal in a cylinder of water DrugAdmin->PlaceInCylinder RecordSession Record behavior for a set duration (e.g., 6 minutes) PlaceInCylinder->RecordSession MeasureImmobility Measure the total time spent immobile RecordSession->MeasureImmobility CompareGroups Compare immobility time between treatment groups MeasureImmobility->CompareGroups

Workflow for the Forced Swim Test.

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

Procedure:

  • Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Drug Administration: OPC-14523, a comparator drug, or a vehicle is administered at a predetermined time before the test.

  • Test Session: Each animal is individually placed in the cylinder of water for a 6-minute session.

  • Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time is calculated for each treatment group and compared to the vehicle control group.

Elevated Plus Maze (EPM) Protocol (Rodent)

The EPM is used to assess anxiety-like behavior by measuring the animal's exploration of open versus enclosed spaces.

Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal size.

Procedure:

  • Acclimation: Animals are habituated to the testing room before the experiment.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).

  • Behavioral Scoring: The time spent in and the number of entries into the open and closed arms are recorded using a video-tracking system.

  • Data Analysis: The percentage of time spent in the open arms and the number of open arm entries are calculated and compared between treatment groups.

Alternatives to OPC-14523

Several other compounds are being investigated for their antidepressant effects, some of which share a similar mechanism of action with OPC-14523.

  • SA4503: A selective σ1 receptor agonist that has shown antidepressant-like effects in preclinical studies, including an increase in swimming time in the FST.[6]

  • Cariprazine: An atypical antipsychotic that also exhibits partial agonist activity at dopamine (B1211576) D2/D3 and serotonin 5-HT1A receptors. While it has shown efficacy in treating bipolar depression, specific preclinical data on its effects in the FST and EPM were not prominently available in the reviewed literature.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, including fluoxetine and sertraline, are widely used as first-line treatments for depression. They primarily act by blocking the reuptake of serotonin in the brain. As noted, their antidepressant effects in preclinical models often require chronic administration.

Conclusion

The available preclinical data suggest that OPC-14523 exhibits antidepressant-like properties in the Forced Swim Test, with a potential for a faster onset of action compared to traditional antidepressants. Its dual agonism at σ1 and 5-HT1A receptors presents a novel and promising mechanism for the treatment of depression. However, a significant gap in the publicly available data is the lack of quantitative results from the Elevated Plus Maze test, which would provide a more complete preclinical profile of its effects on anxiety-related behaviors. Further research, including direct, head-to-head comparative studies with modern antidepressants and other novel compounds, is necessary to fully elucidate the reproducibility and therapeutic potential of OPC-14523.

References

A Comparative Guide to OPC-14523 Hydrochloride and its Pharmacological Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of OPC-14523 hydrochloride with other relevant compounds, offering insights for research and development in the field of neuropsychiatric disorders. OPC-14523 is a novel psychotropic agent with a multimodal mechanism of action, primarily characterized by its activity as a serotonin (B10506) (5-HT) reuptake inhibitor, a sigma (σ) receptor agonist, and a 5-HT1A receptor agonist.[1][2] Due to the limited public data on direct structural analogs, this guide will compare OPC-14523 with pharmacologically similar agents, including the atypical antipsychotics aripiprazole (B633), brexpiprazole, and cariprazine (B1246890), which also exhibit complex receptor interaction profiles.

In Vitro Pharmacological Profile: A Comparative Analysis

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of OPC-14523 and its comparators. Lower Ki values indicate higher binding affinity.

Receptor TargetOPC-14523AripiprazoleBrexpiprazoleCariprazine
Serotonin Transporter (SERT) 80[1]5301.11.9
Sigma-1 Receptor 47-56[1]---
5-HT1A Receptor 2.3[1]1.70.122.6
Dopamine (B1211576) D2 Receptor -0.340.30.49
Dopamine D3 Receptor -0.81.10.085
5-HT2A Receptor -3.40.4718.8

In Vivo Efficacy: Forced Swim Test

The Forced Swim Test (FST) is a widely used preclinical model to assess the antidepressant-like activity of compounds. The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

CompoundSpeciesDose (mg/kg)Outcome
OPC-14523 Rat27 (ED50)Marked antidepressant-like effect[1]
OPC-14523 Mouse20 (ED50)Marked antidepressant-like effect[1]
Fluoxetine Rat/Mouse-Required repeated dosing to show activity[1]
Imipramine Rat/Mouse-Required repeated dosing to show activity[1]
Atypical Antipsychotics Rat-Some neuroleptics with antidepressant activity shorten the period of immobility[3]

Signaling Pathways and Mechanism of Action

OPC-14523's unique pharmacological profile suggests a complex interplay of signaling pathways contributing to its therapeutic effects. Its action on the serotonin transporter increases synaptic serotonin levels, a common mechanism for many antidepressants. Concurrently, its potent agonism at 5-HT1A receptors, both pre- and post-synaptically, can modulate serotonergic neuron firing and downstream signaling cascades.[2] The activation of sigma-1 receptors, which are intracellular chaperones, can influence a variety of cellular processes, including calcium signaling and inter-organelle communication, further contributing to its neuroprotective and antidepressant-like effects.

OPC-14523_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin 5-HT SERT->Serotonin Reuptake HT1A_pre 5-HT1A Autoreceptor HT1A_pre->SERT Modulates Firin Rate OPC14523_pre OPC-14523 OPC14523_pre->SERT Inhibition OPC14523_pre->HT1A_pre Agonism HT1A_post 5-HT1A Receptor Serotonin->HT1A_post Binds Cellular_Effects Cellular Effects (e.g., Ca2+ signaling) HT1A_post->Cellular_Effects Sigma1R Sigma-1 Receptor Sigma1R->Cellular_Effects OPC14523_post OPC-14523 OPC14523_post->HT1A_post Agonism OPC14523_post->Sigma1R Agonism

OPC-14523 Multimodal Mechanism of Action

Experimental Protocols

In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity of test compounds to specific receptor targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Radioligand Binding: A known concentration of a radiolabeled ligand specific for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Affinity_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Unbound Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Workflow for In Vitro Binding Affinity Assay
Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a test compound in rodents.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation (for rats): On the first day, rats are placed in the cylinder for a 15-minute pre-test session.

  • Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), the animals are administered the test compound or vehicle at a specified time before the test. Each animal is then placed in the water-filled cylinder for a 5-6 minute session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the final 4 minutes of the test session.

  • Data Analysis: The mean immobility time for the treated group is compared to the vehicle-treated control group. A statistically significant reduction in immobility time is considered an antidepressant-like effect.

Forced_Swim_Test_Workflow start Start pretest Day 1: Pre-test (15 min swim) start->pretest drug_admin Day 2: Administer Test Compound/Vehicle pretest->drug_admin test_session Day 2: Test Session (5-6 min swim) drug_admin->test_session scoring Record Immobility (last 4 min) test_session->scoring analysis Compare Immobility Time (Treated vs. Control) scoring->analysis end End analysis->end

Workflow for the Forced Swim Test in Rats

Conclusion

This compound demonstrates a unique and complex pharmacological profile, distinguishing it from conventional antidepressants and even from newer multimodal agents. Its potent activity at sigma-1 and 5-HT1A receptors, in addition to serotonin reuptake inhibition, suggests a potential for broad efficacy in neuropsychiatric disorders. The comparison with aripiprazole, brexpiprazole, and cariprazine highlights the diverse ways in which modulation of the serotonin and dopamine systems can be achieved. While these comparators are primarily classified as atypical antipsychotics, their partial agonism at D2 and 5-HT1A receptors, along with interactions with other serotonin receptors, underscores the growing interest in multi-target drug discovery for complex brain disorders.[4] Further research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.

References

Blocking the Effects of OPC-14523: A Comparative Guide to 5-HT1A Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data on the blockade of the pharmacological effects of OPC-14523, a novel sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptor agonist, with a primary focus on the selective 5-HT1A antagonist, WAY-100635. Alternative antagonists are also evaluated to provide a broader context for researchers in the field of neuropsychopharmacology.

Executive Summary

OPC-14523 exhibits potent antidepressant-like activity, primarily through its dual agonism at σ and 5-HT1A receptors. Its effects can be effectively blocked by 5-HT1A receptor antagonists. WAY-100635 has been demonstrated to be a potent and selective antagonist for this purpose. This guide presents a comparative analysis of WAY-100635 and other relevant antagonists, including NAN-190 and the σ receptor antagonist NE-100, based on available experimental data.

Data Presentation

Table 1: Comparative Binding Affinities of OPC-14523 and Antagonists
CompoundPrimary Target(s)Receptor SubtypeSpeciesIC50 (nM)Ki (nM)
OPC-14523 σ and 5-HT1A Agonist5-HT1ARat2.3-
σ1Rat47-
σ2Rat56-
WAY-100635 5-HT1A Antagonist5-HT1ARat-0.98
NAN-190 5-HT1A Antagonist5-HT1ARat-0.48
NE-100 σ1 Antagonistσ1-49.635.8

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: In Vivo Blockade of OPC-14523 Induced Behaviors
AntagonistPrimary TargetOPC-14523 Induced EffectSpeciesEffective Antagonist DoseRoute of Administration
WAY-100635 5-HT1A AntagonistAntidepressant-like effect (Forced Swim Test)Rat0.1 - 1 mg/kgs.c.
NAN-190 5-HT1A AntagonistFlat Body PostureRatNot specifiedNot specified
NE-100 σ1 AntagonistAntidepressant-like effect (Forced Swim Test)RatNot specifiedNot specified

Experimental Protocols

Forced Swim Test (as per Tottori et al., 2001)

The forced swim test is a widely used behavioral model to assess antidepressant-like activity.

  • Apparatus: A glass cylinder (20 cm in diameter, 40 cm in height) is filled with water (25°C) to a depth of 15 cm.

  • Procedure:

    • Rats are individually placed into the cylinder for a 15-minute pre-test session.

    • 24 hours later, the animals are administered OPC-14523 (or vehicle) and the respective antagonist (or vehicle) at specified pretreatment times.

    • The rats are then placed back into the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility during the 5-minute test session is recorded. A significant reduction in immobility time is indicative of an antidepressant-like effect. The blockade of this effect by an antagonist is measured by the reversal of the reduction in immobility.

In Vivo Extracellular Single-Unit Recordings (as per Bermack and Debonnel, 2007)

This electrophysiological technique is used to measure the firing activity of neurons in specific brain regions.

  • Animal Preparation:

    • Rats are anesthetized with urethane.

    • The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the dorsal raphe nucleus (DRN) or other regions of interest.

  • Recording:

    • A glass micropipette electrode is lowered into the target brain region to record the extracellular activity of single neurons.

    • The firing rate of spontaneously active neurons is recorded.

  • Drug Administration:

    • OPC-14523 and antagonists are administered intravenously (i.v.) or via microiontophoresis directly onto the recorded neuron.

  • Data Analysis: Changes in the firing rate of the neuron following drug administration are recorded and analyzed. Antagonism is determined by the ability of the antagonist to prevent or reverse the effects of OPC-14523 on neuronal firing.

Mandatory Visualization

G cluster_0 OPC-14523 Signaling Pathway OPC14523 OPC-14523 SigmaR σ Receptor OPC14523->SigmaR Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist NeuronalActivity Modulation of Neuronal Activity SigmaR->NeuronalActivity HT1AR->NeuronalActivity AntidepressantEffect Antidepressant-like Effects NeuronalActivity->AntidepressantEffect

Caption: OPC-14523 acts as an agonist at both σ and 5-HT1A receptors.

G cluster_1 Blockade of OPC-14523's 5-HT1A-mediated Effects OPC14523 OPC-14523 HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist WAY100635 WAY-100635 WAY100635->HT1AR Antagonist DownstreamEffects Downstream Cellular Effects HT1AR->DownstreamEffects

Caption: WAY-100635 competitively antagonizes OPC-14523 at the 5-HT1A receptor.

G cluster_2 Experimental Workflow: Forced Swim Test AnimalAcclimation Animal Acclimation PreTest Day 1: 15-min Pre-Test Swim AnimalAcclimation->PreTest DrugAdmin Day 2: Administration of OPC-14523 and/or Antagonist PreTest->DrugAdmin Test Day 2: 5-min Test Swim DrugAdmin->Test DataAnalysis Measure Immobility Time Test->DataAnalysis

Caption: Workflow for assessing antidepressant-like effects in the forced swim test.

Discussion and Conclusion

The available data strongly indicate that the antidepressant-like effects of OPC-14523 are mediated by its combined agonistic activity at both σ and 5-HT1A receptors. The selective 5-HT1A antagonist WAY-100635 effectively blocks the 5-HT1A component of OPC-14523's action. Studies show that pretreatment with WAY-100635 can prevent the antidepressant-like effects of OPC-14523 in the forced swim test.

In comparison, NAN-190, another 5-HT1A antagonist, has been shown to block other behavioral effects of OPC-14523, such as the induction of flat body posture. The sigma receptor antagonist, NE-100, also blocks the antidepressant-like effects of OPC-14523, highlighting the contribution of the sigma receptor to its overall pharmacological profile.

For researchers investigating the specific role of the 5-HT1A receptor in the action of dual-acting compounds like OPC-14523, WAY-100635 serves as a highly effective and selective tool. Its high affinity for the 5-HT1A receptor and its demonstrated ability to antagonize OPC-14523's effects in vivo make it a superior choice for isolating the 5-HT1A-mediated component of action.

Future research should focus on generating detailed dose-response curves for the blockade of OPC-14523's effects by WAY-100635, NAN-190, and NE-100 to provide a more quantitative comparison of their potencies. Such data would be invaluable for dissecting the precise contributions of the 5-HT1A and sigma receptor systems to the therapeutic effects of OPC-14523 and similar compounds.

OPC-14523 Hydrochloride: A Comparative Analysis of Single vs. Repeated Dosing Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of single versus repeated dosing of OPC-14523 hydrochloride, a novel compound with high affinity for sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptors. This document synthesizes available preclinical data to elucidate the distinct outcomes of acute and chronic administration, offering valuable insights for ongoing and future research.

Executive Summary

OPC-14523 is an orally active agent with demonstrated antidepressant-like properties in animal models.[1] A key differentiator from traditional antidepressants is its rapid onset of action, observable after a single dose. Repeated administration, however, leads to distinct neurophysiological changes, suggesting an evolving mechanism of action with chronic exposure. This guide will delve into the experimental data supporting these observations, detail the methodologies employed in key studies, and visualize the underlying signaling pathways.

Data Presentation: Quantitative Comparison

A thorough review of publicly available literature did not yield specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for a direct comparison of single versus repeated dosing of this compound. The following tables are structured to accommodate such data should it become available.

Table 1: Pharmacokinetic Parameters of Single Dose this compound

ParameterValueSpecies/ModelRoute of AdministrationReference
Cmax Data not available
Tmax Data not available
AUC Data not available
Half-life (t½) Data not available

Table 2: Pharmacokinetic Parameters of Repeated Dosing of this compound

ParameterValueDosing RegimenSpecies/ModelRoute of AdministrationReference
Cmax (steady state) Data not available
Trough (steady state) Data not available
AUC (dosing interval) Data not available
Accumulation Ratio Data not available

Comparative Efficacy and Mechanism of Action

Single Dose Administration

A single oral administration of OPC-14523 has been shown to produce a significant antidepressant-like effect in rodent models, such as the forced swimming test.[2] This acute effect is a notable advantage over many conventional antidepressants, which often require weeks of repeated dosing to achieve therapeutic efficacy. The rapid onset of action is attributed to the compound's combined agonism at both sigma-1 and 5-HT1A receptors.[2]

Repeated Dose Administration

Studies involving repeated administration of OPC-14523 have revealed significant neuroadaptive changes. A 2-day treatment regimen in rats (1 mg/kg/day) resulted in a significant increase in the firing activity of putative serotonergic neurons in the dorsal raphe nucleus (DRN).[1] This effect was demonstrated to be dependent on the compound's interaction with sigma-1 receptors, as it was blocked by the co-administration of a selective sigma-1 antagonist.[1] Furthermore, this repeated dosing altered the responsiveness of 5-HT1A autoreceptors.[1] These findings suggest that while a single dose elicits an immediate response, repeated dosing engages additional and potentially more sustained neurophysiological mechanisms.

Experimental Protocols

In Vivo Electrophysiology (Repeated Dosing)

Objective: To determine the effect of repeated OPC-14523 administration on the firing activity of dorsal raphe nucleus (DRN) serotonergic neurons.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: this compound (1 mg/kg/day) or vehicle was administered via oral gavage for two consecutive days. In a separate cohort, a selective sigma-1 receptor antagonist (NE-100) was co-administered with OPC-14523.

  • Anesthesia: Animals were anesthetized with a suitable anesthetic agent (e.g., chloral (B1216628) hydrate).

  • Surgical Procedure: The rat was placed in a stereotaxic frame. A burr hole was drilled in the skull overlying the DRN.

  • Electrophysiological Recording: A glass microelectrode was lowered into the DRN to record the extracellular single-unit activity of putative serotonergic neurons. Identification of serotonergic neurons was based on their characteristic slow and regular firing pattern.

  • Data Analysis: The firing rate of the neurons was recorded and analyzed to compare the effects of OPC-14523, vehicle, and co-administration of the antagonist.

G cluster_protocol In Vivo Electrophysiology Workflow drug_admin Drug Administration (OPC-14523 or Vehicle) anesthesia Anesthesia drug_admin->anesthesia surgery Stereotaxic Surgery anesthesia->surgery recording Electrophysiological Recording (DRN Neurons) surgery->recording analysis Data Analysis (Firing Rate Comparison) recording->analysis

Workflow for in vivo electrophysiological recording.
Forced Swimming Test (Single Dose)

Objective: To assess the antidepressant-like effects of a single dose of OPC-14523.

Methodology:

  • Animal Model: Male mice or rats.

  • Drug Administration: A single oral dose of this compound or vehicle was administered at a specified time before the test.

  • Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure: Each animal was placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The session was recorded by a video camera.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the latter part of the test (e.g., the last 4 minutes) was measured.

  • Data Analysis: The immobility time of the OPC-14523-treated group was compared to that of the vehicle-treated group.

G cluster_protocol Forced Swimming Test Workflow drug_admin Single Dose Administration (OPC-14523 or Vehicle) acclimation Acclimation Period drug_admin->acclimation swim_test Forced Swim Test acclimation->swim_test scoring Behavioral Scoring (Immobility Time) swim_test->scoring analysis Statistical Analysis scoring->analysis

Workflow for the forced swimming test.

Signaling Pathways

OPC-14523 exerts its effects through the modulation of sigma-1 and 5-HT1A receptors.

5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR). As an agonist, OPC-14523 binds to this receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability.

Sigma-1 Receptor Signaling: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by ligands like OPC-14523 can modulate a variety of downstream signaling pathways, including calcium signaling and the activity of various ion channels and kinases. This modulation is thought to contribute to the neuroprotective and antidepressant effects of sigma-1 receptor agonists.

G cluster_5HT1A 5-HT1A Receptor Pathway cluster_Sigma1 Sigma-1 Receptor Pathway OPC1 OPC-14523 R_5HT1A 5-HT1A Receptor OPC1->R_5HT1A Agonist AC Adenylyl Cyclase R_5HT1A->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Response1 Neuronal Modulation PKA->Response1 OPC2 OPC-14523 R_Sigma1 Sigma-1 Receptor OPC2->R_Sigma1 Agonist Ca_Signaling Ca²⁺ Signaling R_Sigma1->Ca_Signaling Modulates Ion_Channels Ion Channels R_Sigma1->Ion_Channels Modulates Kinases Kinases R_Sigma1->Kinases Modulates Response2 Neuroprotection & Antidepressant Effects Ca_Signaling->Response2 Ion_Channels->Response2 Kinases->Response2

References

A Comparative Analysis of OPC-14523 Hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs) for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug OPC-14523 hydrochloride and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The comparison is based on available preclinical data, mechanism of action, and known characteristics of SSRIs. It is important to note that as of the latest available information, direct head-to-head clinical trial data comparing OPC-14523 monotherapy with SSRIs for the treatment of Major Depressive Disorder (MDD) in humans has not been publicly released. Therefore, this guide focuses on preclinical evidence and theoretical frameworks.

Executive Summary

This compound is a novel psychotropic agent with a multimodal mechanism of action, primarily acting as a high-affinity agonist for sigma (σ) and serotonin 5-HT1A receptors, with moderate affinity for the serotonin transporter (SERT).[1][2] This profile contrasts with that of SSRIs, which selectively inhibit the reuptake of serotonin by blocking SERT.[1][2] Preclinical studies suggest that OPC-14523 may offer a more rapid onset of antidepressant-like effects compared to traditional SSRIs.[1][2] However, the clinical significance of these differences remains to be established through robust clinical trials.

Mechanism of Action

This compound: A Multi-Target Approach

OPC-14523 exhibits a unique pharmacological profile by simultaneously modulating multiple neurotransmitter systems implicated in the pathophysiology of depression. Its primary mechanisms include:

  • Sigma (σ) Receptor Agonism: Activation of σ1 receptors is thought to modulate various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, and may contribute to its antidepressant and anxiolytic effects.

  • 5-HT1A Receptor Agonism: As a potent agonist at 5-HT1A receptors, OPC-14523 is expected to produce antidepressant and anxiolytic effects. Agonism at presynaptic 5-HT1A autoreceptors can enhance serotonin release, while postsynaptic agonism directly mediates serotonergic signaling.

  • Serotonin Reuptake Inhibition: OPC-14523 also binds to the serotonin transporter, albeit with lower affinity than typical SSRIs, which may contribute to its overall antidepressant efficacy.

This combination of activities suggests a synergistic effect that may lead to a faster and more robust antidepressant response compared to agents targeting a single mechanism.

Selective Serotonin Reuptake Inhibitors (SSRIs): A Focused Approach

SSRIs, such as fluoxetine, sertraline, and escitalopram, are the first-line treatment for MDD. Their therapeutic effect is primarily attributed to the selective inhibition of SERT in the presynaptic neuron. This blockade leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The therapeutic onset of SSRIs is typically delayed by several weeks, a phenomenon attributed to the time required for adaptive changes in presynaptic and postsynaptic receptor sensitivity.

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound in comparison to representative SSRIs.

Table 1: Receptor Binding Affinities (IC50, nM)
CompoundSigma Receptors5-HT1A ReceptorSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine Transporter (DAT)
OPC-14523 47-56[1]2.3[1]80[1]Very Weak Inhibition[1]Very Weak Inhibition[1]
Fluoxetine --1.4 (R-fluoxetine, Ki)Minimal EffectsMinimal Effects
Sertraline --High AffinityMinimal EffectModerate Affinity
Escitalopram --1.1 (Ki)Minimal to No EffectMinimal to No Effect

Note: Data for SSRIs are presented as Ki values from various sources and may not be directly comparable to the IC50 values for OPC-14523. The table illustrates the relative target engagement profiles.

Table 2: In Vitro Serotonin Reuptake Inhibition (IC50, nM)
Compound3H-5-HT Reuptake Inhibition
OPC-14523 27[1]
Fluoxetine Potent Inhibitor
Sertraline Potent Inhibitor
Escitalopram Potent Inhibitor
Table 3: Antidepressant-like Activity in the Forced Swimming Test (FST)
CompoundOnset of ActionEffective Dose (ED50) in RatsEffective Dose (ED50) in Mice
OPC-14523 Single oral administration[1]27 mg/kg[1]20 mg/kg[1]
Fluoxetine Requires at least 4 days of repeated dosing[1]--
Imipramine Requires at least 4 days of repeated dosing[1]--

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

OPC14523_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron OPC14523 OPC-14523 SERT SERT OPC14523->SERT Inhibition HT1A_auto 5-HT1A Autoreceptor OPC14523->HT1A_auto Agonism HT1A_post 5-HT1A Receptor OPC14523->HT1A_post Agonism Sigma_receptor Sigma Receptor OPC14523->Sigma_receptor Agonism Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->HT1A_post Downstream Downstream Signaling (e.g., Ca2+ mobilization, gene expression) HT1A_post->Downstream Sigma_receptor->Downstream

Caption: Proposed signaling pathway of this compound.

Signaling Pathway of Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT SERT SSRI->SERT Inhibition Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin_receptor Postsynaptic Serotonin Receptors Serotonin->Serotonin_receptor Downstream Downstream Signaling Serotonin_receptor->Downstream

Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

Experimental Workflow: Forced Swimming Test (FST)

FST_Workflow cluster_protocol Forced Swimming Test Protocol Start Start: Acclimatize Animals Dosing Administer Test Compound (e.g., OPC-14523) or Vehicle Start->Dosing Pre_test Day 1: Pre-test Session (15 min) Dosing->Pre_test Test Day 2: Test Session (5 min) Pre_test->Test Record Record Behavior (Immobility, Swimming, Climbing) Test->Record Analysis Data Analysis: Compare Immobility Time Between Groups Record->Analysis End End: Evaluate Antidepressant-like Effect Analysis->End

Caption: A typical workflow for the Forced Swimming Test (FST).

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of a compound to specific receptors or transporters.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (a substance that binds to the target) and varying concentrations of the test compound (e.g., OPC-14523).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the compound's binding affinity.

Forced Swimming Test (FST)

Objective: To assess the antidepressant-like activity of a compound in rodents.

General Protocol:

  • Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimatization: Animals are handled for several days before the test to reduce stress.

  • Dosing: Animals are administered the test compound or vehicle at a specified time before the test.

  • Pre-test Session (Day 1): Animals are placed in the water tank for a 15-minute session. This induces a state of behavioral despair in the subsequent test.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the tank for a 5-minute session.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.

Clinical Perspective and Future Directions

While preclinical data for OPC-14523 are promising, suggesting a novel mechanism with the potential for faster onset of action, its clinical efficacy and safety profile compared to SSRIs remain to be determined. The multimodal action of OPC-14523 could potentially address a broader range of depressive symptoms and may be effective in patient populations who do not respond adequately to SSRIs. However, this multi-target approach could also lead to a different side effect profile.

Future research should focus on well-controlled, head-to-head clinical trials comparing OPC-14523 monotherapy with standard SSRI treatments. Key outcomes to assess would include:

  • Efficacy: Change in depression rating scales (e.g., MADRS, HAM-D) over time, with a particular focus on the speed of onset of therapeutic effects.

  • Safety and Tolerability: A comprehensive comparison of the side effect profiles, including the incidence of common SSRI-associated side effects (e.g., gastrointestinal issues, sexual dysfunction) and any unique adverse events associated with OPC-14523's mechanism.

  • Responder and Remission Rates: Comparison of the percentage of patients achieving a clinically significant response and full remission of depressive symptoms.

References

A Comparative Analysis of OPC-14523 Hydrochloride with Aripiprazole and Brexpiprazole in the Context of Major Depressive Disorder and Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings for OPC-14523 hydrochloride against two established atypical antipsychotics, aripiprazole (B633) and brexpiprazole (B1667787). The information presented is intended to support researchers and drug development professionals in their evaluation of these compounds for the treatment of major depressive disorder (MDD) and schizophrenia.

Executive Summary

This compound is an investigational compound with a unique pharmacological profile, acting as a sigma and serotonin (B10506) 1A (5-HT1A) receptor agonist, as well as a serotonin reuptake inhibitor.[1][2] Preclinical data suggests its potential for rapid-acting antidepressant effects. Aripiprazole and brexpiprazole are established second-generation antipsychotics with proven efficacy in treating schizophrenia and as adjunctive therapy for MDD. Their primary mechanism of action involves partial agonism at dopamine (B1211576) D2 and 5-HT1A receptors, and antagonism at 5-HT2A receptors. This guide presents a detailed comparison of their receptor binding affinities, preclinical efficacy in relevant models, and an overview of their clinical trial designs and outcomes.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM)
Receptor TargetOPC-14523 (IC50)Aripiprazole (Ki)Brexpiprazole (Ki)
Sigma-1 (σ1)47--
Sigma-2 (σ2)56--
Serotonin 1A (5-HT1A)2.31.70.6
Serotonin Transporter (SERT)8098-
Dopamine D2-0.340.3
Dopamine D3-0.81.1
Serotonin 2A (5-HT2A)-3.40.47

Note: IC50 and Ki values are measures of binding affinity; lower values indicate higher affinity. A direct comparison should be made with caution as experimental conditions may vary between studies.

Table 2: Preclinical Efficacy in the Forced Swim Test (FST)
CompoundSpeciesDose (mg/kg)Outcome
OPC-14523 Rat27 (ED50)Significant reduction in immobility time[1]
Mouse20 (ED50)Significant reduction in immobility time[1]
Aripiprazole Mouse0.03 - 0.06 (in combination)Potentiated the effects of SSRIs and SNRIs[2]
Brexpiprazole Mouse0.003 (in combination)Synergistic antidepressant-like effect with SSRIs[1]

Note: The Forced Swim Test is a common preclinical model used to assess antidepressant-like activity. ED50 represents the dose required to produce 50% of the maximal effect.

Experimental Protocols

Receptor Binding Assays (General Protocol)

Receptor binding affinities for OPC-14523, aripiprazole, and brexpiprazole are typically determined through in vitro radioligand binding assays. These assays involve incubating the test compound at various concentrations with cell membranes expressing the receptor of interest and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is calculated. Ki values are then derived from the IC50 values using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

Forced Swim Test (FST) (General Protocol)

The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity in rodents.[3][4] The general procedure involves placing a rodent (rat or mouse) in a cylinder filled with water from which it cannot escape. The duration of immobility, a state where the animal ceases struggling and makes only minimal movements to keep its head above water, is recorded over a set period (typically the last 4 minutes of a 6-minute test).[3] A reduction in immobility time is interpreted as an antidepressant-like effect. Specific parameters such as water temperature, cylinder dimensions, and the scoring method can vary between studies. For the studies cited:

  • Brexpiprazole Study: Mice were administered brexpiprazole (0.003 mg/kg, i.p.) 15 minutes before the test and SSRIs (orally) 60 minutes before the test. Immobility was measured during a 6-minute session.[1]

  • Aripiprazole Study: Mice were administered aripiprazole (0.03 and 0.06 mg/kg, i.p.) 30 minutes before the test and antidepressants 45 minutes before the test.[2]

Clinical Trial Protocols (General Overview)

Clinical trials for aripiprazole and brexpiprazole in MDD and schizophrenia are typically multi-center, randomized, double-blind, placebo-controlled studies.

  • Aripiprazole (Schizophrenia - Example: NCT00093137): These trials often involve a screening phase, followed by randomization to receive either aripiprazole (at various fixed or flexible doses) or placebo for a specified treatment period (e.g., 6 weeks). The primary efficacy endpoint is often the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Safety and tolerability are assessed throughout the study.

  • Brexpiprazole (MDD - Example: NCT01360866): As an adjunctive therapy for MDD, trials typically enroll patients who have had an inadequate response to one or more antidepressant treatments.[5][6][7] Following a screening and prospective treatment phase with an antidepressant, eligible patients are randomized to receive either brexpiprazole or placebo in addition to their ongoing antidepressant therapy. The primary endpoint is typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[5][6]

Mandatory Visualization

Signaling_Pathway cluster_OPC OPC-14523 cluster_Alternatives Aripiprazole & Brexpiprazole cluster_Receptors Receptor Targets cluster_Effects Downstream Effects OPC OPC-14523 Sigma Sigma Receptors (σ1, σ2) OPC->Sigma Agonist HT1A 5-HT1A Receptor OPC->HT1A Agonist SERT Serotonin Transporter OPC->SERT Inhibitor Alternatives Aripiprazole / Brexpiprazole Alternatives->HT1A Partial Agonist D2 Dopamine D2 Receptor Alternatives->D2 Partial Agonist HT2A 5-HT2A Receptor Alternatives->HT2A Antagonist Antidepressant Antidepressant Effects Sigma->Antidepressant HT1A->Antidepressant Antipsychotic Antipsychotic Effects HT1A->Antipsychotic SERT->Antidepressant D2->Antipsychotic HT2A->Antipsychotic

Caption: Comparative signaling pathways of OPC-14523 and its alternatives.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development cluster_Data Data Analysis & Outcome Binding Receptor Binding Assays Affinity Binding Affinity (IC50/Ki) Binding->Affinity FST Forced Swim Test Efficacy_Preclinical Antidepressant-like Effect (Immobility Time) FST->Efficacy_Preclinical Phase1 Phase I (Safety/Tolerability) Safety Safety & Tolerability Profile Phase1->Safety Phase2 Phase II (Efficacy/Dose-Ranging) Efficacy_Clinical Clinical Efficacy (PANSS/MADRS) Phase2->Efficacy_Clinical Phase3 Phase III (Confirmatory Efficacy/Safety) Phase3->Efficacy_Clinical Phase3->Safety

Caption: General experimental workflow for psychotropic drug development.

References

A Comparative Guide to Dual Sigma-1 and 5-HT1A Receptor Ligands in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous modulation of sigma-1 (σ1) and serotonin (B10506) 1A (5-HT1A) receptors presents a promising avenue for the development of novel therapeutics for a range of neuropsychiatric disorders, including depression and anxiety. Ligands that possess affinity for both of these targets may offer synergistic effects and improved therapeutic profiles compared to single-target agents. This guide provides a comparative overview of benchmark studies involving combined σ1 and 5-HT1A ligands, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Comparison of Dual-Acting Ligands

The following tables summarize the in vitro binding affinities of several representative dual σ1 and 5-HT1A receptor ligands. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki, nM) of Selected Dual σ1/5-HT1A Ligands

Compoundσ1 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)Selectivity Profile (Other Targets, Ki, nM)Reference
Aryl Piperazine Derivatives
Compound 1511.14.0-[1]
Compound 191.80.9-[1]
Compound 200.91.2-[1]
Compound 270.270.44-[1]
Other Compounds
OPC-14523High AffinityHigh AffinityAlso targets serotonin transporter[2]
YL-0919-0.19SERT: 0.72
SA450317.4 (IC50)Low Affinityσ2: 1800 (IC50)

Note: Ki values represent the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. IC50 values represent the concentration of a ligand that inhibits a biological process by 50%.

Experimental Protocols

Understanding the methodologies used to generate the above data is critical for interpreting the results and designing future experiments. Below are detailed protocols for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 and 5-HT1A receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., from rat brain tissue or recombinant cell lines).

  • Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for σ1, [³H]8-OH-DPAT for 5-HT1A).

  • Test compound at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes is prepared with the radioligand and a high concentration of a known ligand to determine non-specific binding.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-protein coupled receptors, such as the 5-HT1A receptor, by a ligand.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • Test compound at various concentrations.

  • GDP.

  • Assay buffer.

Procedure:

  • Incubation: Cell membranes are incubated with the test compound, [³⁵S]GTPγS, and GDP in the assay buffer.

  • Receptor Activation: Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.

  • Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.

  • Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).[3][4][5]

Signaling Pathways

The therapeutic effects of dual σ1 and 5-HT1A ligands are mediated through their influence on complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

Sigma-1_Receptor_Signaling cluster_0 Endoplasmic Reticulum cluster_1 Downstream Signaling S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Inactive state IP3R IP3 Receptor S1R->IP3R Modulation NMDAR NMDA Receptor S1R->NMDAR Modulation Ion_Channels Ion Channels (K⁺, Ca²⁺) S1R->Ion_Channels Modulation Ligand Agonist Ligand Ligand->S1R Activation Ca_release Ca²⁺ Release IP3R->Ca_release Neuronal_Survival Neuronal Survival & Plasticity Ca_release->Neuronal_Survival NMDAR->Neuronal_Survival Ion_Channels->Neuronal_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

5-HT1A_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Downstream Signaling HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation ERK ERK Pathway Gi->ERK Activation Ligand Agonist Ligand Ligand->HT1A cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Neuronal_Activity ERK->Neuronal_Activity

Caption: 5-HT1A Receptor Signaling Pathway.

Synergistic Mechanisms and Therapeutic Potential

The co-activation of σ1 and 5-HT1A receptors is believed to produce synergistic effects through the convergence of their downstream signaling pathways. For instance, the modulation of calcium homeostasis and ion channel activity by the σ1 receptor can influence the excitability of neurons, which is also regulated by the G-protein-mediated signaling of the 5-HT1A receptor.[6][7][8][9] This interplay can lead to enhanced neuroplasticity, neuroprotection, and ultimately, more robust antidepressant and anxiolytic effects.[10]

Recent studies have provided evidence for the formation of S1R-5-HT1A heteroreceptor complexes, which could be a key mechanism underlying the synergistic effects observed with combined activation.[10] The formation of these complexes may be influenced by pharmacological agents and has been associated with antidepressant-like behaviors in animal models.[10]

The development of dual-acting ligands continues to be an active area of research. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in this field, facilitating the discovery and characterization of new and improved therapeutic agents targeting the σ1 and 5-HT1A receptors.

References

Safety Operating Guide

Navigating the Safe Disposal of OPC-14523 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of OPC-14523 hydrochloride, a sigma and 5-HT1A receptor agonist. In the absence of a specific Safety Data Sheet (SDS) from manufacturers, this protocol is based on established best practices for the disposal of hazardous research chemicals and piperazine (B1678402) derivatives, emphasizing a precautionary approach to safety.

Core Principle: Treat as Hazardous Waste

Given the lack of specific hazard data for this compound, it must be handled as a hazardous substance. This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times and adherence to stringent disposal protocols.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE when handling this compound, based on guidelines for similar chemical compounds.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact and potential absorption.
Body Protection Laboratory coatProtects personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary if dust is generated.Minimizes inhalation of the compound.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) office.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including residual amounts on weighing paper and contaminated articles (e.g., gloves, pipette tips), in a designated, leak-proof container.

    • This container should be clearly labeled as "Hazardous Waste: this compound (Solid)".

  • Liquid Waste:

    • For solutions containing this compound, absorb the liquid with an inert material such as vermiculite (B1170534) or dry sand.

    • Place the absorbed material into a separate, clearly labeled, and sealed container marked "Hazardous Waste: this compound (Liquid, Absorbed)".

    • Do not dispose of liquid waste containing this compound down the drain.[1][2]

2. Container Labeling and Storage:

  • All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[2][3]

  • Ensure containers are kept tightly sealed except when adding waste.[2]

  • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.[4]

3. Institutional Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][3]

  • Provide the EHS office with an accurate description of the waste, including the chemical name.

  • The most common and recommended method of final disposal for such research chemicals is incineration by a licensed facility.[4]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain and collect the spilled material as described in the waste collection steps.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal A Identify OPC-14523 hydrochloride Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste (e.g., powder, contaminated items) B->C D Liquid Waste (e.g., solutions) B->D E Collect in a sealed, compatible container C->E F Absorb with inert material (e.g., vermiculite) D->F G Label as 'Hazardous Waste: This compound' E->G F->E H Store in a designated, secure area G->H I Contact Institutional EHS for pickup H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling OPC-14523 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of potent pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for OPC-14523 hydrochloride, a serotonin (B10506) reuptake inhibitor and sigma receptor agonist. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C23H28ClN3O2 · HCl[1]
Molecular Weight 450.4 g/mol [1]
Appearance Solid (Assumed, based on hydrochloride salt form)
Melting Point 194–196 °C (for a related compound, LN6023 hydrochloride)[2]
Solubility No data available

Occupational Exposure Limits (OEL): A specific OEL for this compound has not been established. As a potent pharmaceutical compound, it should be handled with a high degree of caution in a controlled environment to minimize exposure.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following equipment should be worn at all times in the laboratory.

  • Body Protection: A disposable, long-sleeved gown that closes in the back is required.[5] For operations with a higher risk of contamination, "bunny suit" coveralls offering head-to-toe protection should be considered.[5] Protective garments made from materials like DuPont™ Tyvek® are recommended for their effectiveness against solid or finished-dose liquid HPAPIs.[6]

  • Hand Protection: Double-gloving with nitrile gloves is the minimum requirement. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Safety glasses with side shields are mandatory. For tasks with a splash hazard, a face shield should also be worn.[5]

  • Respiratory Protection: Due to the potent nature of the compound and the lack of an established OEL, respiratory protection is crucial. A powered air-purifying respirator (PAPR) is recommended, especially when handling the solid compound outside of a containment system.[3][4] Surgical masks do not provide adequate respiratory protection from drug exposure.[5]

  • Foot Protection: Slip-on shoe covers should be worn over laboratory-appropriate footwear.[5]

Operational Plan for Safe Handling

The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area.

  • Follow any specific storage temperature requirements provided by the manufacturer.

2. Engineering Controls:

  • All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood, a glove box, or a similar containment device.[3]

  • Ensure that the work area is equipped with an eyewash station and a safety shower.

3. Handling and Experimental Procedures:

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust.

  • For solution preparation, add the solvent to the solid slowly to prevent splashing.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

4. Disposal Plan:

  • All waste materials, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous waste.

  • Place all solid and liquid waste containing this compound into clearly labeled, sealed hazardous waste containers.

  • Follow all institutional and local regulations for the disposal of chemical waste.[7] Do not pour any waste down the drain.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation - Don PPE - Prepare workspace handling Handling in Containment - Weighing - Solution Preparation prep->handling Proceed with caution experiment Experimental Use handling->experiment Use prepared materials decon Decontamination - Clean workspace - Doff PPE experiment->decon Post-experiment cleanup disposal Waste Disposal - Segregate hazardous waste decon->disposal Proper waste segregation end End of Process disposal->end Complete

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OPC-14523 hydrochloride
Reactant of Route 2
Reactant of Route 2
OPC-14523 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.